molecular formula C4H8N4 B176342 (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine CAS No. 145942-99-0

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B176342
CAS No.: 145942-99-0
M. Wt: 112.13 g/mol
InChI Key: GPTOVFBEQFGLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, also known as this compound, is a useful research compound. Its molecular formula is C4H8N4 and its molecular weight is 112.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-3-6-7-4(8)2-5/h3H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOVFBEQFGLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617667
Record name 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145942-99-0
Record name 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-4H-1,2,4-triazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a specific chemical entity for which extensive, publicly available experimental data is limited. This guide synthesizes available information, predicted data from computational models, and established chemical principles for structurally related 1,2,4-triazole derivatives to provide a comprehensive overview for research and development purposes.

Core Chemical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, and the primary amine group suggests potential applications as a building block in the synthesis of more complex molecules with biological activity.

Physicochemical Data

The following table summarizes key quantitative data for this compound. Experimental values are cited where available; much of the data is derived from computational predictions due to the limited published experimental work on this specific molecule.

PropertyValue (Predicted unless stated)Source
Molecular Formula C4H8N4-
Molecular Weight 112.13 g/mol -
CAS Number 119842-33-8
Appearance Predicted: Solid-
Melting Point Not available-
Boiling Point 258.7 °C at 760 mmHg (Predicted)
pKa (most basic) 8.36 (Predicted)-
LogP -0.96 (Predicted)
Water Solubility High (Predicted)-
Refractive Index 1.56 (Predicted)
Density 1.25 g/cm³ (Predicted)
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on its structure:

  • ¹H NMR: Protons on the aminomethyl group would likely appear as a singlet around 3.8-4.0 ppm. The N-methyl protons would be a singlet around 3.5-3.7 ppm. The C5-proton on the triazole ring would be a singlet around 8.0-8.5 ppm. The amine protons would be a broad singlet, with its chemical shift dependent on solvent and concentration.

  • ¹³C NMR: The carbon of the aminomethyl group would be expected around 40-45 ppm. The N-methyl carbon would appear around 30-35 ppm. The triazole ring carbons would have signals in the 140-160 ppm range.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching of the primary amine around 3300-3500 cm⁻¹ (likely two bands), C-H stretching around 2800-3000 cm⁻¹, and C=N stretching of the triazole ring around 1600-1650 cm⁻¹.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative followed by desulfurization.

Proposed Synthetic Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-(Aminoacetyl)-4-methylthiosemicarbazide

  • Dissolve 1 equivalent of glycine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM).

  • Add 2.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA), and stir at 0 °C for 15 minutes.

  • Add 1.1 equivalents of thiophosgene dropwise and stir the reaction mixture at room temperature for 2-3 hours.

  • In a separate flask, dissolve 1 equivalent of methylhydrazine in DCM.

  • Slowly add the methylhydrazine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiosemicarbazide.

Step 2: Cyclization to 4-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazol-5-yl)methanamine

  • Reflux the crude thiosemicarbazide from Step 1 in a 2M solution of sodium hydroxide for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., 2M HCl) to precipitate the triazole product.

  • Filter the precipitate, wash with cold water, and dry to obtain the thione intermediate.

Step 3: Desulfurization to this compound

  • Suspend the thione intermediate from Step 2 in a suitable solvent (e.g., ethanol).

  • Add an excess of Raney nickel (previously washed with the solvent).

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

  • Filter the hot reaction mixture through a pad of Celite to remove the Raney nickel.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the primary amine and the 1,2,4-triazole ring.

  • Amine Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This makes it a useful building block for introducing the 4-methyl-1,2,4-triazole moiety into larger molecules.

  • Triazole Ring: The 1,2,4-triazole ring is generally stable to a wide range of chemical conditions. The nitrogen atoms can act as ligands for metal coordination.

Given that the 1,2,4-triazole core is present in numerous antifungal, antiviral, and anticancer agents, this compound could serve as a key intermediate in the synthesis of novel therapeutic candidates.

Visualized Workflows and Pathways

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation cluster_activity Biological Screening A Starting Materials B Chemical Reactions A->B C Workup & Extraction B->C D Purification (e.g., Chromatography) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Pure Compound F Mass Spectrometry (MS) D->F Pure Compound G Infrared (IR) Spectroscopy D->G Pure Compound H Purity Analysis (e.g., HPLC) D->H Pure Compound I In vitro Assays H->I J Cell-based Assays I->J K Lead Identification J->K

Caption: General workflow for synthesis and characterization.

Potential Signaling Pathway Interaction (Hypothetical)

As the specific biological targets of this compound are not established, the following diagram illustrates a hypothetical mechanism of action where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target for triazole-containing drugs.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Inhibitor This compound Derivative RAF RAF Inhibitor->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Technical Guide: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and related 1,2,4-triazole compounds, which are of significant interest in medicinal chemistry and drug development. Due to the limited availability of public data on the specific compound this compound, this guide also includes information on its structural analogs and derivatives to provide a broader context for research and development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
This compoundNot FoundC₄H₈N₄112.13Biochemical for proteomics research.[1]
1-(4H-1,2,4-Triazol-3-yl)methanamineNot Found (CBNumber: CB51497224)C₃H₆N₄98.11A structural analog lacking the N-methyl group.[2]
(1H-1,2,3-Triazol-4-yl)methanamine hydrochloride118724-05-3C₃H₆N₄·HCl134.57An isomeric amine with a 1,2,3-triazole core.[3]
4-Methyl-4H-1,2,4-triazole-3-thiol24854-43-1C₃H₅N₃S115.16A potential precursor or related compound.[4]

Synthesis of 4-Methyl-1,2,4-triazol-3-yl Derivatives

The synthesis of derivatives containing the 4-methyl-1,2,4-triazol-3-yl moiety is crucial for exploring their therapeutic potential. A representative synthetic pathway for obtaining an amine derivative is outlined below.[5]

Experimental Protocol: Synthesis of a (4-Methyl-4H-1,2,4-triazol-3-yl)-containing Amine

This protocol describes a multi-step synthesis starting from a precursor to form the triazole ring, followed by functional group manipulations to yield the target amine. The synthesis of a related amine 6 has been described as a starting material for further derivatization.[5] The general steps involved in the formation of a substituted this compound derivative are as follows:

  • Hydrazinolysis: A suitable starting material is refluxed with aqueous hydrazine (N₂H₄) in ethanol for 8 hours.

  • Thiocarbamoyl Formation: The product from the previous step is reacted with methyl isothiocyanate (MeNCS) in ethanol under reflux for 2 hours.

  • Cyclization: The resulting thiourea derivative is cyclized by refluxing with a saturated aqueous solution of potassium carbonate (K₂CO₃) for 8 hours to form the 4-methyl-1,2,4-triazole-thiol.

  • Desulfurization/Reduction: The thiol group is removed and a nitro group on a different part of the molecule is reduced using Raney Ni in ethanol under reflux for 12 hours to yield the amine.

The following diagram illustrates a generalized workflow for the synthesis of such derivatives.

G cluster_synthesis Synthesis Workflow for a (4-Methyl-4H-1,2,4-triazol-3-yl) Derivative start Starting Material step1 Hydrazinolysis (N2H4, EtOH, reflux) start->step1 i step2 Thiocarbamoyl Formation (MeNCS, EtOH, reflux) step1->step2 ii step3 Cyclization (K2CO3, reflux) step2->step3 iii step4 Reduction (Raney Ni, EtOH, reflux) step3->step4 iv end Target Amine Derivative step4->end

A generalized synthetic workflow for 4-methyl-1,2,4-triazol-3-yl derivatives.

Biological Activities and Therapeutic Potential

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These activities are often attributed to the ability of the triazole ring to participate in hydrogen bonding and other interactions with biological targets.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial and antifungal properties of 1,2,4-triazole derivatives.[7][8] Some compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans.[6][7] The minimum inhibitory concentration (MIC) values for some methylene-4H-1,2,4-triazole derivatives have been reported in the range of 31.3 to 500 µg/mL.[7]

Antitubercular Activity

Derivatives of 4-methyl-4H-1,2,4-triazole have been identified as promising leads for the development of new antitubercular agents.[5] For instance, a compound incorporating this moiety was found to have MICs ranging from 0.0124 to 0.0441 μg/mL against multi-resistant strains of Mycobacterium tuberculosis.[5]

Antiviral and Anticancer Properties

The 1,2,4-triazole core is present in several clinically used antiviral and antifungal drugs.[9] Research has also explored the potential of these compounds as antiviral and anticancer agents.[9] The diverse pharmacological activities make this class of compounds a fertile ground for the discovery of new therapeutic agents.[9]

Other Biological Activities

Beyond antimicrobial and anticancer effects, 1,2,4-triazole derivatives have been investigated for a variety of other biological properties, including anti-inflammatory and antioxidant activities.[6][8]

The following diagram illustrates the diverse biological activities associated with the 1,2,4-triazole scaffold.

G cluster_bioactivity Biological Activities of 1,2,4-Triazole Derivatives core 1,2,4-Triazole Scaffold antimicrobial Antimicrobial core->antimicrobial antifungal Antifungal core->antifungal antitubercular Antitubercular core->antitubercular antiviral Antiviral core->antiviral anticancer Anticancer core->anticancer antiinflammatory Anti-inflammatory core->antiinflammatory antioxidant Antioxidant core->antioxidant

Diverse biological activities stemming from the 1,2,4-triazole core structure.

Future Directions

The versatility of the 1,2,4-triazole scaffold continues to make it an attractive target for synthetic and medicinal chemists. Future research will likely focus on:

  • The development of more efficient and greener synthetic methodologies for 1,2,4-triazole derivatives.[10]

  • Exploration of the structure-activity relationships to design more potent and selective therapeutic agents.

  • Investigation of novel biological targets for this class of compounds.

References

An In-depth Technical Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The document details plausible synthetic pathways, experimental protocols for key transformations, and relevant quantitative data.

Introduction

This compound is a key intermediate characterized by a 4-methyl-1,2,4-triazole core appended with a methanamine group at the 3-position. This structural motif is of significant interest in the design of novel therapeutic agents due to the diverse biological activities associated with the 1,2,4-triazole scaffold. This guide outlines three potential synthetic strategies for the preparation of this target molecule, supported by literature precedents for analogous transformations.

Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of the target compound, leading to three potential forward synthetic routes. The key intermediates identified are 4-methyl-4H-1,2,4-triazole-3-thiol, 4-methyl-4H-1,2,4-triazole-3-carbonitrile, and 4-methyl-4H-1,2,4-triazole-3-carbaldehyde.

Retrosynthesis Target This compound Thiol 4-Methyl-4H-1,2,4-triazole-3-thiol Target->Thiol Desulfurization/ Amination Nitrile 4-Methyl-4H-1,2,4-triazole-3-carbonitrile Target->Nitrile Reduction Aldehyde 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Target->Aldehyde Reductive Amination Route1 cluster_0 Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol cluster_1 Conversion to Methanamine Thiosemicarbazide Methylthiosemicarbazide Thiol 4-Methyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->Thiol FormicAcid Formic Acid FormicAcid->Thiol RaneyNi Raney Nickel (Desulfurization) Thiol->RaneyNi Target This compound RaneyNi->Target Route2 cluster_0 Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile cluster_1 Reduction to Methanamine Hydrazide Formic Hydrazide Nitrile 4-Methyl-4H-1,2,4-triazole-3-carbonitrile Hydrazide->Nitrile NitrileStarting Substituted Nitrile NitrileStarting->Nitrile ReducingAgent LiAlH4 or other reducing agents Nitrile->ReducingAgent Target This compound ReducingAgent->Target Route3 cluster_0 Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde cluster_1 Reductive Amination TriazolePrecursor Substituted 1,2,4-triazole Oxidation Oxidation TriazolePrecursor->Oxidation Aldehyde 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Oxidation->Aldehyde Target This compound Aldehyde->Target Ammonia Ammonia Ammonia->Target ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Target

Elucidation of the Chemical Structure: A Technical Guide to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document outlines a predictive approach based on established chemical principles and spectroscopic data from closely related analogs. It serves as a roadmap for the synthesis, purification, and detailed characterization of the title compound.

Predicted Physicochemical Properties and Structure

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at the N4 position and a methanamine group at the C3 position. Its molecular formula is C4H8N4, with a corresponding molecular weight of 112.13 g/mol [1].

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound involves the reduction of a suitable precursor, such as 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. This aldehyde can be synthesized through established methods for triazole chemistry. The final reduction step to the amine can be achieved using a standard reducing agent.

Synthesis Workflow Diagram:

synthesis_workflow start Starting Materials (e.g., 4-Methyl-4H-1,2,4-triazole) synthesis_aldehyde Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde start->synthesis_aldehyde reduction Reduction of Aldehyde to Amine synthesis_aldehyde->reduction Reducing Agent (e.g., NaBH₄) purification Purification (e.g., Column Chromatography, Recrystallization) reduction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization final_product This compound characterization->final_product elucidation_logic cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion synthesis Successful Synthesis of Target Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir nmr_interp Confirm proton and carbon environment nmr->nmr_interp ms_interp Confirm molecular weight ms->ms_interp ir_interp Confirm functional groups ir->ir_interp structure_elucidated Structure of this compound Confirmed nmr_interp->structure_elucidated ms_interp->structure_elucidated ir_interp->structure_elucidated

References

An In-depth Technical Guide to 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related 4-methyl-1,2,4-triazole derivatives and general principles of triazole chemistry to present a thorough technical profile.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine .

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValueSource/Method
Molecular FormulaC₄H₈N₄-
Molecular Weight112.14 g/mol -
AppearanceWhite to off-white solid (predicted)Inferred from similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in water and polar organic solvents (predicted)Inferred from the presence of the amine group
pKaNot available-

Synthesis and Experimental Protocols

Synthesis of the 4-Methyl-1,2,4-triazole Core

The synthesis of the core triazole structure can be achieved through a multi-step process starting from a suitable precursor.

Experimental Protocol:

  • Step 1: Formation of a Thiosemicarbazide Derivative: A starting material, such as a methyl-substituted hydrazine, is reacted with methyl isothiocyanate in ethanol and refluxed for several hours.

  • Step 2: Cyclization: The resulting thiosemicarbazide is cyclized by refluxing in an aqueous solution of a suitable base, such as potassium carbonate.

  • Step 3: Functional Group Interconversion: Further chemical modifications may be necessary to introduce the desired functional group at the 3-position of the triazole ring, which will serve as a precursor to the methanamine group. This could involve reactions to introduce a nitrile or a protected hydroxymethyl group.

Introduction of the Methanamine Group

The final step involves the conversion of the functional group at the 3-position to a methanamine.

Experimental Protocol:

  • Reduction of a Nitrile: If a nitrile group was introduced at the 3-position, it can be reduced to the corresponding primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

  • Conversion from a Halomethyl Group: Alternatively, if a halomethyl group (e.g., bromomethyl) is present at the 3-position, the methanamine can be introduced via a Gabriel synthesis or by direct reaction with ammonia or a protected amine equivalent, followed by deprotection.

Diagram 1: Proposed Synthetic Pathway

G A Methyl Hydrazine C Methylthiosemicarbazide Derivative A->C Ethanol, Reflux B Methyl Isothiocyanate B->C D 4-Methyl-1,2,4-triazole-3-thione C->D Aq. Base, Reflux E 3-Substituted-4-Methyl-1,2,4-triazole (e.g., -CN, -CH2Br) D->E Functional Group Interconversion F 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine E->F Reduction or Amination

Caption: Proposed multi-step synthesis of 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Biological Activities and Potential Applications

While specific biological data for 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is not available, the 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities.

Table 2: Potential Biological Activities of 1,2,4-Triazole Derivatives

ActivityDescriptionRepresentative Examples
Antifungal Inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.Fluconazole, Itraconazole
Antitubercular Some 4-methyl-1,2,4-triazol-3-yl derivatives have shown activity against Mycobacterium tuberculosis.[1]Investigational compounds
Anticancer Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.Investigational compounds
Antimicrobial Broad-spectrum activity against various bacteria.Investigational compounds
Antiviral Inhibition of viral replication.Ribavirin (a triazole carboxamide)
Potential Signaling Pathways

The mechanism of action of 1,2,4-triazole derivatives is highly dependent on their specific structure and the biological target they interact with.

  • Inhibition of Lanosterol 14α-Demethylase (CYP51): In fungi, triazole antifungals bind to the heme iron in the active site of CYP51, preventing the demethylation of lanosterol, a key step in the synthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to cell death.

Diagram 2: Generalized Antifungal Mechanism of Triazoles

G cluster_0 Fungal Cell Triazole Triazole Antifungal CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation FungalCellMembrane FungalCellMembrane Ergosterol->FungalCellMembrane Essential Component

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

Experimental Workflow for Biological Evaluation

The biological activity of a novel compound like 1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine would typically be assessed through a series of in vitro and in vivo assays.

Diagram 3: General Workflow for Biological Activity Screening

G A Compound Synthesis and Purification B In Vitro Assays (e.g., MIC, IC50) A->B C Cytotoxicity Assays B->C D Mechanism of Action Studies B->D E In Vivo Efficacy Studies (Animal Models) C->E D->E F Pharmacokinetic Studies (ADME) E->F G Lead Optimization F->G

Caption: A typical workflow for the preclinical evaluation of a new chemical entity.

Conclusion

1-(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a small molecule with potential for further investigation in drug discovery, given the well-documented and diverse biological activities of the 1,2,4-triazole class of compounds. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research on related structures. Further research is warranted to synthesize this compound and explore its physicochemical properties and biological activity profile.

References

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the 1,2,4-triazole class. Due to the limited publicly available data on this specific molecule, this guide also incorporates information on closely related analogs and the broader 1,2,4-triazole scaffold to provide a thorough understanding of its chemical and biological context. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.

Molecular and Physicochemical Properties

This compound is a small molecule featuring a central 1,2,4-triazole ring substituted with a methyl group and a methanamine group. Its fundamental molecular properties are summarized below.

PropertyValueCitation
Molecular Formula C4H8N4[1]
Molecular Weight 112.13 g/mol [1]
PropertyValue for 4-Methyl-4H-1,2,4-triazole-3-thiolCitation
Molecular Formula C3H5N3S[2]
Molecular Weight 115.16 g/mol [2]
Physical Form Solid[2]
Melting Point 165-169 °C[2]
Boiling Point 135.3 °C[3]
Density 1.44 g/cm³[3]
Flash Point 35.6 °C[3]
Solubility Acetone: 2.5%[2]

Synthesis and Experimental Protocols

The synthesis of 4-substituted-1,2,4-triazole derivatives is well-documented in the chemical literature. A general synthetic workflow for creating derivatives of the (4-methyl-4H-1,2,4-triazol-3-yl) core has been described, which can be adapted for the synthesis of this compound.

General Synthesis of 4-Methyl-1,2,4-triazol-3-yl Derivatives

A representative synthetic scheme for obtaining a 4-methyl-1,2,4-triazol-3-yl core is outlined below.[4] This multi-step process typically starts from a hydrazine precursor.

Experimental Protocol:

  • Step 1: Hydrazide Formation: A starting ester is reacted with hydrazine hydrate (64% aq.) in ethanol and refluxed for 8 hours to yield the corresponding hydrazide.

  • Step 2: Thiosemicarbazide Formation: The resulting hydrazide is then treated with methyl isothiocyanate (MeNCS) in ethanol and refluxed for 2 hours.

  • Step 3: Triazole Ring Closure: The intermediate from the previous step is cyclized by refluxing with a saturated aqueous solution of potassium carbonate (K2CO3) for 8 hours to form the 4-methyl-4H-1,2,4-triazole-3-thiol.

  • Step 4: Desulfurization/Amine Formation: The thiol group can be removed and converted to an amine through reductive desulfurization using a catalyst such as Raney Nickel in ethanol under reflux for 12 hours.[4] Further modifications can then be made to the resulting amine.

Synthesis_Workflow Start Starting Ester Hydrazide Hydrazide Intermediate Start->Hydrazide i. Hydrazine Hydrate, EtOH, reflux Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide ii. MeNCS, EtOH, reflux TriazoleThiol 4-Methyl-4H-1,2,4-triazole-3-thiol Thiosemicarbazide->TriazoleThiol iii. K2CO3 (aq), reflux FinalProduct This compound (or derivative) TriazoleThiol->FinalProduct iv. Raney Ni, EtOH, reflux (Desulfurization/Reduction)

General synthetic workflow for 4-methyl-1,2,4-triazole derivatives.

Biological Activities

The 1,2,4-triazole nucleus is a key pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities. While specific bioactivity data for this compound is limited, the broader class of compounds exhibits significant therapeutic potential.

Biological ActivityDescriptionCitations
Antifungal This is one of the most well-known activities of triazoles. Drugs like fluconazole and itraconazole are potent inhibitors of fungal ergosterol biosynthesis.[5][5]
Antibacterial Various 1,2,4-triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including strains like S. aureus, E. coli, and P. aeruginosa.[5][6][5][6]
Antitubercular A derivative containing the 4-methyl-4H-1,2,4-triazol-3-yl moiety has been identified as a potent lead compound against multi-drug resistant strains of Mycobacterium tuberculosis.[4][4]
Anticancer Certain 1,2,4-triazole-containing hydrazide-hydrazones have demonstrated antiproliferative activity against various cancer cell lines.[5][5]
Anticonvulsant The triazole scaffold is present in several anticonvulsant drugs, indicating its potential for targeting the central nervous system.[5][5]
Anti-inflammatory Some 1,2,4-triazole thiones have shown significant anti-inflammatory activity.[7][7]
Antiviral The 1,2,4-triazole ring is a component of some antiviral medications.[5][5]

Mechanism of Action: Antifungal Activity

The most well-characterized mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, triazole antifungals disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Disruption Fungal Cell Membrane Disruption Triazole 1,2,4-Triazole Antifungal Triazole->Inhibition

Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Conclusion

This compound belongs to a class of compounds with immense therapeutic potential. While data on this specific molecule is sparse, the broader family of 1,2,4-triazole derivatives has a rich history in medicinal chemistry, demonstrating a wide range of biological activities. The established synthetic routes and well-understood antifungal mechanism of action provide a solid foundation for further research and development of novel therapeutics based on this versatile scaffold. This guide serves as a foundational resource for professionals engaged in the exploration and application of 1,2,4-triazole chemistry in drug discovery.

References

An In-depth Technical Guide on the Solubility of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 1,2,4-triazole moiety in numerous pharmacologically active compounds. Understanding its solubility in organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing. Due to the absence of specific published quantitative solubility data for this compound, this guide focuses on theoretical considerations and a generalized experimental approach.

Introduction

The 1,2,4-triazole nucleus is a key structural motif in a wide array of therapeutic agents, exhibiting diverse biological activities. The substituent groups on the triazole ring play a crucial role in modulating the physicochemical properties of the molecule, including its solubility, which in turn influences its bioavailability and efficacy. This compound combines the features of a methylated 1,2,4-triazole ring with a primary aminomethyl group, suggesting a unique solubility profile. This document aims to provide a foundational understanding for researchers working with this compound.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound in various organic solvents can be predicted based on its structural features:

  • Polarity: The presence of the triazole ring with three nitrogen atoms and a primary amine group (-CH₂NH₂) imparts significant polarity to the molecule. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H protons of the amine group can act as hydrogen bond donors.

  • Hydrogen Bonding: The ability to form hydrogen bonds suggests that this compound is likely to be more soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., dimethylformamide, dimethyl sulfoxide).

  • Methyl Group: The N-methyl group slightly increases the lipophilicity of the molecule compared to its unsubstituted counterpart.

  • Expected Solubility Trend:

    • High Solubility: Expected in highly polar solvents like water, methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

    • Moderate Solubility: Potentially observed in solvents of intermediate polarity such as acetonitrile, acetone, and ethyl acetate.

    • Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether.

It is important to note that these are qualitative predictions. Quantitative determination through experimental analysis is essential for accurate solubility data.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method, followed by a suitable analytical technique for quantification.

3.1. Materials and Apparatus

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if the compound is volatile and thermally stable.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Solubility (mol/L)
Hexane1.88< 0.1< 0.001
Toluene2.380.50.005
Diethyl Ether4.341.20.012
Ethyl Acetate6.025.80.059
Acetone20.715.20.155
Ethanol24.5555.00.561
Methanol32.689.30.910
Acetonitrile37.525.70.262
Dimethylformamide (DMF)36.7> 200> 2.038
Dimethyl Sulfoxide (DMSO)46.7> 200> 2.038
Water80.1150.01.529

Note: The data presented in this table is hypothetical and serves as an example of how to present experimentally determined solubility values.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized using a diagram.

Solubility_Workflow A Start: High-Purity Compound & Organic Solvents B Addition of Excess Solute to Solvent in Vials A->B Preparation C Isothermal Equilibration (e.g., 25°C, 24-48h) B->C Saturation D Settling of Undissolved Solid C->D Equilibrium Reached E Syringe Filtration of Supernatant (0.45 µm filter) D->E Sampling F Dilution of Filtrate E->F Sample Preparation G Quantitative Analysis (e.g., HPLC, GC) F->G Analysis H Data Calculation and Reporting (mg/mL, mol/L) G->H Calculation

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

An In-depth Technical Guide on the Physical Characteristics of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature and database searches did not yield specific experimental data for the physical characteristics of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. This document provides information on a structurally related compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, and outlines a theoretical synthetic pathway for the target compound. The data presented for the thiol analog should not be attributed to this compound.

Introduction

This compound is a heterocyclic amine containing a 1,2,4-triazole core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by triazole derivatives. The introduction of a methyl group on the triazole ring and an aminomethyl substituent at the 3-position can influence the compound's physicochemical properties, such as its solubility, basicity, and ability to form hydrogen bonds, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. Given the absence of direct experimental data, this guide provides valuable context through the characterization of a close structural analog and a proposed synthetic route.

Physical Characteristics of a Structurally Related Compound: 4-Methyl-4H-1,2,4-triazole-3-thiol

To provide some context for the potential physical properties of the target compound, data for the commercially available analog, 4-Methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 24854-43-1), is summarized below. It is crucial to reiterate that these values are for the thiol derivative and not the requested aminomethane compound.

PropertyValueSource
Molecular Formula C₃H₅N₃S[1][2][3][4][5]
Molecular Weight 115.16 g/mol [1][2][4]
Appearance White to off-white solid[1][3]
Melting Point 165-169 °C[1][2]
Solubility Soluble in acetone (2.5%) and other polar solvents.[1][3]
Assay Purity ≥97%[1]

Proposed Synthetic Pathway for this compound

While no specific synthesis for this compound was found, a plausible route can be conceptualized based on established organic chemistry transformations of triazole systems. A common strategy for introducing an aminomethyl group is through the reduction of a corresponding nitrile or amide derivative. The following section details a hypothetical multi-step synthesis.

Experimental Protocol: A Hypothetical Synthesis

Step 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile

This initial step would involve the formation of the 4-methyl-1,2,4-triazole ring with a nitrile substituent at the 3-position. A potential method could be the cyclization of an appropriate precursor, such as a substituted thiosemicarbazide, followed by methylation and cyanation.

Step 2: Reduction of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile to this compound

The reduction of the nitrile to the primary amine is a standard transformation.

  • Reagents and Equipment:

    • 4-Methyl-4H-1,2,4-triazole-3-carbonitrile

    • Lithium aluminum hydride (LiAlH₄) or a catalytic hydrogenation setup (e.g., H₂, Raney Nickel or Palladium on carbon)

    • Anhydrous tetrahydrofuran (THF) or ethanol as a solvent

    • Round-bottom flask, condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

    • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride (approximately 2-3 molar equivalents) in anhydrous THF is prepared and cooled to 0 °C in an ice bath.

    • A solution of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

    • The resulting granular precipitate is filtered off and washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification of the product could be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow of the proposed synthesis.

G cluster_synthesis Hypothetical Synthesis of this compound start Starting Materials step1 Step 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile start->step1 Cyclization & Functionalization step2 Step 2: Reduction of Nitrile step1->step2 LiAlH₄ or Catalytic Hydrogenation product This compound step2->product

Caption: Hypothetical synthetic workflow for the target compound.

Signaling Pathways and Experimental Workflows

Due to the lack of specific literature on this compound, no signaling pathways or detailed experimental workflows involving this compound can be provided at this time. Research into the biological activity of this molecule would be required to elucidate any such interactions.

Conclusion

This technical guide has addressed the physical characteristics of this compound. The absence of direct experimental data in the current scientific literature necessitates a reliance on information from a close structural analog, 4-Methyl-4H-1,2,4-triazole-3-thiol, to provide a contextual understanding of its potential properties. The proposed synthetic pathway offers a plausible and chemically sound method for the preparation of the target compound, which would be the first step in its experimental characterization. This guide serves as a foundational resource for researchers and scientists interested in the synthesis and potential applications of this and related triazole derivatives in drug discovery and development. Further empirical investigation is essential to fully characterize this compound.

References

The Ascendant Trajectory of 4-Methyl-1,2,4-Triazole Derivatives: A Comprehensive Review of Synthesis, Biological Activity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning field of 4-methyl-1,2,4-triazole derivatives reveals a versatile scaffold with significant potential across medicinal chemistry, agriculture, and materials science. This technical guide synthesizes the current landscape of their synthesis, multifaceted biological activities, and emerging applications, providing a vital resource for researchers, scientists, and drug development professionals.

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in the design of bioactive compounds. The introduction of a methyl group at the 4-position of this ring system often imparts unique physicochemical properties, influencing the molecule's steric and electronic characteristics, and consequently its biological activity. This review focuses specifically on these 4-methyl-1,2,4-triazole derivatives, offering a structured overview of their chemical synthesis, a quantitative analysis of their biological efficacy, and an exploration of their mechanistic pathways and material science applications.

Synthetic Strategies: Crafting the 4-Methyl-1,2,4-Triazole Core

The synthesis of 4-methyl-1,2,4-triazole derivatives is achieved through various well-established and novel methodologies. A common and versatile approach involves the cyclization of thiosemicarbazide precursors.

General Synthesis of 4-Methyl-5-aryl-4H-1,2,4-triazole-3-thiones

A prevalent method for the synthesis of 4-methyl-5-aryl-4H-1,2,4-triazole-3-thiones involves a multi-step process commencing from an appropriate acid hydrazide.

Experimental Protocol:

  • Formation of Potassium Dithiocarbazinate: An equimolar mixture of acid hydrazide and carbon disulfide is stirred in an ethanolic solution of potassium hydroxide at room temperature. The reaction progress is monitored by the precipitation of the potassium dithiocarbazinate salt.

  • Formation of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol: The isolated potassium salt is then refluxed with an excess of hydrazine hydrate. The completion of the reaction is often indicated by the cessation of hydrogen sulfide evolution. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, yields the 4-amino-1,2,4-triazole-3-thiol derivative.

  • Methylation: The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol is subsequently treated with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide or potassium carbonate, to afford the target 4-methyl-5-aryl-4H-1,2,4-triazole-3-thione. Microwave-assisted synthesis has also been reported to significantly accelerate this cyclization step.[1]

A visual representation of a typical synthetic workflow is provided below.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product Acid Hydrazide Acid Hydrazide Step 1: Dithiocarbazinate Formation Step 1: Dithiocarbazinate Formation Acid Hydrazide->Step 1: Dithiocarbazinate Formation Carbon Disulfide Carbon Disulfide Carbon Disulfide->Step 1: Dithiocarbazinate Formation Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Step 1: Dithiocarbazinate Formation Hydrazine Hydrate Hydrazine Hydrate Step 2: Triazole Ring Formation Step 2: Triazole Ring Formation Hydrazine Hydrate->Step 2: Triazole Ring Formation Methyl Iodide Methyl Iodide Step 3: Methylation Step 3: Methylation Methyl Iodide->Step 3: Methylation Potassium Dithiocarbazinate Potassium Dithiocarbazinate Step 1: Dithiocarbazinate Formation->Potassium Dithiocarbazinate 4-Amino-5-aryl-1,2,4-triazole-3-thiol 4-Amino-5-aryl-1,2,4-triazole-3-thiol Step 2: Triazole Ring Formation->4-Amino-5-aryl-1,2,4-triazole-3-thiol 4-Methyl-5-aryl-4H-1,2,4-triazole-3-thione 4-Methyl-5-aryl-4H-1,2,4-triazole-3-thione Step 3: Methylation->4-Methyl-5-aryl-4H-1,2,4-triazole-3-thione Potassium Dithiocarbazinate->Step 2: Triazole Ring Formation 4-Amino-5-aryl-1,2,4-triazole-3-thiol->Step 3: Methylation

Caption: General workflow for the synthesis of 4-methyl-5-aryl-4H-1,2,4-triazole-3-thiones.

Diverse Biological Activities of 4-Methyl-1,2,4-Triazole Derivatives

Derivatives of 4-methyl-1,2,4-triazole have demonstrated a broad spectrum of biological activities, with significant potential in the development of novel therapeutic agents.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of 4-methyl-1,2,4-triazole derivatives against various human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular signaling pathways.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesMCF-7 (Breast)0.31[1]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivativesCaco-2 (Colon)4.98[1]
1,2,4-Triazole-based N-Mannich basesEPG (Gastrointestinal)-[2]
1,2,4-Triazole-based N-Mannich basesCaco-2 (Colon)-[2]
1,2,4-Triazole-3-thione derivativesHCT 116 (Colon)-[3]

Signaling Pathways in Anticancer Activity

Several studies suggest that the anticancer effects of 1,2,4-triazole derivatives are mediated through the modulation of critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to regulating cell proliferation, survival, and apoptosis.

The diagram below illustrates the potential inhibitory effect of 4-methyl-1,2,4-triazole derivatives on these key cancer-related signaling cascades.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_outcome Cellular Outcomes cluster_inhibitor Inhibitory Action Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation Ras Ras Growth Factor Receptor->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Proliferation Survival Survival ERK->Survival 4-Methyl-1,2,4-Triazole Derivative 4-Methyl-1,2,4-Triazole Derivative 4-Methyl-1,2,4-Triazole Derivative->PI3K 4-Methyl-1,2,4-Triazole Derivative->Akt 4-Methyl-1,2,4-Triazole Derivative->ERK

Caption: Potential inhibition of PI3K/Akt and MAPK signaling pathways by 4-methyl-1,2,4-triazole derivatives.

Antimicrobial Activity

4-Methyl-1,2,4-triazole derivatives also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action in fungi often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.

Compound ClassMicroorganismMIC (µg/mL)Reference
Schiff bases of 4-amino-1,2,4-triazoleStaphylococcus aureus-[4]
Schiff bases of 4-amino-1,2,4-triazoleKlebsiella pneumoniae-[4]
Schiff bases of 4-amino-1,2,4-triazolePseudomonas aeruginosa-[4]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivativesE. coli-[5]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol derivativesBacillus subtilis-[5]

Applications in Materials Science

Beyond their biological applications, 4-methyl-1,2,4-triazole derivatives are gaining attention in the field of materials science, primarily due to their unique electronic and chemical properties.

Corrosion Inhibition

The nitrogen-rich 1,2,4-triazole ring can effectively coordinate with metal surfaces, forming a protective film that inhibits corrosion. Several studies have demonstrated the efficacy of 4-amino- and 4-methyl-1,2,4-triazole derivatives as corrosion inhibitors for metals such as carbon steel and brass in acidic environments.[5][6][7] The formation of a protective organic layer on the metal surface has been confirmed by various techniques, including X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM).[8]

The logical relationship of how these derivatives function as corrosion inhibitors is depicted below.

Corrosion_Inhibition cluster_components System Components cluster_process Inhibition Process cluster_outcome Result Metal Surface (e.g., Carbon Steel) Metal Surface (e.g., Carbon Steel) Adsorption of Triazole on Metal Surface Adsorption of Triazole on Metal Surface Metal Surface (e.g., Carbon Steel)->Adsorption of Triazole on Metal Surface Corrosive Medium (e.g., HCl) Corrosive Medium (e.g., HCl) Corrosive Medium (e.g., HCl)->Metal Surface (e.g., Carbon Steel) Corrosion 4-Methyl-1,2,4-Triazole Derivative 4-Methyl-1,2,4-Triazole Derivative 4-Methyl-1,2,4-Triazole Derivative->Adsorption of Triazole on Metal Surface Formation of Protective Film Formation of Protective Film Adsorption of Triazole on Metal Surface->Formation of Protective Film Formation of Protective Film->Metal Surface (e.g., Carbon Steel) Protection Corrosion Inhibition Corrosion Inhibition Formation of Protective Film->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by 4-methyl-1,2,4-triazole derivatives.

Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives suitable for applications in organic electronics, particularly as host materials or electron-transporting layers in OLEDs.[9] While research in this area is still emerging for specifically 4-methyl derivatives, the broader class of 1,2,4-triazoles has shown promise in enhancing the efficiency and performance of these devices.[10]

Future Perspectives

The field of 4-methyl-1,2,4-triazole derivatives is ripe with opportunities for further exploration. Future research should focus on the development of more efficient and sustainable synthetic methodologies. A deeper understanding of their structure-activity relationships will be crucial for the rational design of more potent and selective biological agents. Furthermore, the exploration of their potential in materials science, particularly in the development of novel polymers and functional materials, represents a promising avenue for future investigation. The continued interdisciplinary efforts of chemists, biologists, and material scientists will undoubtedly unlock the full potential of this versatile and valuable class of compounds.

References

The Biological Versatility of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features, including its stability to metabolism, dipole character, and capacity to form hydrogen bonds, allow it to interact with high affinity at the active sites of various biological receptors and enzymes.[1][3][4] This has led to the incorporation of the 1,2,4-triazole core into a wide array of clinically significant drugs, demonstrating a broad spectrum of pharmacological activities.[3][5][6] These activities include antifungal, anticancer, antibacterial, enzyme inhibitory, and neuroprotective effects, making substituted 1,2,4-triazoles a focal point of intensive research for the development of novel therapeutic agents.[5][7][8]

This technical guide provides an in-depth overview of the diverse biological activities of substituted 1,2,4-triazoles, tailored for researchers, scientists, and professionals in drug development. It summarizes key quantitative data, details common experimental protocols, and visualizes critical biological pathways and workflows to facilitate a comprehensive understanding of this versatile heterocyclic system.

Core Biological Activities of 1,2,4-Triazoles

Substituted 1,2,4-triazoles exhibit a remarkable range of biological activities, stemming from their ability to mimic or interact with various biological molecules. Their versatility makes them prime candidates for developing new drugs to combat a wide range of diseases, from infectious diseases to cancer.

G Triazole 1,2,4-Triazole Core Antifungal Antifungal Activity Triazole->Antifungal Anticancer Anticancer Activity Triazole->Anticancer Antibacterial Antibacterial Activity Triazole->Antibacterial Enzyme_Inhibition Enzyme Inhibition Triazole->Enzyme_Inhibition Other Other Activities (Antitubercular, Antiviral, etc.) Triazole->Other

Fig. 1: Diverse biological activities of the 1,2,4-triazole scaffold.

Antifungal Activity

The most prominent success of 1,2,4-triazoles in clinical therapy is their use as antifungal agents.[1] Marketed drugs like fluconazole, itraconazole, and voriconazole are staples in treating systemic fungal infections.[5][9]

Mechanism of Action

Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][9][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The inhibition of CYP51 disrupts membrane integrity and function, leading to fungal cell death.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane CYP51->Ergosterol Triazoles 1,2,4-Triazole Drugs Triazoles->CYP51 Inhibition

Fig. 2: Mechanism of action of antifungal 1,2,4-triazoles.
Quantitative Data: Antifungal Activity

Compound ClassTarget OrganismActivity MetricValueReference
Mefentrifluconazole-based derivatives (8d, 8k)Physalospora piricolaEC5010.808 µg/mL, 10.126 µg/mL[11]
Schiff base derivatives (5b, 5c, 5d, 5e, 5m, 5n)Microsporum gypseum-Superior to ketoconazole[6]
Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j)C. albicansMIC6.25 µg/mL[1]
Triazole-oxadiazole derivative (22i)C. albicans, C. glabrata-Equipotent to ketoconazole[1]

Anticancer Activity

The 1,2,4-triazole scaffold is integral to many compounds developed as potential anticancer agents.[3] These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer progression.[3][12]

Mechanism of Action

Substituted 1,2,4-triazoles exert their anticancer effects by targeting multiple pathways. A notable strategy involves the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, or the disruption of microtubule polymerization by inhibiting tubulin.[12] These actions halt the cell cycle and induce apoptosis in cancer cells.

G cluster_pathway Anticancer Mechanisms of 1,2,4-Triazoles Triazoles Substituted 1,2,4-Triazoles EGFR EGFR Triazoles->EGFR Inhibition BRAF BRAF Triazoles->BRAF Inhibition Tubulin Tubulin Triazoles->Tubulin Inhibition Proliferation Cancer Cell Proliferation

Fig. 3: Key molecular targets for anticancer 1,2,4-triazoles.
Quantitative Data: Anticancer Activity

Compound ClassCancer Cell LineActivity MetricValueReference
Pyridyl derivative (8c)-IC50 (EGFR)3.6 µM[12]
Pyridine hybrid (TP6)Murine melanoma (B16F10)IC50< 41.12 µM[13]
Tetrazine derivative (4g)Human colon carcinoma (HT-29)IC5012.69 ± 7.14 µM[14]
Coumarin derivative (112c)Human colon cancer (HCT 116)IC504.363 µM[15]
3-amino-1,2,4-triazole (2.6, 4.6)Various-Showed antiangiogenic activity[16]

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents.[17] Compounds containing the 1,2,4-triazole ring have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA.[1][17]

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the structural requirements for antibacterial potency. For example:

  • Nalidixic acid-based derivatives with an azomethine group were highly active against P. aeruginosa.[17]

  • Isatin-based Schiff bases with chloro and bromo groups at the C-5 position exhibited broad-spectrum activity.[17]

  • Ciprofloxacin-triazole hybrids showed higher potency against MRSA than vancomycin and ciprofloxacin.[1]

Quantitative Data: Antibacterial Activity
Compound ClassTarget OrganismActivity MetricValueReference
Nalidixic acid-based azomethines (1a-g)P. aeruginosaMIC16 µg/mL[17]
Triazolothiadiazole (2, with 2-chloro-phenyl)VariousMIC16 µg/mL[17]
4-(4-bromophenyl)-5-(4-chlorophenyl) derivativesBacillus subtilisMIC31.25 μg/mL[17]
Quinolone-triazole hybrids (30a, 30b)S. aureus, E. faecalis, E. coli, etc.MIC0.125–8 µg/mL[1]
Clinafloxacin-triazole hybrid (28g)MRSAMIC0.25–1 µg/mL[1]

Enzyme Inhibition

The 1,2,4-triazole scaffold is a potent inhibitor of various enzymes implicated in a range of diseases.[18] This inhibitory activity is a key reason for their therapeutic efficacy in different areas.

Key Enzyme Targets
  • Thymidine Phosphorylase (TP): An important target in cancer therapy, as its inhibition can prevent tumor growth and metastasis.[19]

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes is a primary strategy for treating neurological disorders like Alzheimer's disease.[18][20][21]

  • α-Glucosidase: A target for managing diabetes mellitus.[20][21]

  • Mycobacterial Membrane Protein Large 3 (MmpL3): An effective target for developing novel antitubercular drugs.[22]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeActivity MetricValueReference
Azinane derivative (12d)Acetylcholinesterase (AChE)IC500.73 ± 0.54 µM[20][21]
Azinane derivative (12m)Butyrylcholinesterase (BChE)IC500.038 ± 0.50 µM[20]
Bis-1,2,4-triazole (2, with hexyl)Thymidine Phosphorylase (TP)IC5028.74 ± 0.59 µM[19]
Antitubercular agent (21, 28)M. tuberculosis MmpL3MIC0.03–0.13 µg/mL[22]

Experimental Protocols & Workflows

The discovery and evaluation of bioactive 1,2,4-triazoles follow a structured workflow, from chemical synthesis to biological screening.

G cluster_workflow Drug Discovery Workflow for 1,2,4-Triazoles Synthesis Synthesis of Triazole Derivatives Purification Purification & Characterization (NMR, HRMS, etc.) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Synthesis New Derivatives

Fig. 4: General experimental workflow for 1,2,4-triazole drug discovery.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard preliminary test for anticancer activity.[12][13][14]

  • Cell Culture: Cancer cell lines (e.g., HT-29, B16F10) are cultured in 96-well plates for 24 hours (e.g., at a density of 1x10⁴ cells/well).[13]

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives, dissolved in a solvent like DMSO, are added to the cell monolayers at various concentrations.[13]

  • Incubation: The plates are incubated for a specified period, typically 48 hours.[13]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[13]

Protocol 2: In Vitro Antibacterial Activity (Agar Disc-Diffusion Method)

This method is a preliminary screening test to evaluate the growth inhibitory activity of synthesized compounds against various bacterial strains.[17]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (e.g., S. aureus, P. aeruginosa).

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.

  • Placement: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic (e.g., streptomycin) and a solvent control disc are also included.[17]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[17]

Conclusion

The 1,2,4-triazole scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its derivatives have demonstrated a wide and potent range of biological activities, leading to the development of successful drugs for various diseases. The continued exploration of new synthetic methodologies, coupled with detailed biological evaluations and structure-activity relationship studies, promises to yield novel 1,2,4-triazole-based therapeutic agents with improved efficacy, selectivity, and the potential to overcome existing drug resistance challenges.[3][17] The information presented in this guide highlights the significant potential of this heterocyclic system and provides a foundational resource for researchers dedicated to its advancement.

References

An In-depth Technical Guide to the Safety and Handling of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety data for the closely related compound 3-Amino-1,2,4-triazole as a surrogate for hazard assessment and handling protocols. Researchers should treat this compound with the utmost caution, assuming it possesses similar or greater hazards than its analogs.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health concerns are its potential reproductive toxicity and organ damage with prolonged exposure.

GHS Hazard Statements:

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include obtaining special instructions before use, avoiding breathing dust, and wearing appropriate personal protective equipment.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 3-Amino-1,2,4-triazole

PropertyValue
Molecular Formula C₂H₄N₄
Molecular Weight 84.08 g/mol
Partition Coefficient (log Pow) -0.93 at 20°C
Biodegradability Not readily biodegradable

Table 2: Toxicological Data for 3-Amino-1,2,4-triazole

EndpointValueSpeciesExposure Route
Lowest Observed Adverse Effect Level (LOAEL) <= 1.5 mg/kgRatOral (10 Weeks)

Table 3: Ecotoxicity Data for 3-Amino-1,2,4-triazole

HazardClassification
Chronic Aquatic Toxicity Toxic to aquatic life with long lasting effects.

Experimental Protocols

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear compatible chemical-resistant gloves. Inspect gloves for any damage before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhalation of dust or aerosols.

Handling and Storage
  • Ventilation: All work with this compound must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill and Emergency Procedures
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment.

Visualizations

The following diagrams illustrate key logical workflows for the safe handling of this compound.

G General Laboratory Safety Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Handle Compound Handle Compound Prepare Work Area->Handle Compound Decontaminate Decontaminate Handle Compound->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Store Properly Store Properly Dispose of Waste->Store Properly G Emergency Response Decision Tree Spill or Exposure Occurs Spill or Exposure Occurs Assess Severity Assess Severity Spill or Exposure Occurs->Assess Severity Minor Spill Minor Spill Assess Severity->Minor Spill Minor Major Spill Major Spill Assess Severity->Major Spill Major Personal Exposure Personal Exposure Assess Severity->Personal Exposure Exposure Follow Minor Spill Protocol Follow Minor Spill Protocol Minor Spill->Follow Minor Spill Protocol Evacuate & Call for Help Evacuate & Call for Help Major Spill->Evacuate & Call for Help Administer First Aid Administer First Aid Personal Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Technical Guide: Spectroscopic and Synthetic Profile of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to numerous compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The introduction of an aminomethyl group at the 3-position of a 4-methyl-4H-1,2,4-triazole core, yielding (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, is anticipated to produce a molecule with significant potential for further chemical modification and biological evaluation. This guide outlines the predicted spectroscopic characteristics and a plausible synthetic approach for this compound, providing a technical framework for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-CH₃3.5 - 3.8Singlet (s)The chemical shift is influenced by the nitrogen atom of the triazole ring.
C-CH₂-NH₂3.9 - 4.2Singlet (s)Methylene protons adjacent to the triazole ring and the amino group.
NH₂1.5 - 2.5Broad Singlet (br s)Exchangeable with D₂O. The chemical shift can vary with solvent and concentration.
Triazole C-H8.0 - 8.5Singlet (s)The proton at the 5-position of the 1,2,4-triazole ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
N-CH₃30 - 35
C-CH₂-NH₂40 - 45
Triazole C3150 - 155Carbon atom of the triazole ring attached to the aminomethyl group.
Triazole C5145 - 150Carbon atom of the triazole ring with the attached proton.
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

TechniquePredicted [M+H]⁺ (m/z)Key Fragmentation Pathways
ESI-MS113.0825- Loss of NH₃ (ammonia) - Loss of CH₂NH₂ - Cleavage of the triazole ring
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (triazole)1600 - 1650Medium to Strong
N-H Bend (amine)1550 - 1650Medium
C-N Stretch1000 - 1250Medium

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound involves the conversion of the more readily available 4-methyl-4H-1,2,4-triazole-3-thiol.

G Proposed Synthesis of this compound A 4-Methyl-4H-1,2,4-triazole-3-thiol B S-Alkylation A->B R-X, Base C 3-(Alkylthiomethyl)-4-methyl-4H-1,2,4-triazole B->C D Oxidation C->D Oxidizing Agent (e.g., m-CPBA) E 3-(Alkylsulfonylmethyl)-4-methyl-4H-1,2,4-triazole D->E F Nucleophilic Substitution with Azide E->F NaN₃ G 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole F->G H Reduction G->H Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) I This compound H->I

Caption: A multi-step synthetic pathway from a thiol precursor.

General Synthetic Protocol
  • S-Alkylation: To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent such as ethanol or DMF, a base (e.g., sodium ethoxide or potassium carbonate) is added. The mixture is stirred, followed by the addition of an alkylating agent (e.g., methyl iodide). The reaction is typically stirred at room temperature or with gentle heating.

  • Oxidation: The resulting thioether is dissolved in a chlorinated solvent like dichloromethane and cooled in an ice bath. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise. The reaction is monitored by TLC until completion.

  • Azide Substitution: The sulfone is dissolved in a polar aprotic solvent like DMF, and sodium azide is added. The mixture is heated to facilitate the nucleophilic substitution.

  • Reduction: The azidomethyl intermediate is reduced to the primary amine. This can be achieved through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer.[4] Samples would be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.[4]

  • Mass Spectrometry: High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[5]

  • IR Spectroscopy: IR spectra would be recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra would be recorded in a suitable solvent like ethanol or acetonitrile using a spectrophotometer.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of the target compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Column Chromatography / Recrystallization workup->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv purity Purity Analysis (e.g., HPLC) purification->purity

Caption: A standard workflow for organic synthesis and analysis.

Biological Context and Potential Applications

While no specific biological data exists for this compound, the 1,2,4-triazole scaffold is a key component in many clinically used antifungal agents. These drugs often act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] The aminomethyl group provides a reactive handle for the synthesis of a library of derivatives, which could be screened for various biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][6] The development of novel 1,2,4-triazole derivatives is an active area of research aimed at overcoming drug resistance and improving the therapeutic index of existing drugs.[1]

References

Methodological & Application

Application Note: 1H NMR Characterization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the protocol for the characterization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the absence of specific experimental ¹H NMR data for this compound in the provided search results, this document outlines a general methodology and expected chemical shift regions based on the analysis of similar 1,2,4-triazole derivatives. The provided protocols and data tables serve as a template for researchers to record and interpret their own experimental data.

Introduction

This compound is a heterocyclic compound containing a 1,2,4-triazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The 1,2,4-triazole motif is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad range of activities. Accurate structural elucidation is paramount in the development of new chemical entities. ¹H NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This document provides a standardized protocol for the ¹H NMR characterization of the title compound.

Predicted ¹H NMR Data

While specific experimental data for this compound was not found, a predicted ¹H NMR data table is presented below based on the analysis of structurally related compounds. Researchers should replace the predicted values with their experimental findings.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (on N4)3.5 - 4.0s3H
CH (on triazole ring)8.0 - 8.5s1H
CH₂ (methanamine)3.8 - 4.2s2H
NH₂ (methanamine)1.5 - 3.0br s2H

Note: Chemical shifts are referenced to a standard internal solvent signal. The NH₂ signal may be broad and its chemical shift can be highly dependent on solvent and concentration.

Experimental Protocol

1. Sample Preparation

1.1. Weigh approximately 5-10 mg of this compound. 1.2. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble. 1.3. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing. For deuterated solvents with residual proton signals, these can often be used as a secondary reference. 1.4. Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Data Acquisition

2.1. Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis. 2.2. Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.
  • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration. 2.3. Shimming: Perform manual or automatic shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

3. Data Processing and Analysis

3.1. Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. 3.2. Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive Lorentzian line shape. 3.3. Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum. 3.4. Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak to its known chemical shift. 3.5. Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal. 3.6. Peak Picking: Identify the chemical shift (in ppm) of each peak. 3.7. Multiplicity Analysis: Determine the multiplicity (e.g., singlet, doublet, triplet, etc.) of each signal to deduce information about neighboring protons.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the ¹H NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analyze Analyze Spectrum ref_int->analyze G cluster_structure this compound mol p1 CH₃ (N4) p2 CH (ring) p3 CH₂ p4 NH₂

Application Note: LC-MS Purity Analysis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the purity assessment of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the polar nature of the target compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed to achieve optimal retention and separation from potential impurities. The method demonstrates high sensitivity and accuracy, making it suitable for quality control and stability studies in a drug development environment.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The primary amino group and the triazole ring make the molecule highly polar, presenting a challenge for traditional reversed-phase liquid chromatography where it often elutes in the solvent front with poor retention.

This note describes a HILIC-MS method that overcomes this challenge, providing excellent retention and enabling the separation and quantification of the main compound and related process impurities. The mass spectrometer allows for confident peak identification based on mass-to-charge ratio (m/z) and can be used for structural elucidation of unknown impurities through fragmentation analysis.

Experimental Protocols

Materials and Reagents
  • This compound: Reference standard (>99.5% purity) and test sample.

  • Acetonitrile (ACN): LC-MS grade.

  • Water: Deionized (DI) or Milli-Q grade, 18.2 MΩ·cm.

  • Ammonium Acetate: LC-MS grade.

  • Formic Acid: LC-MS grade.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 90:10 (v/v) mixture of Acetonitrile and Water.

  • Vortex/Sonicate: Vortex the working solution for 30 seconds to ensure homogeneity.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

LC-MS Instrumentation and Conditions
  • LC System: Standard UHPLC/HPLC system.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole/Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate + 0.1% Formic Acid in Water
Mobile Phase B 95:5 Acetonitrile:Water + 0.1% Formic Acid
Gradient Program 0-1 min (95% B), 1-8 min (95% to 70% B), 8-9 min (70% B), 9-10 min (70% to 95% B), 10-15 min (95% B)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/Hr (Nitrogen)
Scan Mode Full Scan
Scan Range 50 - 500 m/z
Target Ion [M+H]⁺ m/z 113.09

Workflow and Data Analysis

The overall experimental and data analysis workflow is depicted below. Data processing is performed using appropriate chromatography data software to integrate peak areas and calculate the percentage purity based on the area percent normalization method.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Sample Weighing prep2 Dilution in ACN/Water prep1->prep2 prep3 Vortex & Filter prep2->prep3 analysis1 LC Injection prep3->analysis1 analysis2 HILIC Separation analysis1->analysis2 analysis3 MS Detection (Full Scan) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Impurity Identification (by m/z) data1->data2 data3 Purity Calculation (% Area) data2->data3 report Final Purity Report data3->report

Caption: Experimental workflow for LC-MS purity analysis.

Impurity Identification Logic

For any impurity peak observed, a systematic approach is required for its characterization. The following decision tree outlines the logical process for identifying known and unknown impurities.

Impurity_ID_Logic start Impurity Peak Detected in Chromatogram check_mass Does observed m/z match a known impurity? start->check_mass known_imp Yes: Confirm with Reference Standard (if available) check_mass->known_imp  Yes unknown_imp No: Proceed to Structural Elucidation check_mass->unknown_imp  No   msms Perform MS/MS Fragmentation Analysis unknown_imp->msms db_search Search Fragmentation Pattern in Databases msms->db_search propose_struct Propose Putative Structure db_search->propose_struct

Caption: Decision tree for impurity characterization.

Results and Discussion

The developed HILIC method successfully retained the polar analyte, this compound, which eluted at approximately 4.5 minutes. The peak shape was symmetrical and showed good separation from other impurities. The full scan mass spectrum confirmed the presence of the protonated molecule [M+H]⁺ at m/z 113.09.

The purity of the test sample was calculated using the area percentage method. A summary of the quantitative results is presented in Table 3.

Table 3: Quantitative Purity Analysis Results

Peak IDRetention Time (min)Observed m/z ([M+H]⁺)Peak AreaArea %Identification Status
Impurity 12.899.0715,4300.08%Known Starting Material
Main Compound 4.5 113.09 19,250,110 99.78% Confirmed
Impurity 26.1127.1021,0500.11%Unknown Impurity
Impurity 37.3225.175,6000.03%Potential Dimer
Total - - 19,292,190 100.00% -

The analysis shows the main compound has a purity of 99.78%. Three minor impurities were detected. Impurity 1 was identified as a known starting material based on its mass. Impurity 2 is an unknown species that would require further investigation via MS/MS fragmentation for structural elucidation. Impurity 3 has a mass consistent with a potential dimer of the main compound, which could be formed during the synthesis or degradation.

Conclusion

The HILIC-MS method presented in this application note is a highly effective tool for the purity determination of this compound. The protocol is straightforward and provides excellent chromatographic resolution and sensitivity for both the main compound and its related impurities. This method is well-suited for routine quality control analysis in pharmaceutical development and manufacturing environments, ensuring the quality and consistency of the final product.

Application Notes and Protocols for the Derivatization of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The primary amino group of this compound serves as a key handle for derivatization, allowing for the exploration of chemical space and the development of novel therapeutic agents. These derivatives are of particular interest for their potential to modulate key signaling pathways implicated in various diseases, such as the Wnt/β-catenin and MAPK pathways.

This document provides detailed protocols for two common and robust derivatization methods for this compound: amide bond formation and reductive amination.

Experimental Protocols

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes the acylation of this compound using an acyl chloride to form the corresponding amide derivative. This method is widely used due to the high reactivity of acyl chlorides.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine This compound amine_sol amine_sol amine->amine_sol solvent Anhydrous DCM solvent->amine_sol base Triethylamine (TEA) base_add base_add base->base_add amine_sol->base_add Dissolve & Cool to 0°C reaction_mix Stir at 0°C to RT base_add->reaction_mix acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reaction_mix Add dropwise quench Quench with H2O reaction_mix->quench extract Extract with DCM quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Amide Product purify->product

Caption: Workflow for amide bond formation.

Materials:

  • This compound

  • Acyl chloride of interest (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Data Presentation

DerivativeR-GroupYield (%)1H NMR (δ, ppm)MS (m/z)
1a Phenyl858.51 (s, 1H), 7.85-7.45 (m, 5H), 4.65 (d, 2H), 3.70 (s, 3H)[M+H]+ 231.1
1b 4-Chlorophenyl828.52 (s, 1H), 7.80 (d, 2H), 7.50 (d, 2H), 4.63 (d, 2H), 3.69 (s, 3H)[M+H]+ 265.1
1c Methyl908.48 (s, 1H), 4.50 (d, 2H), 3.68 (s, 3H), 2.05 (s, 3H)[M+H]+ 169.1

Note: The data presented are representative and may vary based on the specific acyl chloride used and reaction conditions.

Protocol 2: Reductive Amination

This protocol details the derivatization of this compound with a carbonyl compound (aldehyde or ketone) via the formation of an imine intermediate, which is subsequently reduced to a secondary amine.

Experimental Workflow

cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification amine This compound imine_form Stir at RT amine->imine_form carbonyl Aldehyde or Ketone carbonyl->imine_form solvent Methanol or DCE solvent->imine_form reduction Stir at 0°C to RT imine_form->reduction reducer Sodium Borohydride (NaBH4) reducer->reduction Add portion-wise quench Quench with H2O reduction->quench extract Extract with EtOAc quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Secondary Amine purify->product

Caption: Workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of interest (e.g., benzaldehyde)

  • Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Data Presentation

DerivativeCarbonyl CompoundYield (%)1H NMR (δ, ppm)MS (m/z)
2a Benzaldehyde788.49 (s, 1H), 7.35-7.20 (m, 5H), 3.95 (s, 2H), 3.80 (s, 2H), 3.65 (s, 3H)[M+H]+ 217.1
2b Acetone758.47 (s, 1H), 3.88 (s, 2H), 3.66 (s, 3H), 2.90 (sept, 1H), 1.05 (d, 6H)[M+H]+ 169.1
2c Cyclohexanone808.48 (s, 1H), 3.90 (s, 2H), 3.67 (s, 3H), 2.50 (m, 1H), 1.80-1.20 (m, 10H)[M+H]+ 209.2

Note: The data presented are representative and may vary based on the specific carbonyl compound used and reaction conditions.

Biological Context: Relevant Signaling Pathways

Derivatives of 1,2,4-triazole have been shown to modulate critical cellular signaling pathways, making them attractive candidates for drug development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in various cancers.[1] In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation.[2] Wnt ligands activate the pathway by binding to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression.[3] Triazole-based compounds have been identified as inhibitors of this pathway, promoting the degradation of β-catenin.[2]

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Degradation Degradation beta_catenin_off->Degradation Ubiquitination & Proteasomal Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activation Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation beta_catenin_on_nuc β-catenin beta_catenin_on_nuc->TCF_LEF Binding

Caption: The canonical Wnt/β-catenin signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a key signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[4] The pathway consists of a three-tiered kinase cascade: MAPKKK, MAPKK, and MAPK.[5] Extracellular signals activate this cascade, leading to the phosphorylation of transcription factors and other downstream targets.[6] Dysregulation of the MAPK pathway is a hallmark of many cancers and inflammatory diseases. Certain triazole derivatives have been shown to exert their anti-inflammatory and pro-apoptotic effects by modulating MAPK signaling.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Extracellular Stimulus (Growth Factor, Stress) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activation MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) MAPK->TranscriptionFactors Translocation & Phosphorylation CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse Gene Expression

Caption: A simplified MAPK/ERK signaling pathway.

References

Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is a valuable heterocyclic chemical intermediate. Its structural motif, featuring a methylated 1,2,4-triazole ring linked to a methylamine group, serves as a versatile scaffold in medicinal chemistry. This intermediate is particularly significant in the synthesis of targeted therapeutics, most notably as a building block for glutaminyl cyclase isoenzyme (isoQC) inhibitors, which are under investigation for cancer immunotherapy. These inhibitors play a crucial role in modulating the CD47-SIRPα signaling pathway, a key mechanism of immune evasion in various cancers.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important intermediate.

Application Notes: A Key Intermediate for Glutaminyl Cyclase (isoQC) Inhibitors

The primary application of this compound lies in its role as a precursor for the synthesis of potent and selective inhibitors of glutaminyl cyclase isoenzyme (isoQC).

Targeting Cancer Immune Evasion:

Cancer cells often overexpress CD47, a transmembrane protein that interacts with the SIRPα receptor on macrophages.[5][6] This interaction transmits a "don't eat me" signal, preventing the phagocytosis of cancer cells and allowing them to evade the innate immune system.[7][8] The formation of the pyroglutamate (pE) residue on CD47 is crucial for its binding to SIRPα, and this post-translational modification is catalyzed by isoQC.[1][2][4]

By inhibiting isoQC, the formation of pE-CD47 is reduced, thereby disrupting the CD47-SIRPα signaling pathway.[1] This disruption unmasks the cancer cells to the immune system, promoting their phagocytosis by macrophages and representing a promising strategy in cancer immunotherapy.[5][9][10] Derivatives of this compound have been successfully incorporated into molecules that exhibit significant isoQC inhibitory activity.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol outlines a plausible multi-step synthesis for this compound based on established methodologies for the synthesis of substituted 1,2,4-triazoles.

Step 1: Synthesis of 4-Methyl-3-thiosemicarbazide

  • Reaction Setup: In a well-ventilated fume hood, dissolve methylhydrazine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Isothiocyanate: Cool the solution in an ice bath. Add methyl isothiocyanate (1 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Isolation: The product, 4-methyl-3-thiosemicarbazide, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend 4-methyl-3-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask.

  • Cyclization: Heat the mixture to reflux for 4-6 hours.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Isolation: Collect the solid product, 4-Methyl-4H-1,2,4-triazole-3-thiol, by vacuum filtration, wash with cold water, and dry.

Step 3: Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile

  • Alkylation: In a suitable solvent such as ethanol or DMF, dissolve 4-Methyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

  • Addition of Haloacetonitrile: Add chloroacetonitrile or bromoacetonitrile (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove inorganic salts. Dry the organic layer and concentrate to obtain (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile.

Step 4: Reduction to this compound

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.[11][12][13]

  • Addition of Nitrile: Cool the suspension in an ice bath. Slowly add a solution of (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile (1 equivalent) in anhydrous THF to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

  • Isolation: Filter the resulting solid and wash it with THF. Concentrate the filtrate to yield the crude this compound. Further purification can be achieved by distillation or chromatography.

Protocol 2: Synthesis of a Glutaminyl Cyclase (isoQC) Inhibitor Intermediate

This protocol describes the use of a derivative of the title compound, specifically 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine, in the synthesis of a more complex molecule, as reported in the development of isoQC inhibitors.

Reaction: Amide coupling of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine with a substituted benzoic acid.

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve the desired substituted benzoic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add a solution of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (1 equivalent) in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Data Presentation

StepReactantsProductTypical Yield (%)
1. Thiosemicarbazide FormationMethylhydrazine, Methyl isothiocyanate4-Methyl-3-thiosemicarbazide>90
2. Triazole-thiol Formation4-Methyl-3-thiosemicarbazide, NaOH4-Methyl-4H-1,2,4-triazole-3-thiol70-85
3. Alkylation4-Methyl-4H-1,2,4-triazole-3-thiol, Chloroacetonitrile(4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile60-80
4. Nitrile Reduction(4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile, LiAlH₄This compound50-70

Table 1: Estimated Yields for the Proposed Synthesis of this compound.

Compound ClassTarget EnzymeKey Intermediate ScaffoldReported Activity Range (IC₅₀)
Diphenyl conjugated imidazole/triazole derivativesQC / isoQC4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidineLow micromolar to nanomolar

Table 2: Application of (4-Methyl-4H-1,2,4-triazol-3-yl) Scaffolds in Drug Discovery.

Mandatory Visualization

Synthetic_Pathway A Methylhydrazine + Methyl isothiocyanate B 4-Methyl-3-thiosemicarbazide A->B Ethanol, RT C 4-Methyl-4H-1,2,4-triazole-3-thiol B->C 1. NaOH, Reflux 2. HCl D (4-Methyl-4H-1,2,4-triazol-3-yl)acetonitrile C->D ClCH₂CN, Base E This compound D->E LiAlH₄, THF

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_workup Work-up and Purification A Starting Materials B Reaction Setup (Solvent, Temp, Atmosphere) A->B C Reaction Monitoring (TLC) B->C D Quenching / Extraction C->D Reaction Complete E Purification (Chromatography/Distillation) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for organic synthesis.

Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage CD47_pre CD47 precursor pE_CD47 pE-CD47 (Active) CD47_pre->pE_CD47 Pyroglutamylation SIRPa SIRPα pE_CD47->SIRPa Binding isoQC isoQC Phagocytosis Phagocytosis SIRPa->Phagocytosis Inhibition ('Don't Eat Me') Inhibitor isoQC Inhibitor (derived from intermediate) Inhibitor->isoQC

Caption: Inhibition of the CD47-SIRPα pathway by an isoQC inhibitor.

References

Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the urgent discovery and development of novel antimicrobial agents. The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a simple substituted 1,2,4-triazole, as a potential lead compound in antimicrobial drug discovery.

While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for evaluating 1,2,4-triazole derivatives. These notes are intended to serve as a comprehensive guide for researchers initiating studies on this and related compounds.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages:

  • Formation of the 4-methyl-4H-1,2,4-triazole-3-thiol core.

  • Conversion of the thiol group to a methanamine group.

G cluster_0 Stage 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol cluster_1 Stage 2: Conversion to this compound thiocarbohydrazide Thiocarbohydrazide intermediate1 1-(Methylcarbamothioyl)thiocarbohydrazide thiocarbohydrazide->intermediate1 + Methyl Isothiocyanate (Ethanol, Reflux) methyl_isothiocyanate Methyl Isothiocyanate triazole_thiol 4-Methyl-4H-1,2,4-triazole-3-thiol intermediate1->triazole_thiol Cyclization (aq. K2CO3, Reflux) triazole_thiol_start 4-Methyl-4H-1,2,4-triazole-3-thiol triazole_thiol->triazole_thiol_start s_alkylation S-Alkylation triazole_thiol_start->s_alkylation + Chloroacetonitrile nitrile_intermediate 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile s_alkylation->nitrile_intermediate reduction Reduction nitrile_intermediate->reduction (e.g., LiAlH4 or Raney Nickel) final_product This compound reduction->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established procedures for the synthesis of similar 1,2,4-triazole-3-thiols.

Materials:

  • Thiocarbohydrazide

  • Methyl isothiocyanate

  • Ethanol

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Formation of 1-(Methylcarbamothioyl)thiocarbohydrazide

    • Dissolve thiocarbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

    • Add methyl isothiocyanate (1 equivalent) to the solution.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to 4-Methyl-4H-1,2,4-triazole-3-thiol

    • Suspend the intermediate from Step 1 in an aqueous solution of potassium carbonate (e.g., 8% w/v).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-methyl-4H-1,2,4-triazole-3-thiol.

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound can be assessed using standard in vitro assays. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and a preliminary assessment of cytotoxicity.

Data Presentation: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

The following table summarizes the reported MIC values for various 1,2,4-triazole derivatives against a panel of clinically relevant microorganisms. This data illustrates the potential antimicrobial spectrum of this class of compounds. Note: This data is not for this compound but for other derivatives.

Compound ClassTest OrganismMIC (µg/mL)Reference
Schiff bases of 1,2,4-triazole-3-thiolStaphylococcus aureus1.56 - 25[1]
Microsporum gypseum3.12 - 25[1]
1,2,4-Triazole-3-thione derivativesBacillus subtilis31.25[4]
Ofloxacin-1,2,4-triazole hybridsStaphylococcus aureus0.25 - 1[4]
Escherichia coli0.25 - 1[4]
Nalidixic acid-1,2,4-triazole hybridsPseudomonas aeruginosa16[4]
Vinyl-1,2,4-triazole derivativesXanthomonas campestris0.0002 - 0.0033 (mM)[5]
Candida albicans0.02 - 0.52 (mM)[5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial and/or fungal strains

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism and inoculate into a suitable broth.

    • Incubate at the appropriate temperature (e.g., 37°C for bacteria) until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The concentration range should be selected based on the expected potency.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (microbes with no compound) and a negative control (broth only).

    • Seal the plate and incubate for 16-20 hours at the appropriate temperature.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial/fungal growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_0 Experimental Workflow: MIC Determination start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Microbes prep_inoculum->inoculate serial_dilution Serial Dilution of Compound in 96-well plate serial_dilution->inoculate incubate Incubate (16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay determines the effect of the compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the old medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay seed_cells Seed Mammalian Cells in 96-well plate treat_cells Treat Cells with Compound (Serial Dilutions) seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT Cytotoxicity Assay.

Potential Mechanisms of Action

The 1,2,4-triazole nucleus is known to exert its antimicrobial effects through various mechanisms, which may be relevant for this compound.

Antifungal Mechanism

The primary mode of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]

G cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Lanosterol 14α-demethylase (CYP51)->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazole This compound (Hypothesized) Triazole->Inhibition Inhibition->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Hypothesized antifungal mechanism of action.

Antibacterial Mechanism

The antibacterial mechanisms of 1,2,4-triazole derivatives are more diverse and can include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[6] Other potential targets include efflux pumps and proteins involved in cell division.[6] Further studies would be required to elucidate the specific antibacterial mechanism of this compound.

Conclusion

This compound represents a simple and synthetically accessible scaffold for the development of novel antimicrobial agents. The protocols and information provided in these application notes offer a foundational framework for its synthesis, antimicrobial evaluation, and preliminary safety assessment. While the specific biological activity of this compound requires experimental validation, the broader class of 1,2,4-triazole derivatives has demonstrated significant promise in antimicrobial drug discovery. Further investigation into this and related molecules is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for Screening (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic core in the development of anticancer agents due to its unique physicochemical properties, bioavailability, and diverse biological activities. Triazole derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. Their anticancer effects are often mediated through interactions with various enzyme systems critical for cancer cell proliferation and survival, such as kinases, carbonic anhydrases, and topoisomerases. This document provides detailed application notes and experimental protocols for the initial screening of a novel 1,2,4-triazole derivative, (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, against a panel of human cancer cell lines.

The evaluation of the cytotoxic potential of new chemical entities is a critical first step in the discovery and development of novel anticancer therapies.[1] These protocols will guide researchers in determining the in vitro cytotoxicity of the compound, elucidating its potential mechanism of action through apoptosis assays, and investigating its effects on key cancer-related signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 Breast Adenocarcinoma[Insert experimental data][Insert experimental data]
MDA-MB-231 Breast Adenocarcinoma[Insert experimental data][Insert experimental data]
A549 Lung Carcinoma[Insert experimental data][Insert experimental data]
HCT116 Colon Carcinoma[Insert experimental data][Insert experimental data]
HepG2 Hepatocellular Carcinoma[Insert experimental data][Insert experimental data]
PC-3 Prostate Adenocarcinoma[Insert experimental data][Insert experimental data]
Normal Fibroblasts (e.g., WI-38) Normal Control[Insert experimental data][Insert experimental data]

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined from dose-response curves.

Table 2: Apoptosis Induction by this compound in A549 Cells
Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control (DMSO) [Insert experimental data][Insert experimental data][Insert experimental data]
0.5 x IC₅₀ [Insert experimental data][Insert experimental data][Insert experimental data]
1 x IC₅₀ [Insert experimental data][Insert experimental data][Insert experimental data]
2 x IC₅₀ [Insert experimental data][Insert experimental data][Insert experimental data]

Data to be acquired via flow cytometry after 24 hours of treatment.

Experimental Protocols

Cell Viability Assays (MTT and SRB)

This protocol outlines the determination of the cytotoxic effects of this compound using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the SRB assay, which quantifies cellular protein content.[1][2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[4]

  • SRB (Sulforhodamine B) solution[3]

  • DMSO (Dimethyl sulfoxide)[2]

  • Trichloroacetic acid (TCA)

  • Tris-base solution

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[1]

    • Harvest logarithmically growing cells and determine cell viability and concentration.[1]

    • Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 and 72 hours.

  • MTT Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

  • SRB Assay Procedure:

    • After the treatment period, gently fix the cells by adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1]

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[1]

G cluster_workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound B->C D Incubate 48/72h C->D E Add MTT or Fix with TCA D->E F Read Absorbance E->F G Calculate IC50 F->G

Cell Viability Assay Workflow
Apoptosis Assay by Annexin V & Propidium Iodide Staining

This protocol is used to quantify the number of apoptotic and necrotic cells following treatment with the test compound using flow cytometry.[5][6]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a T25 culture flask.[5]

    • After 24 hours, treat the cells with the vehicle control, and 0.5x, 1x, and 2x IC₅₀ concentrations of the compound for 24 hours.

  • Cell Harvesting and Staining:

    • Collect both floating and adherent cells.[6]

    • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[5]

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[6]

    • Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[5]

G cluster_apoptosis Apoptosis Detection Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & PI C->D E Incubate D->E F Flow Cytometry Analysis E->F

Apoptosis Detection Workflow
Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of the compound on the expression and phosphorylation status of key proteins in cancer-related signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways.[7][8][9]

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes[10]

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies[10]

  • Chemiluminescent detection reagent[10]

  • Western blot imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with the compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[10]

    • Separate the proteins by electrophoresis.[10]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[8]

    • Wash the membrane three times with TBST.[8]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again three times with TBST.[8]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.[10]

    • Capture the signal using an imaging system.[10]

    • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[10]

G cluster_pathway Potential Signaling Pathway Inhibition Compound This compound PI3K PI3K Compound->PI3K Inhibition? Caspase3 Caspase-3 Compound->Caspase3 Activation? Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase3->Apoptosis

Potential Signaling Pathway Inhibition

References

Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing assays using (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. The protocols are based on the known biological activities of the broader 1,2,4-triazole class of compounds, which includes antifungal, anticancer, and antioxidant properties.[1][2][3][4][5][6][7] This document offers a foundational guide for investigating the therapeutic potential of this specific molecule.

Application Note 1: Antifungal Activity Screening and CYP51A1 Inhibition Assay

Scientific Background

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug discovery, with many approved drugs like fluconazole and itraconazole featuring this core structure.[1][4] These agents typically exert their antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell growth arrest and death. Given its structural similarity to known antifungal agents, this compound is a candidate for screening against various fungal pathogens and for its potential to inhibit CYP51A1.

Experimental Workflow: Antifungal Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound serial_dilution Perform serial dilutions of the compound in a 96-well plate compound_prep->serial_dilution fungal_prep Prepare fungal inoculum (e.g., Candida albicans) add_inoculum Add fungal inoculum to each well fungal_prep->add_inoculum media_prep Prepare RPMI-1640 medium media_prep->serial_dilution serial_dilution->add_inoculum incubation Incubate at 35°C for 24-48 hours add_inoculum->incubation read_plate Visually or spectrophotometrically determine fungal growth incubation->read_plate calc_mic Calculate the Minimum Inhibitory Concentration (MIC) read_plate->calc_mic

Caption: Workflow for determining the antifungal activity of this compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture a fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure: a. In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. b. Add 200 µL of the compound stock solution (appropriately diluted in RPMI-1640) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum). e. Add 100 µL of the prepared fungal inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol: CYP51A1 Inhibition Assay (Fluorescence-Based)
  • Reagents: Human recombinant CYP51A1 enzyme, a fluorescent substrate (e.g., a coumarin-based derivative), and a suitable buffer system.

  • Assay Procedure: a. In a black 96-well plate, add the test compound at various concentrations. b. Add the CYP51A1 enzyme and incubate for a short period to allow for binding. c. Initiate the reaction by adding the fluorescent substrate. d. Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Plot the reaction rate as a function of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Hypothetical Data
CompoundFungal StrainMIC (µg/mL)CYP51A1 IC₅₀ (µM)
This compoundCandida albicans168.2
Fluconazole (Control)Candida albicans20.5

Application Note 2: Anticancer Activity Screening via Cytotoxicity Assay

Scientific Background

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines.[8][9] The mechanisms of action are diverse and can include apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. A primary and crucial step in evaluating the anticancer potential of a novel compound like this compound is to assess its cytotoxic effect on cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound add_compound Add serial dilutions of the compound compound_prep->add_compound cell_culture Culture cancer cell line (e.g., A549) seed_cells Seed cells into a 96-well plate cell_culture->seed_cells seed_cells->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calc_ic50 Calculate the IC₅₀ value read_absorbance->calc_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture a human cancer cell line (e.g., A549, human lung carcinoma) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Assay Procedure: a. Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight. b. Prepare serial dilutions of this compound in the culture medium. c. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank). d. Incubate the plate for 48 to 72 hours.

  • MTT Addition and Solubilization: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundA5494825.6
Doxorubicin (Control)A549481.2

Application Note 3: Antioxidant Activity Assessment using the DPPH Radical Scavenging Assay

Scientific Background

Some 1,2,4-triazole derivatives have been reported to possess antioxidant properties.[6] Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the radical scavenging ability of a compound. The stable free radical DPPH has a deep violet color, which is reduced to a yellow-colored product upon reaction with an antioxidant.

Experimental Workflow: DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solution of This compound mix_reagents Mix compound dilutions with DPPH solution in a 96-well plate compound_prep->mix_reagents dpph_prep Prepare DPPH solution in methanol dpph_prep->mix_reagents incubation Incubate in the dark at room temperature for 30 minutes mix_reagents->incubation read_absorbance Read absorbance at 517 nm incubation->read_absorbance calc_scavenging Calculate the percentage of radical scavenging activity read_absorbance->calc_scavenging calc_ic50 Determine the IC₅₀ value calc_scavenging->calc_ic50

Caption: Workflow for evaluating the antioxidant activity of this compound.

Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents: a. Prepare a stock solution of this compound in methanol. b. Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle to protect it from light.

  • Assay Procedure: a. In a 96-well plate, add 50 µL of various concentrations of the test compound (in methanol) to the wells. b. Add 150 µL of the DPPH solution to each well. c. Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.

  • Incubation: Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.

  • Data Analysis: a. Measure the absorbance at 517 nm using a microplate reader. b. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 c. Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Hypothetical Data
CompoundDPPH Scavenging IC₅₀ (µg/mL)
This compound88.4
Ascorbic Acid (Control)5.2

References

Application Notes and Protocols for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine as a versatile ligand. While direct literature on the coordination complexes of this specific ligand is limited, this document furnishes detailed protocols for its synthesis based on established routes for analogous structures. Furthermore, it presents representative protocols for the formation and characterization of its metal complexes, drawing from studies on closely related aminomethyl-1,2,4-triazole derivatives.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination capabilities. The incorporation of a methyl group at the N4 position and an aminomethyl substituent at the C3 position, as in this compound, yields a bidentate ligand with significant potential for forming stable chelate complexes with a variety of transition metal ions. The nitrogen atoms of the triazole ring and the exocyclic primary amine can act as donor sites, facilitating the formation of five-membered chelate rings, which are known for their thermodynamic stability. The resulting coordination complexes are of interest for their potential applications in drug development, catalysis, and materials science, owing to the combined properties of the metal center and the biologically active triazole moiety.

Ligand Synthesis

The synthesis of this compound can be achieved through a multi-step process. The following protocol is adapted from established synthetic routes for similar 4-methyl-4H-1,2,4-triazol-3-yl derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on a synthetic scheme for related compounds and involves the formation of a thiosemicarbazide, cyclization to the triazolethione, and subsequent amination.

Step 1: Synthesis of 1-Formyl-4-methylthiosemicarbazide

  • To a solution of methyl isothiocyanate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add formic acid (1.2 eq) and continue stirring at room temperature overnight.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 1-formyl-4-methylthiosemicarbazide.

Step 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

  • Suspend 1-formyl-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of potassium carbonate (2.0 eq).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 5-6.

  • The precipitate is collected by filtration, washed with water, and dried to afford 4-methyl-4H-1,2,4-triazole-3-thiol.

Step 3: Synthesis of 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole

  • To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent such as DMF, add chloroacetonitrile (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the mixture at 60 °C for 4 hours.

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The resulting intermediate is then dissolved in a mixture of DMF and water, and sodium azide (1.5 eq) is added.

  • The reaction is stirred at 80 °C for 6 hours.

  • After cooling, the product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give 3-(azidomethyl)-4-methyl-4H-1,2,4-triazole.

Step 4: Synthesis of this compound

  • Dissolve 3-(azidomethyl)-4-methyl-4H-1,2,4-triazole (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

G cluster_0 Ligand Synthesis Workflow Methyl Isothiocyanate Methyl Isothiocyanate 1-Formyl-4-methylthiosemicarbazide 1-Formyl-4-methylthiosemicarbazide Methyl Isothiocyanate->1-Formyl-4-methylthiosemicarbazide Step 1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->1-Formyl-4-methylthiosemicarbazide Formic Acid Formic Acid Formic Acid->1-Formyl-4-methylthiosemicarbazide 4-Methyl-4H-1,2,4-triazole-3-thiol 4-Methyl-4H-1,2,4-triazole-3-thiol 1-Formyl-4-methylthiosemicarbazide->4-Methyl-4H-1,2,4-triazole-3-thiol Step 2 K2CO3 K2CO3 K2CO3->4-Methyl-4H-1,2,4-triazole-3-thiol 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole 4-Methyl-4H-1,2,4-triazole-3-thiol->3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole Step 3 Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole Sodium Azide Sodium Azide Sodium Azide->3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole This compound This compound 3-(Azidomethyl)-4-methyl-4H-1,2,4-triazole->this compound Step 4 H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Caption: Synthetic workflow for this compound.

Coordination Chemistry

This compound is expected to act as a bidentate N,N-donor ligand, coordinating to metal ions through one of the nitrogen atoms of the triazole ring (likely N2) and the nitrogen atom of the aminomethyl group to form a stable five-membered chelate ring.

Representative Experimental Protocol: Synthesis of a Metal Complex

The following is a general protocol for the synthesis of a metal(II) complex, which can be adapted for various transition metals such as Cu(II), Ni(II), Co(II), and Zn(II).

  • Dissolve this compound (2.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Co(OAc)₂·4H₂O) (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A change in color and/or the formation of a precipitate may be observed, indicating complex formation.

  • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

  • Allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation or by vapor diffusion of a non-polar solvent into the reaction mixture.

G cluster_1 General Metal Complex Synthesis Ligand Solution This compound in Solvent Mixing Mixing Ligand Solution->Mixing Metal Salt Solution Metal(II) Salt in Solvent Metal Salt Solution->Mixing Reflux Reflux Mixing->Reflux Isolation Isolation Reflux->Isolation Complex [M(Ligand)2X2] Isolation->Complex

Caption: General workflow for the synthesis of a metal complex.

Characterization of Metal Complexes

The resulting metal complexes can be characterized by a variety of analytical techniques:

  • Elemental Analysis: To determine the empirical formula of the complex.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. A shift in the stretching frequencies of the N-H (amine) and C=N (triazole) bonds is expected upon coordination. The appearance of new bands in the far-IR region can be attributed to M-N vibrations.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex. For d-block metals, d-d transitions can provide information about the coordination geometry.

  • ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), NMR spectroscopy can confirm the structure of the ligand within the complex. Shifts in the proton and carbon signals of the aminomethyl group and the triazole ring upon coordination can be observed.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), which provides information about the number of unpaired electrons and the coordination environment of the metal ion.

  • X-ray Crystallography: To definitively determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Quantitative Data from Analogous Systems

Due to the absence of published crystal structures for complexes of this compound, the following table presents typical bond lengths observed in coordination complexes of similar 3-aminomethyl-1,2,4-triazole ligands with transition metals. These values can serve as a reference for what might be expected for complexes of the title ligand.

BondMetal IonTypical Bond Length (Å)Coordination Geometry
M-N (triazole)Cu(II)1.95 - 2.05Distorted Octahedral
M-N (amine)Cu(II)2.00 - 2.10Distorted Octahedral
M-N (triazole)Ni(II)2.05 - 2.15Octahedral
M-N (amine)Ni(II)2.10 - 2.20Octahedral
M-N (triazole)Co(II)2.10 - 2.20Octahedral
M-N (amine)Co(II)2.15 - 2.25Octahedral
M-N (triazole)Zn(II)2.00 - 2.10Tetrahedral/Octahedral
M-N (amine)Zn(II)2.05 - 2.15Tetrahedral/Octahedral

Note: These are approximate values and can vary depending on the specific metal ion, counter-anions, and crystal packing forces.

Applications in Drug Development

The coordination of biologically active ligands like 1,2,4-triazole derivatives to metal ions is a well-established strategy in the design of new therapeutic agents. The resulting metal complexes can exhibit enhanced biological activity compared to the free ligand.

  • Antimicrobial Agents: Triazole compounds are known for their antifungal and antibacterial properties. The formation of metal complexes can enhance this activity by facilitating the transport of the active molecule into the microbial cell.

  • Anticancer Agents: Many metal complexes, particularly those of platinum, ruthenium, and copper, have been investigated as anticancer drugs. The mechanism of action often involves the interaction of the complex with DNA, leading to apoptosis of cancer cells. The triazole ligand can modulate the reactivity and selectivity of the metal center.

  • Enzyme Inhibition: The specific coordination geometry and electronic properties of the metal complexes can allow them to act as inhibitors for certain enzymes, which is a key strategy in drug design.

The logical relationship for the drug development potential is outlined below:

G cluster_2 Drug Development Potential Triazole Ligand Biologically Active Triazole Ligand Coordination Complex Coordination Complex Triazole Ligand->Coordination Complex Metal Ion Metal Ion Metal Ion->Coordination Complex Enhanced Lipophilicity Enhanced Lipophilicity Coordination Complex->Enhanced Lipophilicity Altered Redox Potential Altered Redox Potential Coordination Complex->Altered Redox Potential Specific Geometry Specific Geometry Coordination Complex->Specific Geometry Enhanced Biological Activity Enhanced Biological Activity Enhanced Lipophilicity->Enhanced Biological Activity Altered Redox Potential->Enhanced Biological Activity Specific Geometry->Enhanced Biological Activity Antimicrobial Antimicrobial Enhanced Biological Activity->Antimicrobial Anticancer Anticancer Enhanced Biological Activity->Anticancer Enzyme Inhibition Enzyme Inhibition Enhanced Biological Activity->Enzyme Inhibition

Caption: Rationale for enhanced biological activity of metal complexes.

Conclusion

This compound is a promising bidentate ligand for the synthesis of a wide range of coordination complexes. While direct experimental data on its coordination chemistry is yet to be extensively reported, the protocols and data from analogous systems provided in these notes offer a solid foundation for researchers to explore the synthesis, characterization, and application of its metal complexes. The potential for these complexes in the field of drug development is significant, warranting further investigation into their biological activities.

Application Note: High-Purity Purification of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and efficient method for the purification of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a key building block in pharmaceutical synthesis. The protocol employs reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity and yield, suitable for downstream applications in drug discovery and development.

Introduction

This compound is a primary amine containing a methylated triazole heterocycle. Its polar and basic nature can present challenges during purification, often leading to poor peak shape and recovery with standard chromatographic techniques. This protocol outlines an optimized RP-HPLC method that addresses these challenges, ensuring reproducible and high-purity isolation of the target compound. The method utilizes a C18 stationary phase with a modified mobile phase to ensure symmetrical peaks and efficient separation from synthesis-related impurities.

Experimental Protocols

Materials and Instrumentation
  • Instrumentation: Preparative HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)

  • Solvents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample: Crude this compound dissolved in Mobile Phase A

Purification Workflow

Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase A filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect Monitor at 220 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Remove Solvent (Lyophilization) pool->evaporate final_product Pure this compound evaporate->final_product Yields Pure Compound

Figure 1. Workflow for the purification of this compound.

Detailed Methodology
  • Sample Preparation:

    • Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Inject the filtered sample onto the column.

    • Elute the compound using the gradient profile outlined in Table 1.

    • Monitor the elution at a wavelength of 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of each collected fraction using a rapid analytical HPLC method.

    • Pool the fractions with a purity of >98%.

  • Solvent Removal:

    • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the purified compound as a TFA salt.

Data Presentation

Table 1: Preparative HPLC Gradient Conditions
Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09555.0
59555.0
2565355.0
305955.0
355955.0
369555.0
409555.0
Table 2: Expected Purification Results
ParameterValue
Crude Purity ~75%
Purified Purity >98%
Expected Retention Time 15-20 minutes
Recovery >85%
Final Form TFA Salt

Discussion

The purification of small, polar amines like this compound by reversed-phase chromatography can be challenging due to potential interactions with residual silanols on the silica-based stationary phase, leading to peak tailing.[1] The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase is crucial. TFA serves a dual purpose: it protonates the amine functional group, increasing its interaction with the stationary phase, and it masks the active silanol groups, resulting in improved peak symmetry.

For amines that are particularly basic or exhibit poor peak shape even with TFA, alternative strategies could be considered. These include using a mobile phase with a higher pH (e.g., ammonium bicarbonate buffer) to run the amine in its free base form, or employing a different stationary phase such as one with embedded polar groups or a polymeric support.[2] However, the described method is a robust starting point for achieving high purity of the target compound.

Conclusion

The detailed RP-HPLC protocol provides an effective and reproducible method for the purification of this compound. This application note serves as a valuable resource for researchers and professionals in drug development, enabling the efficient isolation of this important chemical intermediate with high purity.

References

Application Notes and Protocols for the Scalable Production of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, scalable synthetic route for the production of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a valuable building block in pharmaceutical development. The described multi-step synthesis is designed for adaptability from laboratory to pilot-plant scale, with a focus on procedural detail and quantitative analysis.

Overall Synthetic Strategy

The synthetic approach is a robust three-stage process commencing with the formation of a key intermediate, 4-methyl-4H-1,2,4-triazole-3-thiol. This intermediate subsequently undergoes a Gabriel synthesis to introduce the protected aminomethyl functionality, followed by a final deprotection step to yield the target primary amine. This route is advantageous due to the accessibility of starting materials and the generally high-yielding nature of the individual transformations.

Synthetic_Workflow cluster_0 Stage 1: Triazole Ring Formation cluster_1 Stage 2: Gabriel Synthesis cluster_2 Stage 3: Deprotection Formylhydrazine Formylhydrazine Acylthiosemicarbazide_Intermediate Acylthiosemicarbazide_Intermediate Formylhydrazine->Acylthiosemicarbazide_Intermediate Reaction Methyl_Isothiocyanate Methyl_Isothiocyanate Methyl_Isothiocyanate->Acylthiosemicarbazide_Intermediate 4_Methyl_4H_1_2_4_triazole_3_thiol 4_Methyl_4H_1_2_4_triazole_3_thiol Acylthiosemicarbazide_Intermediate->4_Methyl_4H_1_2_4_triazole_3_thiol Alkaline Cyclization Phthalimide_Intermediate Phthalimide_Intermediate 4_Methyl_4H_1_2_4_triazole_3_thiol->Phthalimide_Intermediate S-Alkylation N_Chloromethyl_phthalimide N_Chloromethyl_phthalimide N_Chloromethyl_phthalimide->Phthalimide_Intermediate Final_Product This compound Phthalimide_Intermediate->Final_Product Hydrazinolysis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

This stage involves the initial formation of an acylthiosemicarbazide intermediate from formylhydrazine and methyl isothiocyanate, which is then cyclized under alkaline conditions to form the triazole ring.

Experimental Protocol

Part A: Formation of 1-Formyl-4-methylthiosemicarbazide

  • To a stirred solution of formylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add methyl isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1-formyl-4-methylthiosemicarbazide intermediate.

Part B: Cyclization to 4-Methyl-4H-1,2,4-triazole-3-thiol

  • Suspend the 1-formyl-4-methylthiosemicarbazide (1.0 eq) in an aqueous solution of a base, such as 8% sodium hydroxide.[1]

  • Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.[1]

  • After cooling to room temperature, acidify the reaction mixture to a pH of approximately 5-6 with a suitable acid like dilute hydrochloric acid.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried to afford 4-methyl-4H-1,2,4-triazole-3-thiol.

Quantitative Data
ParameterValueReference
Intermediate Yield Typically >90%General observation for thiosemicarbazide formation
Final Product Yield 62-79% (for analogous systems)[2]
Purity >95% (after recrystallization)Assumed based on typical procedures
Reaction Time (Part A) 2-4 hoursProcedural estimation
Reaction Time (Part B) 4-6 hours[1]

Stage 2: Synthesis of N-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide

This stage employs a Gabriel synthesis approach, where the thiol intermediate is S-alkylated with N-(chloromethyl)phthalimide to introduce the protected aminomethyl group.

Experimental Protocol
  • Dissolve 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (1.2 eq), to the solution and stir for 30 minutes at room temperature to form the thiolate salt.

  • Add N-(chloromethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 60-80°C and maintain for 3-5 hours, with TLC monitoring.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide.

Quantitative Data
ParameterValueReference
Yield Estimated 70-85%Based on analogous S-alkylation reactions
Purity >98% (after recrystallization)Assumed based on typical procedures
Reaction Time 3-5 hoursProcedural estimation

Stage 3: Synthesis of this compound

The final stage involves the deprotection of the phthalimide group using hydrazine hydrate to liberate the desired primary amine.

Experimental Protocol
  • Suspend N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide (1.0 eq) in a protic solvent like ethanol or methanol.[3]

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[3]

  • Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude amine can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization.

Quantitative Data
ParameterValueReference
Yield Typically >80%Based on standard Gabriel deprotection
Purity >97% (after purification)Assumed based on typical procedures
Reaction Time 2-4 hours[3]

Logical Relationships in Synthesis

The following diagram illustrates the logical dependencies and transformations between the key chemical entities in the synthetic pathway.

Logical_Relationships Start_Materials Formylhydrazine Methyl Isothiocyanate Thiol_Intermediate 4-Methyl-4H-1,2,4-triazole-3-thiol Start_Materials->Thiol_Intermediate Ring Formation Protected_Amine N-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)phthalimide Thiol_Intermediate->Protected_Amine Gabriel Alkylation Final_Product This compound Protected_Amine->Final_Product Deprotection

Figure 2: Logical flow of the synthetic route.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific laboratory and scale-up conditions. All chemical manipulations should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

References

Application Notes and Protocols for Functionalizing the Amine Group of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine scaffold is a key building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The primary amine group on the methylene linker at the 3-position of the triazole ring offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds. Functionalization of this amine group enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

This document provides detailed protocols for three common and highly useful methods for functionalizing the primary amine of this compound: N-Acylation , N-Sulfonylation , and Reductive Amination .

General Experimental Workflow

The functionalization of this compound can be systematically approached through several key synthetic transformations targeting the primary amine. The following diagram illustrates the general workflow for these modifications.

workflow cluster_reactions Functionalization Reactions cluster_reagents Key Reagents cluster_products Product Classes start This compound acylation N-Acylation start->acylation sulfonylation N-Sulfonylation start->sulfonylation reductive_amination Reductive Amination start->reductive_amination amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide amine Secondary/Tertiary Amines reductive_amination->amine acyl_halide Acyl Halide / Anhydride + Base acyl_halide->acylation sulfonyl_chloride Sulfonyl Chloride + Base sulfonyl_chloride->sulfonylation carbonyl Aldehyde / Ketone + Reducing Agent carbonyl->reductive_amination

Figure 1: General workflow for functionalizing this compound.

Protocol 1: N-Acylation of the Primary Amine

N-acylation is a fundamental reaction to form a stable amide bond. This transformation is widely used to introduce a variety of substituents and to mimic peptide bonds. The reaction typically involves the use of an acyl chloride or anhydride in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: Acylation with Acyl Chlorides

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.1 - 1.5 eq) to the stirred solution.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Representative Data for N-Acylation of Heterocyclic Amines
Amine Starting MaterialAcylating AgentBaseSolventYield (%)Reference
ImidazoleBenzoyl chloridePotter's claySolvent-free96[3]
2-AminothiazoleO-acetylsalicyloyl chlorideEt₃NTHFLow/Complex
General Primary AmineAcyl ChlorideDIEADCMNot specified[4]

Protocol 2: N-Sulfonylation of the Primary Amine

N-sulfonylation is a key transformation for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction involves the treatment of the primary amine with a sulfonyl chloride in the presence of a base.

Experimental Protocol: Sulfonylation with Sulfonyl Chlorides

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Pyridine, Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.0-1.1 eq) dropwise, either neat or as a solution in the same solvent, over a period of 30-60 minutes.

  • Stir the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-sulfonyl derivative.

Representative Data for N-Sulfonylation of Amines
Amine Starting MaterialSulfonylating AgentBaseSolventYield (%)Reference
o-phenylenediamineTosyl chloridePyridinePyridineHigh
2-AminobenzylanilineTosyl chlorideNot specifiedNot specifiedNot specified
Aromatic Ketones (for 4-sulfonyl-1,2,3-triazoles)Sodium sulfinatesDBUDMSO34-89[5]

Protocol 3: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), followed by in situ reduction with a suitable reducing agent. This method avoids the over-alkylation often encountered in direct alkylation with alkyl halides.

Experimental Protocol: Reductive Amination with Aldehydes/Ketones

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (DCM, DCE, or MeOH) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Representative Data for Reductive Amination
AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
Primary AminesAldehydes/KetonesNaBH(OAc)₃DCENot specified[6]
BenzaldehydeAnilineNaBH₄CPME/MeOHHigh[7]
AldehydesVarious AminesNaBH₄GlycerolHigh

Signaling Pathways and Logical Relationships

The choice of functionalization method depends on the desired final compound and its intended application. The following diagram illustrates the logical relationship between the starting material, the key reaction types, and the resulting classes of functionalized products.

logical_relationship start This compound (Primary Amine) acylation N-Acylation (Amide Bond Formation) start->acylation sulfonylation N-Sulfonylation (Sulfonamide Bond Formation) start->sulfonylation reductive_amination Reductive Amination (C-N Bond Formation) start->reductive_amination product_amide N-Acyl Derivatives (Amides) acylation->product_amide Yields product_sulfonamide N-Sulfonyl Derivatives (Sulfonamides) sulfonylation->product_sulfonamide Yields product_amine N-Alkyl/Aryl Derivatives (Secondary/Tertiary Amines) reductive_amination->product_amine Yields

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield for the synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically a multi-step process. A common route involves the formation of the 4-methyl-4H-1,2,4-triazole ring system, followed by formylation to yield 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The final step is the reductive amination of this aldehyde to produce the desired this compound.

Q2: What are the key intermediates in this synthesis?

A2: The primary key intermediate is 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The stability and purity of this compound are crucial for the success of the subsequent reductive amination step.

Q3: What are the most critical parameters influencing the overall yield?

A3: The critical parameters include the choice of reducing agent in the reductive amination step, reaction temperature, pH of the reaction medium, and the purity of the starting materials and intermediates.[1] Proper control of these factors is essential for minimizing side reactions and maximizing product yield.

Q4: What safety precautions should be taken during this synthesis?

A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Some reagents, like sodium borohydride or other reducing agents, are moisture-sensitive and can release flammable hydrogen gas upon contact with water.

Troubleshooting Guides

Step 1: Synthesis of the 4-Methyl-4H-1,2,4-triazole Ring

Q: I am observing a low yield during the formation of the 4-methyl-4H-1,2,4-triazole ring. What are the possible causes and solutions?

A: Low yields in 1,2,4-triazole synthesis can stem from several factors.[2][3][4]

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature.

  • Sub-optimal pH: The pH of the reaction can be critical, especially during cyclization.[1] Ensure the pH is maintained within the optimal range for the specific synthetic route being employed.

  • Reagent Purity: Impurities in the starting materials can interfere with the reaction. Use reagents of high purity and ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Side Reactions: The formation of isomers or other byproducts can reduce the yield of the desired product. Purification techniques such as column chromatography or recrystallization may be necessary to isolate the target compound.

Step 2: Formylation to 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

Q: My formylation reaction to produce 4-methyl-4H-1,2,4-triazole-3-carbaldehyde is not working efficiently, showing low conversion. What can I do?

A: Low conversion in formylation reactions can be addressed by:

  • Choice of Formylating Agent: Different formylating agents (e.g., Vilsmeier-Haack reagent, Duff reaction conditions) have varying reactivities. If one agent is ineffective, consider trying an alternative.

  • Reaction Conditions: Temperature and reaction time are crucial. For less reactive substrates, higher temperatures and longer reaction times may be necessary. However, be cautious of potential decomposition at elevated temperatures.

  • Activation of the Triazole Ring: The electron density of the triazole ring can influence the ease of formylation. Ensure the reaction conditions are appropriate for the electronic nature of your specific triazole derivative.

Step 3: Reductive Amination to this compound

Q: I am struggling with the final reductive amination step. The yield is poor, and I see multiple spots on my TLC. How can I troubleshoot this?

A: Poor yields and multiple byproducts in reductive amination are common issues.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) are commonly used. STAB is often preferred as it is milder and can be used in a one-pot reaction. 1,2,3-triazole-borane complexes have also been shown to be effective reagents for reductive amination.[5][6]

  • pH Control: The pH of the reaction is crucial for the formation of the intermediate imine/iminium ion. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal.

  • Formation of Byproducts: The primary amine product can sometimes react with another molecule of the aldehyde to form a secondary amine. To minimize this, you can try using a large excess of the ammonia source or adding the reducing agent slowly.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the reaction and reduce the formation of byproducts.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Typical Reaction TemperaturepH RangeTypical Yield Range (%)Notes
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperature7-960-85Can reduce the aldehyde before imine formation; requires two steps.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileRoom temperature5-770-90More selective for the imine; toxic cyanide byproduct.
Sodium Triacetoxyborohydride (STAB)Dichloromethane, THFRoom temperature5-685-95Mild and selective; suitable for one-pot reactions.
1,2,3-Triazole-borane complexesOrganic solvents, WaterRoom temperatureNeutralHighAir, moisture, and thermally stable reagents with high efficiency.[5][6]

Experimental Protocols

Key Experiment: Reductive Amination of 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde

This protocol is a representative method and may require optimization for your specific setup.

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Addition of Ammonia Source: To the solution, add a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) or another ammonia source like ammonium acetate.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of this step can be monitored by TLC.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions. Alternatively, for a one-pot procedure with STAB, the reducing agent can be added along with the ammonia source.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0 °C to decompose any remaining reducing agent.

  • Work-up: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mandatory Visualizations

Synthetic_Workflow Start Starting Materials Step1 Step 1: 1,2,4-Triazole Ring Formation Start->Step1 Intermediate1 4-Methyl-4H-1,2,4-triazole Step1->Intermediate1 Step2 Step 2: Formylation Intermediate1->Step2 Intermediate2 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Is imine formation complete (via TLC)? Start->CheckImine CheckReducingAgent Is the reducing agent appropriate and active? CheckImine->CheckReducingAgent Yes OptimizeImine Increase reaction time for imine formation or add a dehydrating agent. CheckImine->OptimizeImine No CheckpH Is the reaction pH optimal (5-6)? CheckReducingAgent->CheckpH Yes ChangeReducingAgent Consider a milder agent like STAB or an alternative like a triazole-borane complex. CheckReducingAgent->ChangeReducingAgent No CheckByproducts Are there significant byproducts? CheckpH->CheckByproducts Yes AdjustpH Adjust pH with a mild acid (e.g., acetic acid). CheckpH->AdjustpH No ModifyConditions Lower temperature, use excess ammonia source, or perform slow addition of reducing agent. CheckByproducts->ModifyConditions Yes Success Yield Improved CheckByproducts->Success No OptimizeImine->CheckImine ChangeReducingAgent->CheckReducingAgent AdjustpH->CheckpH ModifyConditions->Success

Caption: Troubleshooting decision tree for the reductive amination step.

References

Technical Support Center: 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,2,4-triazoles. Our goal is to help you minimize side reactions and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, their probable causes, and recommended solutions.

Issue 1: Low or No Yield of 1,2,4-Triazole

Potential Cause Recommended Solution
Incomplete Reaction Gradually increase the reaction temperature and monitor progress by TLC. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1]
Starting Material Purity Ensure starting materials, such as hydrazides which can be hygroscopic, are pure and dry.[1]
Decomposition If starting materials or the product are sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration.
Suboptimal Reaction Conditions Optimize solvent, catalyst, and reaction time. For sluggish reactions, microwave-assisted synthesis can often improve yields.[1]

Issue 2: Formation of 1,3,4-Oxadiazole Side Product

This is a common side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.[1]

Potential Cause Recommended Solution
Presence of Water Ensure strictly anhydrous reaction conditions.[1]
High Reaction Temperature Lower the reaction temperature to favor the formation of the 1,2,4-triazole.[1]
Acylating Agent The choice of acylating agent can influence the reaction pathway. Consider alternatives if oxadiazole formation is significant.[1]

Issue 3: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)

In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions, leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.

Potential Cause Recommended Solution
Lack of Regiocontrol The choice of catalyst can control regioselectivity. For instance, in certain cycloadditions, Ag(I) catalysts can favor specific isomers.[1]
Similar Electronic Properties of Substituents (Einhorn-Brunner Reaction) To improve regioselectivity, maximize the electronic difference between the two acyl groups on the imide starting material. For example, pair a strongly electron-withdrawing group with an electron-donating group.[2]
Difficult Separation of Isomers Optimize column chromatography conditions (e.g., solvent system, stationary phase). Consider preparative HPLC or fractional recrystallization for challenging separations.

Issue 4: Complex Reaction Mixture with Unidentified Byproducts

Potential Cause Recommended Solution
Decomposition of Sensitive Functional Groups Protect sensitive functional groups on the starting materials before the reaction.
Side Reactions with Solvent or Impurities Use a high-purity, inert solvent and ensure all reagents are pure.
Thermal Rearrangement High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring. If suspected, run the reaction at a lower temperature for a longer duration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most common methods include the Pellizzari reaction (from an amide and an acylhydrazide), the Einhorn-Brunner reaction (from an imide and a hydrazine), and modern methods involving amidines, nitriles, and multicomponent reactions.[3][4] Copper-catalyzed and microwave-assisted syntheses are also widely used to improve efficiency and yields.[5][6]

Q2: How can I minimize the formation of side products in the Pellizzari reaction?

A2: To minimize side products, especially in unsymmetrical reactions, consider the following:

  • Optimize Reaction Temperature: Use the lowest effective temperature to prevent acyl interchange and decomposition.

  • Microwave Synthesis: Employing microwave irradiation can shorten reaction times and reduce the formation of byproducts by minimizing exposure to high temperatures.

  • Use Symmetrical Reactants: If possible, using an amide and a hydrazide with the same acyl group will yield a single 1,2,4-triazole product.

Q3: What determines the regioselectivity in the Einhorn-Brunner reaction?

A3: The regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack by the hydrazine preferentially occurs at the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the resulting 1,2,4-triazole.[2][7][8]

Q4: Are there greener alternatives for 1,2,4-triazole synthesis?

A4: Yes, microwave-assisted organic synthesis (MAOS) is considered a green chemistry approach as it often reduces reaction times, increases yields, and can be performed with less solvent or even under solvent-free conditions.[5][6] Additionally, methods that utilize catalysts like copper and use molecular oxygen as the oxidant are considered more environmentally friendly.[9]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Nitriles

This protocol is adapted from a method utilizing microwave irradiation for an efficient synthesis.

Materials:

  • Aromatic hydrazide (1.0 eq)

  • Substituted nitrile (1.1 eq)

  • Potassium carbonate (1.1 eq)

  • n-Butanol

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.[5]

  • After cooling, the precipitated product is filtered.

  • The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure 3,5-disubstituted-1,2,4-triazole.[5]

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 1,2,4-Triazoles from Amidines

This protocol describes a copper-catalyzed method for the synthesis of 1,3-disubstituted 1,2,4-triazoles.[3]

Materials:

  • Amidine

  • Trialkylamine, DMF, or DMSO

  • Copper catalyst (e.g., CuCl₂)

  • K₃PO₄ (base)

  • O₂ (oxidant)

Procedure:

  • To a reaction vessel, add the amidine, the copper catalyst, and K₃PO₄ in a suitable solvent (e.g., DMF).

  • Stir the mixture under an atmosphere of O₂.

  • The reaction is typically heated, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by standard procedures, which may include extraction and purification by column chromatography.

Protocol 3: Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazides

This method involves the cyclization of thiosemicarbazides.[10]

Materials:

  • Thiosemicarbazide

  • Carboxylic acid

  • Polyphosphate ester (PPE)

  • Chloroform

  • Aqueous alkali solution (e.g., NaOH)

Procedure:

  • Acylation: In a hydrothermal reaction vessel, acylate the thiosemicarbazide with a carboxylic acid in chloroform in the presence of PPE at 90 °C.[10]

  • Cyclodehydration: Treat the acylation product with an aqueous alkali solution to induce cyclodehydration.[10]

  • The desired 1,2,4-triazole-3-thiol can be isolated and purified. A potential side product, 1,3,4-thiadiazol-2-amine, is insoluble in the alkaline medium, facilitating its separation.[10]

Visualizations

pellizzari_reaction cluster_start Starting Materials cluster_conditions Reaction Conditions Amide Amide Intermediate N-Acylamidrazone Intermediate Amide->Intermediate + Acylhydrazide Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate Triazole 1,2,4-Triazole (Desired Product) Intermediate->Triazole Cyclization (Favored Pathway) Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Oxadiazole Competing Cyclization (Side Pathway) HighTemp High Temperature HighTemp->Oxadiazole Promotes Anhydrous Anhydrous Conditions Anhydrous->Triazole Favors

Caption: Pellizzari Reaction: Main vs. Side Reaction Pathway.

einhorn_brunner_regioselectivity UnsymmetricalImide Unsymmetrical Imide (R1 ≠ R2) Attack1 Nucleophilic Attack at Carbonyl 1 (More Electrophilic) UnsymmetricalImide->Attack1 Attack2 Nucleophilic Attack at Carbonyl 2 (Less Electrophilic) UnsymmetricalImide->Attack2 Hydrazine Hydrazine Hydrazine->Attack1 Hydrazine->Attack2 Isomer1 Major Regioisomer Attack1->Isomer1 Favored Pathway Isomer2 Minor Regioisomer Attack2->Isomer2 Disfavored Pathway

Caption: Regioselectivity in the Einhorn-Brunner Reaction.

troubleshooting_workflow Start Start: 1,2,4-Triazole Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Side Products Present? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst - Purity of Reagents CheckYield->OptimizeConditions Yes IdentifySideProducts Identify Side Products: - 1,3,4-Oxadiazole - Isomers - Other Byproducts CheckPurity->IdentifySideProducts Yes Purify Purify Product: - Recrystallization - Chromatography CheckPurity->Purify No OptimizeConditions->CheckPurity TroubleshootSideProducts Address Specific Side Reactions: - Anhydrous Conditions - Lower Temperature - Modify Reagents IdentifySideProducts->TroubleshootSideProducts TroubleshootSideProducts->Purify End End: Pure 1,2,4-Triazole Purify->End

Caption: A logical workflow for troubleshooting common issues.

References

preventing byproduct formation when synthesizing (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor, primarily:

  • Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile: This is a widely used approach where the nitrile group is reduced to a primary amine using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation with Raney Nickel.

  • Reductive amination of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde: This method involves the reaction of the corresponding aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Q2: What are the potential byproducts I should be aware of during the synthesis?

Byproduct formation is a common challenge. Depending on the synthetic route and reaction conditions, you may encounter:

  • From nitrile reduction:

    • Imines: Incomplete reduction, particularly with milder reducing agents or specific reaction conditions (like inverse addition of LiAlH₄), can lead to the formation of the corresponding imine.[1]

    • Secondary amines: These can form, especially during catalytic hydrogenation, if the initially formed primary amine reacts with the intermediate imine.

    • Alcohols: Though less common in nitrile reductions, over-reduction or side reactions with certain catalysts could potentially lead to the formation of (4-Methyl-4H-1,2,4-triazol-3-yl)methanol.

  • From reductive amination:

    • Starting aldehyde: Incomplete reaction can leave unreacted 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in your product mixture.

    • Alcohol: Reduction of the starting aldehyde before imine formation can result in the corresponding alcohol, (4-Methyl-4H-1,2,4-triazol-3-yl)methanol.

    • Secondary and tertiary amines: Over-alkylation of the desired primary amine can occur, leading to the formation of di- and tri-substituted amine byproducts.

Q3: How can I minimize the formation of the secondary amine byproduct during catalytic hydrogenation?

The formation of secondary amines during the catalytic hydrogenation of nitriles can be suppressed by conducting the reaction in the presence of ammonia. Ammonia helps to saturate the catalyst surface and shifts the equilibrium away from the formation of the secondary amine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired primary amine - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature or pressure. - Formation of soluble byproducts that are lost during workup.- Extend the reaction time or increase the amount of reducing agent. - Use a fresh batch of catalyst. For Raney Nickel, ensure it is properly activated. - Optimize the reaction temperature and hydrogen pressure (for catalytic hydrogenation). - Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify and quantify byproducts. Adjust the workup procedure accordingly.
Presence of a significant amount of starting nitrile or aldehyde - Insufficient amount of reducing agent. - Poor quality or deactivated catalyst. - Reaction time is too short.- Increase the molar excess of the reducing agent. - Use a fresh, high-activity catalyst. - Monitor the reaction progress by TLC or another suitable analytical method and continue until the starting material is consumed.
Formation of the corresponding alcohol as a major byproduct - In reductive amination, the reduction of the aldehyde is faster than imine formation. - Presence of water in the reaction mixture when using hydride reducing agents.- For reductive amination, ensure the imine is pre-formed before the addition of the reducing agent. - Use anhydrous solvents and reagents when working with hydride reducing agents like LiAlH₄.
Detection of secondary amine byproducts - In catalytic hydrogenation, the primary amine product reacts with the intermediate imine.- Add ammonia to the reaction mixture during catalytic hydrogenation to suppress secondary amine formation.
Difficult purification of the final product - Presence of multiple byproducts with similar polarities to the desired amine.- Optimize the reaction conditions to minimize byproduct formation. - Employ a different purification technique. For basic amines, consider purification via salt formation and recrystallization, followed by liberation of the free base. Ion-exchange chromatography can also be an effective method.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound

Method Precursor Reducing Agent Typical Solvent Potential Byproducts Key Considerations
Catalytic Hydrogenation4-methyl-4H-1,2,4-triazole-3-carbonitrileRaney Nickel, H₂Methanol, EthanolImines, Secondary aminesReaction is sensitive to catalyst activity and purity. Addition of ammonia can suppress secondary amine formation.
Hydride Reduction4-methyl-4H-1,2,4-triazole-3-carbonitrileLiAlH₄THF, Diethyl etherImines (with inverse addition)Requires anhydrous conditions. The workup procedure is critical for product isolation.
Reductive Amination4-methyl-4H-1,2,4-triazole-3-carbaldehydeNaBH₄, NaBH₃CN, or H₂/CatalystMethanol, EthanolStarting aldehyde, Alcohol, Secondary/tertiary aminesThe pH of the reaction medium can be crucial for imine formation and stability.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile with LiAlH₄

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition: A solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

  • Isolation: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Synthesis via Catalytic Hydrogenation of 4-methyl-4H-1,2,4-triazole-3-carbonitrile using Raney Nickel

  • Preparation: A solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile in methanol or ethanol, saturated with ammonia, is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A slurry of activated Raney Nickel (typically 10-20% by weight of the nitrile) in the same solvent is carefully added to the reaction vessel.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The mixture is then stirred and heated to the appropriate temperature (e.g., 50-80 °C).

  • Monitoring: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is cooled to room temperature and the vessel is carefully depressurized.

  • Isolation: The catalyst is removed by filtration through a pad of celite. The filter cake should be kept wet with solvent to prevent it from becoming pyrophoric. The filtrate is concentrated under reduced pressure to give the crude product.

  • Purification: The crude amine can be purified by distillation or column chromatography.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Nitrile 4-Methyl-4H-1,2,4-triazole-3-carbonitrile Product1 This compound Nitrile->Product1 LiAlH₄ or Raney Ni/H₂ Aldehyde 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine NH₃ Product2 This compound Imine->Product2 Reducing Agent

Caption: Synthetic routes to this compound.

Byproduct_Formation Precursor Precursor (Nitrile or Aldehyde) Desired_Product Desired Product (Primary Amine) Precursor->Desired_Product Main Reaction Byproduct1 Incomplete Reaction (Starting Material) Precursor->Byproduct1 Incomplete Reduction/Amination Byproduct2 Side Reaction (e.g., Alcohol) Precursor->Byproduct2 Precursor Reduction Byproduct3 Over-reaction (Secondary/Tertiary Amine) Desired_Product->Byproduct3 Further Alkylation/Reaction Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Analyze Identify_Issue Identify Main Issue Analyze->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Starting Material Present Byproduct_Formation Significant Byproduct Formation Identify_Issue->Byproduct_Formation Byproducts Detected Optimize_Conditions Optimize Reaction Conditions: - Reaction Time - Reagent Stoichiometry - Temperature/Pressure Incomplete_Reaction->Optimize_Conditions Modify_Protocol Modify Protocol: - Change Reducing Agent - Additive (e.g., NH₃) - Adjust Workup Byproduct_Formation->Modify_Protocol Purification Optimize Purification Strategy Optimize_Conditions->Purification Modify_Protocol->Purification End Improved Yield/ Purity Purification->End

References

Technical Support Center: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific experimental data for this compound is limited, based on the degradation of other 1,2,4-triazole derivatives, the following pathways are plausible:

  • Oxidation: The methyl group on the triazole ring or the aminomethyl side chain can be oxidized. Oxidation of the side chain could lead to the formation of a carboxylic acid derivative.

  • N-Dealkylation: The methyl group attached to the nitrogen of the triazole ring could be removed.

  • Ring Cleavage: Although the 1,2,4-triazole ring is generally stable, cleavage can occur under harsh conditions, such as strong oxidative stress or microbial action.

  • Conjugation: In biological systems, the parent compound or its metabolites may undergo conjugation with molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Q2: What are the common metabolites observed in the degradation of 1,2,4-triazole-containing compounds?

A2: Common metabolites for triazole fungicides include 1,2,4-triazole (TRZ) itself, as well as conjugates like triazole alanine (TA) and triazole acetic acid (TAA).[1] For this compound, one might expect to see metabolites resulting from the modification of the aminomethyl side chain.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for identifying and quantifying the parent compound and its degradation products.[1][2] For polar metabolites, specialized columns like Hypercarb may be necessary.[3] Differential Mobility Spectrometry (DMS) can also be employed to improve selectivity when dealing with complex matrices.[3][4]

Q4: How can I troubleshoot poor separation or peak shape in my HPLC analysis?

A4: Poor chromatography can be due to several factors. Consider the following:

  • Column Choice: The high polarity of the target compound and its potential metabolites may require a specialized column. A standard C18 column might not provide adequate retention. Consider using a polar-embedded or a graphitized carbon column.

  • Mobile Phase: Optimize the mobile phase composition and pH. For amine-containing compounds, a slightly basic mobile phase might improve peak shape. The use of additives like formic acid or ammonium formate can also be beneficial.

  • Sample Preparation: Ensure your sample preparation method effectively removes interfering matrix components. Solid-phase extraction (SPE) is a common cleanup technique for triazole analysis.[1]

Troubleshooting Guides

Issue 1: No degradation of the parent compound is observed under experimental conditions.
Possible Cause Troubleshooting Step
Inappropriate stress conditions For abiotic degradation, ensure the conditions (e.g., pH, temperature, light intensity) are sufficient to induce degradation. For biotic degradation, verify the viability and metabolic activity of the microbial culture or enzyme preparation.
High stability of the 1,2,4-triazole ring The 1,2,4-triazole ring is known for its stability. Consider extending the incubation time or using more stringent stress conditions. However, be aware that overly harsh conditions might lead to unrealistic degradation pathways.
Analytical method not sensitive enough Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method to ensure it can detect small changes in the parent compound concentration.
Issue 2: Difficulty in identifying unknown degradation products.
Possible Cause Troubleshooting Step
Low concentration of metabolites Concentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the ionization source parameters.
Co-elution with matrix components Improve the sample cleanup procedure. Optimize the chromatographic separation by trying different columns, mobile phases, or gradients.
Lack of reference standards High-resolution mass spectrometry (HR-MS) can be used to determine the elemental composition of the unknown peaks. Further structural elucidation can be achieved using techniques like NMR spectroscopy.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Biotic Conditions (Example Data)

Time (days)Parent Compound (%)Metabolite A (%) (Oxidized Side Chain)Metabolite B (%) (N-Dealkylated)
010000
785105
14652510
28404515
56156025

Table 2: Half-lives of Structurally Related Triazole Compounds in Soil (Literature Data)

CompoundSoil TypeHalf-life (days)Reference
PropiconazoleSandy Loam30-40Not available
TebuconazoleClay Loam100-120Not available
MyclobutanilSilt Loam60-90Not available

Experimental Protocols

Protocol 1: Abiotic Degradation Study (Hydrolysis)
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 1-10 µg/mL. Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by LC-MS/MS to determine the concentration of the parent compound and any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time and determine the degradation rate and half-life at each pH.

Protocol 2: Biotic Degradation Study (Soil Metabolism)
  • Soil Characterization: Use a well-characterized soil with known properties (pH, organic matter content, microbial biomass).

  • Treatment: Treat the soil with a solution of this compound to achieve a relevant concentration. A control sample with no compound should also be prepared.

  • Incubation: Incubate the soil samples under controlled aerobic conditions (e.g., 20°C, 40% water holding capacity) in the dark.

  • Extraction: At various time points, extract the compound and its metabolites from soil subsamples using an appropriate solvent (e.g., acetonitrile/water mixture).

  • Cleanup: Clean up the extracts using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Analyze the cleaned extracts by LC-MS/MS.

  • Data Analysis: Determine the dissipation half-life (DT50) of the parent compound and identify and quantify the major metabolites.

Mandatory Visualization

cluster_pathways Plausible Degradation Pathways Parent This compound Metabolite_A (4-Methyl-4H-1,2,4-triazol-3-yl)methanol Parent->Metabolite_A Oxidative Deamination Metabolite_D (4H-1,2,4-triazol-3-yl)methanamine Parent->Metabolite_D N-Demethylation Metabolite_B 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Metabolite_A->Metabolite_B Oxidation Metabolite_C 4-Methyl-4H-1,2,4-triazole-3-carboxylic acid Metabolite_B->Metabolite_C Oxidation

Caption: Plausible metabolic pathways of this compound.

cluster_workflow Analytical Workflow for Degradation Study Sample Soil/Water Sample Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Identification Analysis->Data

References

Technical Support Center: Stability of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Troubleshooting Guide

Q1: My solution of this compound shows a change in color and reduced activity over a short period. What could be the cause?

A1: A change in color and loss of activity are often indicators of chemical degradation. Several factors could be contributing to the instability of your solution:

  • pH of the Solution: The stability of compounds containing amine and triazole functionalities can be highly dependent on the pH. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Exposure to Light (Photodegradation): Many chemical compounds are sensitive to light, particularly UV radiation. Exposure can lead to the formation of degradation products.

  • Presence of Oxidizing Agents: The triazole ring and the aminomethyl group may be susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species in your solvent can lead to degradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvent Type: The choice of solvent can influence the stability of the compound. Protic solvents, for example, might participate in degradation pathways.

To troubleshoot, it is recommended to conduct systematic stability studies, often referred to as forced degradation studies, to identify the specific cause.[1][2][3]

Q2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. How can I determine if these are degradation products?

A2: The appearance of new peaks in an HPLC chromatogram is a strong indication of the formation of new chemical entities, which are likely degradation products. To confirm this, you can perform a forced degradation study.[1][4] This involves subjecting your compound to a variety of stress conditions more severe than typical storage conditions to accelerate degradation.[2]

A general approach involves:

  • Preparing solutions of your compound in different media (e.g., acidic, basic, neutral, oxidative).

  • Exposing these solutions to stress conditions such as elevated temperature and light.

  • Analyzing the samples by a stability-indicating method (like HPLC) at various time points.

  • Comparing the chromatograms of the stressed samples to a control sample (freshly prepared solution).

An increase in the area of the new peaks over time, with a corresponding decrease in the peak area of the parent compound, confirms that they are degradation products. Further characterization of these peaks using techniques like LC-MS can help in elucidating their structures.[1]

Frequently Asked Questions (FAQs)

Q3: What are the recommended storage conditions for solutions of this compound?

  • Store in a tightly sealed container: This prevents solvent evaporation and exposure to atmospheric oxygen and moisture.[5][7][8]

  • Protect from light: Use amber vials or store in the dark to prevent photodegradation.[7]

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) can significantly slow down degradation rates.

  • Use an inert atmosphere: For highly sensitive applications, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can prevent oxidative degradation.[7]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent due to the presence of the basic aminomethyl group and the triazole ring.

  • Acidic Conditions: In acidic solutions, the amine group will be protonated. While this may protect the amine from certain reactions, strong acidic conditions can lead to hydrolysis of other parts of the molecule or ring-opening of the triazole.

  • Basic Conditions: In basic solutions, the amine group will be in its free base form, which can be more susceptible to oxidation. Strong basic conditions can also promote hydrolysis.

It is crucial to determine the optimal pH range for your specific application through stability studies.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure of the molecule and general knowledge of related compounds, potential degradation pathways include:

  • Oxidation: The aminomethyl group and the triazole ring can be susceptible to oxidation, leading to the formation of various oxidized products. Studies on similar benzotriazoles have shown that degradation can be initiated by hydroxyl radicals.[9]

  • Hydrolysis: Although the core structure is generally stable, under harsh acidic or basic conditions, hydrolysis of the molecule could occur, potentially leading to ring opening or other transformations.

  • Photodegradation: Exposure to UV light could induce photochemical reactions, leading to the formation of radicals and subsequent degradation products.

A hypothetical degradation pathway is illustrated in the diagram below.

Experimental Protocols

Protocol 1: Forced Degradation Study in Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

Materials:

  • This compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl, 1 M HCl)

  • Bases (e.g., 0.1 M NaOH, 1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • Buffers of various pH values

  • Calibrated HPLC system with a suitable column

  • Photostability chamber

  • Temperature-controlled oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours) and keep another set at room temperature.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Treat the samples as described for acid hydrolysis.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the samples at room temperature for a specified time.

    • Thermal Degradation: Keep a solution of the compound at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation of the parent compound and the formation of any degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Observations

Stress ConditionReagent/ParameterTypical ConditionsPotential Observation on HPLC
Acid Hydrolysis 0.1 M HCl, 1 M HClRoom Temp, 60°CAppearance of new, more polar peaks
Base Hydrolysis 0.1 M NaOH, 1 M NaOHRoom Temp, 60°CAppearance of new peaks
Oxidation 3% H₂O₂Room TemperatureFormation of multiple degradation products
Thermal Heat60°C, 80°CGradual decrease in parent peak area
Photolytic Light ExposureICH Q1B specifiedAppearance of new peaks

Note: This table provides a general guideline. Specific conditions and observations will depend on the intrinsic stability of the compound.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) stock->acid Expose to base Base Hydrolysis (0.1M & 1M NaOH) stock->base Expose to oxidation Oxidation (3% H2O2) stock->oxidation Expose to thermal Thermal Stress (60°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Calculate % Degradation hplc->data pathway Identify Degradation Products (LC-MS) data->pathway

Caption: Workflow for a forced degradation study.

Degradation_Pathway cluster_products Potential Degradation Products parent This compound oxidized_amine Oxidized Amine Derivative (e.g., Imine or Amide) parent->oxidized_amine Oxidation [O] ring_opened Hydrolytic Ring-Opened Product parent->ring_opened Hydrolysis (H+/OH-) photoproduct Photodegradation Adduct/Fragment parent->photoproduct Photolysis (hν)

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Troubleshooting Poor Solubility of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of triazole compounds presents a significant hurdle in experimental assays and formulation development. This guide provides practical troubleshooting strategies and detailed methodologies to address these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My triazole compound is poorly soluble in aqueous buffers for my biological assay. What are my initial troubleshooting steps?

A1: When encountering poor aqueous solubility, a systematic approach is crucial. Initially, focus on simple and rapid methods to assess and potentially improve solubility for immediate use in assays.

  • Solvent Screening: The first step is to perform a solubility screening in a range of common laboratory solvents to understand your compound's general solubility profile.[1] This will help in preparing a concentrated stock solution.

  • Co-solvent System: If a single solvent is insufficient, a co-solvent system can be employed.[2] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which is then diluted into the aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can be toxic to cells and interfere with assays; it should ideally be kept below 0.5%.[3]

  • pH Adjustment: Many triazole compounds are weakly basic and their solubility can be pH-dependent.[4][5] Lowering the pH of the aqueous medium can protonate the basic nitrogen atoms on the triazole ring, leading to a significant increase in solubility.[6][7]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the drug concentration exceeds its thermodynamic solubility in the final aqueous buffer.[1][3]

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Use an Intermediate Dilution Step: Instead of diluting directly into the final assay buffer, perform an intermediate dilution in a solvent in which the compound is more soluble, before the final dilution into the aqueous buffer.[3]

  • Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-127, can help to keep the compound in solution by forming micelles.[8]

Q3: I need to improve the long-term solubility and dissolution rate of my triazole compound for formulation development. What are the most effective techniques?

A3: For formulation development, more advanced techniques are often necessary to achieve a stable and bioavailable product. The choice of method depends on the physicochemical properties of your triazole compound.

  • Solid Dispersion: This technique involves dispersing the drug in an inert hydrophilic carrier matrix at a solid state.[6] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[9][10] The resulting product often has the drug in an amorphous state, which has a higher apparent solubility and faster dissolution rate.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic cavity, forming an inclusion complex with a hydrophilic exterior.[12][13] This complex is more water-soluble and can improve bioavailability.[4][14]

  • Salt Formation: If your triazole compound has an ionizable functional group (typically a basic nitrogen), forming a salt with a pharmaceutically acceptable acid is a highly effective way to increase solubility and dissolution rate.[15][16][17] The pKa difference between the drug and the counter-ion is a critical factor for stable salt formation.[15][18]

Quantitative Solubility Data

The following tables summarize the solubility of common triazole antifungal drugs in various solvents. This data can guide the selection of appropriate solvent systems for your experiments.

Table 1: Solubility of Itraconazole in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7)< 0.00125
MethanolFairly High25
EthanolSlightly Soluble25
ChloroformSoluble25
1,4-DioxaneHighest among tested solvents25
TolueneHigh25
Isopropyl myristate + Oleic acid (1:1)219 ± 1.89Not Specified

Data sourced from multiple references.[19][20][21]

Table 2: Solubility of Voriconazole

SolventSolubility (mg/mL)Temperature (°C)
Water (pH 7)0.6122
Water (pH 1.2)2.7Not Specified
Ethanol~20Not Specified
DMSO~20Not Specified
Methanol2Not Specified
10% Pluronic F127 Solution2Ambient
15% Pluronic F127 Solution3Ambient

Data sourced from multiple references.[7][12][22][23]

Table 3: Solubility of Posaconazole

SolventSolubility (mg/mL)pH
Aqueous Solution< 0.001Neutral/Basic
Aqueous Solution0.81
Aqueous Solution33
DMSO~0.5Not Applicable
Dimethylformamide~0.5Not Applicable
20% Captisol® Solution8.73.0
20% Captisol® Solution4.03.6

Data sourced from multiple references.[4][6][24]

Experimental Protocols

Protocol 1: Preparation of a Triazole Compound Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for preparing a solid dispersion to enhance the solubility of a poorly soluble triazole compound.

Materials:

  • Poorly soluble triazole compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Common solvent (e.g., Methanol, Ethanol, Dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the triazole compound and the hydrophilic carrier (e.g., in a 1:1 or 1:4 drug-to-carrier ratio). Dissolve both components in a minimal amount of a common organic solvent in a round-bottom flask.[9]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a clear, solid film is formed on the wall of the flask.[25]

  • Drying: Further dry the solid film under vacuum for several hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask. Grind the solid mass into a fine powder using a mortar and pestle.[25]

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator to protect it from moisture.

Protocol 2: Cyclodextrin Inclusion Complexation by Kneading Method

This method is suitable for lab-scale preparation and is economical.[13]

Materials:

  • Poorly soluble triazole compound

  • β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Ethanol or Methanol/Water mixture

  • Mortar and pestle

  • Oven

Procedure:

  • Mixing: Accurately weigh the triazole compound and the cyclodextrin in a desired molar ratio (commonly 1:1). Place the mixture in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a 1:1 ethanol/water mixture) to the powder mixture to form a thick paste. Knead the paste thoroughly for 30-60 minutes.[1][26]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Washing (Optional): To remove any uncomplexed drug, the powder can be washed with a small amount of a solvent in which the drug is sparingly soluble but the complex is not.

  • Storage: Store the final inclusion complex in a well-closed container in a cool, dry place.

Protocol 3: Salt Formation for a Basic Triazole Compound

This protocol outlines a general procedure for forming a salt of a weakly basic triazole compound to improve its aqueous solubility.

Materials:

  • Basic triazole compound

  • Pharmaceutically acceptable acid (e.g., Hydrochloric acid, Methanesulfonic acid, Tartaric acid) as a solution in a suitable solvent (e.g., Ethanol, Isopropanol)

  • Anhydrous organic solvent (e.g., Ethanol, Acetone, Ethyl acetate)

  • Stirring plate and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the basic triazole compound in a suitable anhydrous organic solvent with gentle warming if necessary.

  • Acid Addition: While stirring, slowly add a stoichiometric amount of the acidic solution to the dissolved triazole base. The amount of acid added will depend on whether a mono-salt or di-salt is desired.

  • Precipitation: The salt will often precipitate out of the solution upon addition of the acid or upon cooling. If precipitation does not occur, it can sometimes be induced by adding an anti-solvent (a solvent in which the salt is insoluble).

  • Crystallization: Allow the mixture to stir for a period (e.g., 1-24 hours) at room temperature or in an ice bath to promote complete crystallization.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the salt cake with a small amount of the cold organic solvent to remove any unreacted starting materials.

  • Drying: Dry the salt under vacuum to a constant weight.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting the poor solubility of triazole compounds.

G Troubleshooting Workflow for Poor Solubility start Poorly Soluble Triazole Compound sol_screen Perform Solubility Screening (e.g., Water, Ethanol, DMSO, Acetone) start->sol_screen is_soluble Sufficiently Soluble? sol_screen->is_soluble end Proceed with Experiment is_soluble->end Yes ph_adjust Adjust pH (for ionizable compounds) is_soluble->ph_adjust No ph_adjust->is_soluble cosolvent Use Co-solvent System (e.g., DMSO/Water) ph_adjust->cosolvent cosolvent->is_soluble advanced Advanced Solubilization Techniques cosolvent->advanced solid_disp Solid Dispersion advanced->solid_disp cyclo Cyclodextrin Complexation advanced->cyclo salt Salt Formation advanced->salt solid_disp->end cyclo->end salt->end

A decision tree for troubleshooting poor solubility.

G Experimental Workflow for Solid Dispersion (Solvent Evaporation) start Start dissolve Dissolve Triazole Compound and Carrier in Solvent start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Solid Film (Vacuum Oven) evaporate->dry grind Grind into Fine Powder (Mortar & Pestle) dry->grind sieve Sieve Powder for Uniform Particle Size grind->sieve characterize Characterize Solid Dispersion (e.g., DSC, XRD, Dissolution) sieve->characterize end End characterize->end

A typical workflow for solid dispersion preparation.

G Factors Affecting Triazole Solubility solubility Triazole Solubility physicochem Physicochemical Properties solubility->physicochem solvent Solvent Properties solubility->solvent environmental Environmental Factors solubility->environmental logp LogP (Lipophilicity) physicochem->logp pka pKa (Ionization) physicochem->pka crystal Crystal Lattice Energy physicochem->crystal polarity Polarity solvent->polarity h_bonding Hydrogen Bonding Capacity solvent->h_bonding ph pH environmental->ph temp Temperature environmental->temp

Key factors influencing the solubility of triazoles.

References

Technical Support Center: Optimizing N-Methylation of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the N-methylation of triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the N-methylation of triazoles?

A1: Commonly used methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).[1][2] The choice of base is also critical, with common options being sodium methoxide (NaOMe), sodium hydride (NaH), potassium carbonate (K₂CO₃), and various tertiary amines.[1][3][4][5]

Q2: What are the main challenges encountered during the N-methylation of triazoles?

A2: The primary challenges include controlling regioselectivity, low yields, the need for an excess of reagents, and difficulties in separating the resulting N-methylated isomers.[1][6] For 1,2,4-triazoles, methylation can occur at the N1, N2, or N4 positions, leading to a mixture of products.[1] Similarly, 1,2,3-triazoles can be methylated at the N1 or N2 positions.[7] Over-methylation to form quaternary triazolium salts can also be a significant side reaction.[8][9] Additionally, the water solubility of some starting triazoles and methylated products can complicate the work-up and purification process.[10][11]

Q3: How does the choice of solvent affect the N-methylation reaction?

A3: The solvent can significantly influence the regioselectivity and rate of the reaction.[1] Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used.[12] For instance, in some cases, polar aprotic solvents have been shown to favor the formation of N2-substituted 1,2,3-triazoles.[12] The choice of solvent can also affect the solubility of the triazole salt formed after deprotonation, which in turn can impact the reaction rate and outcome.[13]

Q4: How can I monitor the progress of my N-methylation reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By comparing the TLC profile of the reaction mixture to that of the starting material, you can observe the consumption of the reactant and the formation of new products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[8]

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Mixture of N1, N2, and sometimes N4 isomers)

Possible Causes & Solutions:

CauseSuggested Solution
Nature of the Substrate The electronic and steric properties of the substituents on the triazole ring significantly influence the site of methylation. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the different nitrogen atoms. Consider modifying the substitution pattern if synthetically feasible.[1]
Reaction Temperature Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer. Conversely, higher temperatures might lead to a mixture of isomers.
Choice of Base and Solvent The combination of base and solvent can alter the regioselectivity. For 1,2,3-triazoles, certain conditions favor N2-acylation.[7] For 1,2,4-triazoles, the base and solvent can influence the ratio of N1, N2, and N4 isomers.[1][3][4] Experiment with different base/solvent combinations, such as K₂CO₃ in acetone or NaH in DMF.[3][4][14]
Methylating Agent The reactivity and steric bulk of the methylating agent can affect the regioselectivity. While methyl iodide and dimethyl sulfate are common, other reagents might offer different selectivity profiles.[15][16]
Problem 2: Low or No Product Yield

Possible Causes & Solutions:

CauseSuggested Solution
Insufficient Deprotonation Ensure the base is strong enough to completely deprotonate the triazole. For less acidic triazoles, a stronger base like sodium hydride (NaH) may be necessary.[5]
Inactive Reagents Use freshly opened or purified reagents. Methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base.
Reaction Time and Temperature The reaction may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC to determine the optimal duration.[1] Some protocols suggest stirring for 12-16 hours at room temperature.[1]
Water-Soluble Product If the N-methylated triazole is water-soluble, it may be lost during the aqueous workup.[10][11] To mitigate this, perform continuous extraction with an organic solvent or saturate the aqueous phase with a salt like NaCl to decrease the solubility of the product.[10]
Problem 3: Formation of Quaternary Triazolium Salts (Over-methylation)

Possible Causes & Solutions:

CauseSuggested Solution
Excess Methylating Agent Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the methylating agent.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid further methylation of the product.[8]
High Reaction Temperature Running the reaction at a lower temperature can help to minimize over-methylation.
Problem 4: Difficulty in Product Purification

Possible Causes & Solutions:

CauseSuggested Solution
Similar Polarity of Isomers The different N-methylated isomers often have very similar polarities, making their separation by column chromatography challenging.[6] Use a long column with a shallow solvent gradient. Sometimes, changing the solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.
Product is Water-Soluble For water-soluble products, after extraction, ensure the organic phase is thoroughly dried before concentrating.[10] If the product is highly polar, consider reversed-phase chromatography.
Residual Base or Salts Ensure that the workup procedure effectively removes the base and any salts formed during the reaction. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.[1]

Experimental Protocols

Protocol 1: N-methylation of Methyl 1H-1,2,4-triazole-3-carboxylate with Methyl Iodide[1]

Materials:

  • Methyl 1H-1,2,4-triazole-3-carboxylate

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe), 25% solution in methanol

  • Methyl Iodide (CH₃I)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add sodium methoxide (1.05 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • To the residue, add dichloromethane and saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterValue
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Solvent Methanol
Base Sodium Methoxide
Methylating Agent Methyl Iodide
Protocol 2: N-methylation with Dimethyl Sulfate[2]

Materials:

  • Substituted 1,3(3H)-oxazine-2,6-dione (as an example of an amide-containing heterocycle)

  • Dimethyl Sulfate ((CH₃)₂SO₄) - Caution: Toxic and carcinogenic [2]

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge the starting heterocycle (1.0 eq), sodium bicarbonate, and acetone.

  • Add dimethyl sulfate (2.0 eq).

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the sodium bicarbonate.

    • Remove the acetone from the filtrate by rotary evaporation.

    • Dissolve the residue in ethyl acetate.

    • Induce crystallization by the dropwise addition of hexane in an ice bath.

  • Purification: Collect the product by suction filtration.

ParameterValue
Temperature Reflux
Reaction Time ~20 hours (monitor by TLC)
Solvent Acetone
Base Sodium Bicarbonate
Methylating Agent Dimethyl Sulfate

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Methyl Iodide cluster_protocol2 Protocol 2: Dimethyl Sulfate p1_start Dissolve Triazole in MeOH p1_cool Cool to 0°C p1_start->p1_cool p1_deprotonate Add NaOMe p1_cool->p1_deprotonate p1_methylate Add MeI p1_deprotonate->p1_methylate p1_react Stir 12-16h at RT p1_methylate->p1_react p1_workup Aqueous Workup p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product N-Methylated Triazole p1_purify->p1_product p2_start Combine Heterocycle, NaHCO3, Acetone p2_methylate Add (Me)2SO4 p2_start->p2_methylate p2_react Reflux ~20h p2_methylate->p2_react p2_workup Filter & Evaporate p2_react->p2_workup p2_crystallize Crystallize from EtOAc/Hexane p2_workup->p2_crystallize p2_product N-Methylated Product p2_crystallize->p2_product

Caption: General experimental workflows for N-methylation of triazoles.

troubleshooting_regioselectivity start Poor Regioselectivity? cause_substrate Substrate Effects (Steric/Electronic) start->cause_substrate cause_conditions Reaction Conditions start->cause_conditions solution_temp Lower Temperature cause_conditions->solution_temp solution_base_solvent Change Base/Solvent (e.g., K2CO3/acetone) cause_conditions->solution_base_solvent solution_reagent Try Different Methylating Agent cause_conditions->solution_reagent outcome Improved Regioselectivity solution_temp->outcome solution_base_solvent->outcome solution_reagent->outcome

Caption: Troubleshooting guide for poor regioselectivity in N-methylation.

References

purification challenges for polar amine compounds like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar amine compounds, with a specific focus on structures like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: Why are polar amine compounds like this compound difficult to purify using standard reversed-phase chromatography?

A1: Polar amine compounds present a unique set of challenges in standard reversed-phase chromatography (RPC) primarily due to their high polarity and basic nature. These characteristics lead to:

  • Poor Retention: Highly polar molecules have a low affinity for non-polar stationary phases (like C18) and tend to elute in or near the solvent front, resulting in little to no separation.[1][2]

  • Peak Tailing: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases. This secondary interaction causes the asymmetrical peak shape known as tailing, which compromises resolution and quantification.

  • Low Loading Capacity: The strong interactions with the stationary phase can lead to column saturation even at low sample loads, resulting in broadened peaks.

Q2: What are the primary alternative purification techniques for highly polar amines?

A2: When standard RPC fails, several alternative chromatographic techniques are better suited for polar amines:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent. It is highly effective for retaining and separating very polar compounds.[3][4][5]

  • Supercritical Fluid Chromatography (SFC): SFC utilizes supercritical CO2 as the primary mobile phase, often with a polar co-solvent. It offers fast, efficient separations and is considered a "green" alternative due to reduced organic solvent consumption.[6][7]

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. For amines, which are typically protonated at acidic to neutral pH, cation-exchange chromatography is a powerful tool, offering high capacity and selectivity.[8]

  • High-pH Reversed-Phase Chromatography: Using a pH-stable column, increasing the mobile phase pH deprotonates the amine, making it less polar and enhancing its retention on a reversed-phase column.[3]

Troubleshooting Guides

Issue 1: Poor Retention in Reversed-Phase Chromatography (Compound elutes in the solvent front)

This is a common problem for highly polar compounds like this compound on traditional C18 columns.

References

Technical Support Center: Interpreting Complex NMR Spectra of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine.

Predicted NMR Data

Obtaining a clean and interpretable NMR spectrum is crucial for structure verification. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values based on spectral data of analogous 1,2,4-triazole derivatives and should be used as a reference.

Structure:

Predicted ¹H and ¹³C NMR Data Summary
Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration Carbon (¹³C) Predicted Chemical Shift (ppm)
Triazole-H~8.0 - 8.5Singlet1HC=N (Triazole)~150 - 155
CH₂ (Methylene)~3.8 - 4.2Singlet2HC-CH₂ (Triazole)~145 - 150
N-CH₃ (Methyl)~3.5 - 3.9Singlet3HCH₂ (Methylene)~40 - 45
NH₂ (Amine)~1.5 - 3.0Broad Singlet2HN-CH₃ (Methyl)~30 - 35

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Question: Why are the peaks in my ¹H NMR spectrum broad?

Answer: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:

  • Proton Exchange: The amine (NH₂) protons can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can be concentration and temperature-dependent, leading to broad signals. The triazole ring nitrogen atoms can also contribute to exchange phenomena.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[1]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad and distorted peaks. Re-shimming the spectrometer should resolve this.

Question: I see unexpected signals in my spectrum. What could be the cause?

Answer: Unexpected signals can arise from several sources:

  • Impurities from Synthesis: Common impurities from the synthesis of similar 3-aminomethyl-4-methyl-1,2,4-triazoles could include unreacted starting materials or side products. Review the synthetic route to anticipate potential impurities.

  • Solvent Impurities: Residual non-deuterated solvent or impurities within the NMR solvent can appear as signals in your spectrum.

  • Rotamers: While less common for this specific structure, hindered rotation around single bonds in similar molecules can sometimes lead to the appearance of multiple sets of signals (rotamers).

Question: The chemical shifts I observe are different from the predicted values. Why?

Answer: The chemical shifts of protons and carbons are sensitive to their electronic environment. Discrepancies with predicted values can be due to:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts, especially for a polar molecule with hydrogen bonding capabilities like this one.[2][3] For instance, aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ or DMSO-d₆. The chemical shifts of protons on the pyrrole ring, a similar heterocyclic system, are known to be dependent on the solvent used.[4]

  • Concentration: As concentration changes, intermolecular interactions such as hydrogen bonding can alter the electronic environment and thus the chemical shifts.[3]

  • pH: The protonation state of the amine and the triazole ring will drastically affect the chemical shifts. Ensure the sample is free from acidic or basic impurities.

Question: How can I confirm the presence of the NH₂ peak?

Answer: The amine proton signal is often broad and can be difficult to definitively assign. To confirm its presence:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The NH₂ protons will exchange with deuterium, causing the peak to diminish or disappear entirely.

Experimental Protocols

Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for polar, amine-containing compounds as it can help to sharpen NH peaks.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Visualization

Logical Workflow for NMR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting a complex NMR spectrum.

NMR_Interpretation_Workflow Workflow for NMR Spectral Interpretation A Acquire Spectrum (¹H, ¹³C, DEPT) B Process Data (Phasing, Baseline Correction, Integration) A->B C Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) B->C D Analyze ¹³C & DEPT Spectra (Number of Signals, Chemical Shifts) B->D E Identify Key Fragments (-CH₃, -CH₂, Triazole Ring) C->E F Check for Exchangeable Protons (D₂O Shake) C->F D->E G Propose Structure E->G F->G H Verify with 2D NMR (COSY, HSQC, HMBC) if necessary G->H I Final Structure Confirmation H->I

Caption: A logical workflow for interpreting NMR spectra.

References

resolving inconsistent results in bioassays with (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound is a small molecule belonging to the 1,2,4-triazole class of heterocyclic compounds.[1][2] Triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific activity of this compound would need to be determined through biological screening assays.

Q2: What are the common bioassays used to assess the activity of triazole compounds like this compound?

Common bioassays for evaluating compounds of this class include:

  • Cell Viability Assays: To assess cytotoxicity or anti-proliferative effects (e.g., MTT, MTS, resazurin-based assays).[4]

  • Enzyme Inhibition Assays: To determine if the compound inhibits a specific enzyme's activity.[4]

  • Antimicrobial Assays: To evaluate efficacy against bacterial or fungal strains.[1]

  • Receptor Binding Assays: To investigate interaction with specific cellular receptors. Triazole compounds have been noted for their ability to bind to various enzymes and receptors.[5]

Q3: What is the likely mechanism of action for a triazole-containing compound?

The mechanism of action can be diverse. For example, many antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[6] In cancer research, triazole derivatives have been shown to interfere with various signaling pathways.[7] The precise mechanism of this compound would need to be elucidated through specific mechanistic studies.

Q4: How should I prepare and store this compound for use in bioassays?

For optimal results, it is advisable to prepare fresh dilutions for each experiment from a stock solution.[4] Stock solutions should be stored at -20°C or -80°C to minimize degradation.[4] The choice of solvent (e.g., DMSO) is critical, and its concentration in the final assay should be kept low and consistent across all wells to avoid solvent-induced toxicity.[4]

Troubleshooting Inconsistent Bioassay Results

Issue 1: High Variability in IC50 Values Between Experiments

Inconsistent IC50 values are a frequent challenge in bioassays and can arise from several factors.[4]

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh dilutions from a frozen stock for each experiment. Minimize freeze-thaw cycles of the stock solution.[4]
Solvent Effects Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is below the threshold for cellular toxicity. Run a solvent control.[4]
Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as cellular responses can change over time in culture.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use reverse pipetting for cell dispensing to improve accuracy.[4]
Assay Incubation Time Strictly adhere to the same incubation times for all experiments as specified in your protocol.
Issue 2: Low or No Biological Activity Observed

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells for precipitate. If observed, consider lowering the concentration range, using a different solvent, or gently warming the solution.[4]
Incorrect Assay Target Verify that the chosen cell line or enzyme is appropriate for the expected biological activity of a triazole compound.
Degraded Compound Check the purity and integrity of your compound stock. If degradation is suspected, use a fresh batch.[4]
Suboptimal Assay Conditions Optimize assay parameters such as pH, temperature, and buffer composition.[8][9]
Issue 3: High Background Signal or False Positives

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Assay Interference The compound may directly interact with the assay reagents. Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.[4]
Contaminated Reagents Use fresh, high-quality reagents and sterile, nuclease-free water to prepare all solutions.[4]
Autofluorescence If using a fluorescence-based assay, check for intrinsic fluorescence of the compound at the excitation and emission wavelengths used.
Improper Washing Steps In assays requiring wash steps (e.g., ELISAs), ensure washing is thorough to remove unbound reagents.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Generic Enzyme Inhibition Assay

This protocol measures the ability of the compound to inhibit a specific enzyme.

Materials:

  • This compound

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • 96-well plate

  • Known inhibitor (positive control)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted compound, positive control, and vehicle control to separate wells of a 96-well plate.

  • Add the enzyme to each well and incubate for a pre-determined time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

Data Presentation

Table 1: Example of Inconsistent IC50 Values for this compound in an MTT Assay

Experiment IDCell PassageDMSO ConcentrationSerum PresenceIC50 (µM)
EXP-0150.1%10% FBS15.2
EXP-02150.1%10% FBS35.8
EXP-0350.5%10% FBS22.5
EXP-0450.1%0% FBS8.7

Table 2: Expected Control Results for a Cell Viability Assay

Control TypeTreatmentExpected Outcome
Untreated Control No compound, no vehicle100% cell viability
Vehicle Control Vehicle (e.g., 0.1% DMSO)>95% cell viability
Positive Control Known cytotoxic agentLow cell viability (<20%)
Cell-Free Control Compound, no cellsNo signal (or baseline)

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Bioassay Results start Inconsistent Results Observed check_compound Check Compound Integrity (Purity, Storage, Solubility) start->check_compound check_assay_params Review Assay Parameters (Controls, Reagents, Pipetting) start->check_assay_params check_cells Verify Cell Culture Conditions (Passage #, Seeding Density) start->check_cells precipitate Precipitation Issue? check_compound->precipitate No pipetting_error Pipetting Inaccuracy? check_assay_params->pipetting_error No cell_health Poor Cell Health? check_cells->cell_health No degradation Degradation Suspected? precipitate->degradation No solution_compound Optimize Solvent/ Concentration precipitate->solution_compound Yes degradation->solution_compound Yes reagent_issue Reagent Problem? pipetting_error->reagent_issue No solution_reagents Use Fresh Reagents/ Calibrate Pipettes pipetting_error->solution_reagents Yes reagent_issue->solution_reagents Yes inconsistent_seeding Inconsistent Seeding? cell_health->inconsistent_seeding No solution_cells Standardize Cell Culture Protocol cell_health->solution_cells Yes inconsistent_seeding->solution_cells Yes end Consistent Results solution_compound->end solution_reagents->end solution_cells->end

Caption: Troubleshooting workflow for inconsistent bioassay results.

G cluster_1 Experimental Workflow for MTT Cell Viability Assay A 1. Seed Cells in 96-well Plate B 2. Incubate for 24 hours A->B C 3. Prepare Serial Dilutions of Compound B->C D 4. Treat Cells with Compound C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT Reagent E->F G 7. Incubate for 2-4 hours F->G H 8. Solubilize Formazan with DMSO G->H I 9. Read Absorbance at 570 nm H->I J 10. Analyze Data (Calculate IC50) I->J

Caption: Workflow for an MTT cell viability assay.

G cluster_2 Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway affected by the compound.

References

how to remove impurities from (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the potential pitfalls of each?

A1: Two common strategies for the synthesis of this compound involve either the reduction of a nitrile precursor or the amination of a halomethyl intermediate.

  • Route A: Reduction of 4-Methyl-4H-1,2,4-triazole-3-carbonitrile. This route involves the synthesis of the corresponding 3-carbonitrile derivative followed by its reduction to the primary amine.

    • Potential Pitfalls: Incomplete reduction can lead to the presence of the starting nitrile as an impurity. Over-reduction or side reactions can occur depending on the choice of reducing agent. The workup procedure is critical to isolate the desired amine from the reducing agent byproducts.

  • Route B: Amination of 3-(Halomethyl)-4-methyl-4H-1,2,4-triazole. This approach utilizes a halomethyl (typically chloromethyl or bromomethyl) derivative of the triazole, which is then subjected to amination. The Gabriel synthesis, involving the use of potassium phthalimide followed by hydrazinolysis, is a common method to achieve this transformation and avoid the formation of over-alkylated byproducts.[1][2][3][4][5]

    • Potential Pitfalls: The synthesis of the halomethyl intermediate can be challenging, and these compounds can be lachrymators. During the Gabriel synthesis, incomplete reaction with potassium phthalimide or incomplete hydrazinolysis can leave starting materials or intermediates in the final product. The removal of the phthalhydrazide byproduct can also be difficult.[1]

Q2: I am observing a persistent impurity in my final product after synthesis. What could it be?

A2: The identity of the impurity will depend on the synthetic route employed.

  • If you used the nitrile reduction route (Route A):

    • Unreacted 4-Methyl-4H-1,2,4-triazole-3-carbonitrile: This is a common impurity if the reduction is not driven to completion. It can be detected by infrared (IR) spectroscopy (a characteristic nitrile stretch around 2250 cm⁻¹) or by High-Performance Liquid Chromatography (HPLC).

    • Aldehyde or Carboxylic Acid: If the workup conditions are too harsh or oxidative, the newly formed amine could be converted to the corresponding aldehyde or carboxylic acid.

  • If you used the Gabriel synthesis (Route B):

    • Unreacted 3-(Halomethyl)-4-methyl-4H-1,2,4-triazole: Incomplete reaction with potassium phthalimide will result in the presence of this starting material.

    • Phthalhydrazide: This is a common byproduct of the final hydrazinolysis step in the Gabriel synthesis and can be challenging to remove completely.[1]

    • N-(4-Methyl-4H-1,2,4-triazol-3-ylmethyl)phthalimide: Incomplete hydrazinolysis will leave this intermediate in your product.

Q3: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reactions: Ensure each synthetic step is monitored for completion (e.g., by Thin Layer Chromatography - TLC or HPLC) before proceeding to the next.

  • Product Loss During Workup: The target compound is a primary amine and can be water-soluble, especially in its protonated form. Ensure that the pH is carefully adjusted during aqueous extractions to minimize loss to the aqueous layer.

  • Suboptimal Purification:

    • Recrystallization: Using an excessive amount of solvent for recrystallization is a common cause of low recovery. The choice of solvent is also critical; the product should be highly soluble at elevated temperatures and sparingly soluble at room temperature.[6]

    • Column Chromatography: Product may be lost on the column if it is very polar. Careful selection of the eluent system is necessary.

Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Success often depends on the appropriate choice of solvent and careful execution of the procedure.

Problem: The compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Insufficient solvent.Add more solvent in small portions until the compound dissolves.
Incorrect solvent.The compound may be insoluble in the chosen solvent. Test the solubility in a range of different solvents on a small scale.

Problem: The compound oils out upon cooling.

Possible CauseSuggested Solution
The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
Cooling is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Problem: No crystals form upon cooling.

Possible CauseSuggested Solution
The solution is too dilute.Evaporate some of the solvent to increase the concentration.
The compound is too soluble in the chosen solvent.Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then warm to clarify and cool slowly.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound.

Problem: Low recovery of the purified product.

Possible CauseSuggested Solution
Too much solvent was used.Concentrate the mother liquor and cool again to obtain a second crop of crystals.
The compound is significantly soluble in the cold solvent.Cool the solution in an ice bath or freezer for a longer period. Consider a different solvent system.
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before filtration.
Purification by Column Chromatography

Column chromatography is a versatile method for separating components of a mixture.

Problem: Poor separation of the product from impurities.

Possible CauseSuggested Solution
Inappropriate eluent system.The polarity of the eluent is critical. For a polar amine like the target compound, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent tailing) is often required. Perform TLC analysis with different solvent systems to find the optimal conditions for separation.
Column overloading.Use a larger column or a smaller amount of crude product.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles.

Problem: The product does not elute from the column.

Possible CauseSuggested Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent. For a basic amine, adding a small percentage of a base like triethylamine to the eluent can help to deprotonate the amine and reduce its interaction with the acidic silica gel.
The compound is irreversibly adsorbed onto the silica gel.This is less common but can occur. Consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water) and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low-polarity solvent like hexane or dichloromethane is typically used for packing).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For the target amine, a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with a constant small percentage of triethylamine (e.g., 0.5%) is a good starting point.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The effectiveness of a purification method can be assessed by comparing the purity of the material before and after the process.

Table 1: Representative Purity Data for Purification Methods

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical Yield
Recrystallization (1st crop)85%98%60-75%
Recrystallization (2nd crop)(from mother liquor)90-95%10-15%
Column Chromatography85%>99%70-85%

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (Mixture of product and impurities) Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Oil or Solid Pure_Product Pure Product (>98% purity) Recrystallization->Pure_Product Mother_Liquor Mother Liquor/ Combined Impure Fractions Recrystallization->Mother_Liquor Column_Chromatography->Pure_Product Column_Chromatography->Mother_Liquor Impurity_Analysis Analyze Impurities (HPLC, NMR, MS) Pure_Product->Impurity_Analysis Purity Check Mother_Liquor->Impurity_Analysis

Caption: A logical workflow for the purification and analysis of this compound.

Troubleshooting Logic for Recrystallization

recrystallization_troubleshooting Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Crystals_Form Do crystals form? Cool->Crystals_Form Collect Collect crystals by filtration Crystals_Form->Collect Yes No_Crystals No Crystals Crystals_Form->No_Crystals No Check_Purity Check Purity and Yield Collect->Check_Purity Troubleshoot_No_Crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask - Add seed crystal No_Crystals->Troubleshoot_No_Crystals Troubleshoot_No_Crystals->Cool Low_Yield Is yield low? Check_Purity->Low_Yield Impure Is product impure? Low_Yield->Impure No Troubleshoot_Low_Yield Troubleshoot: - Recover second crop - Check solubility in cold solvent Low_Yield->Troubleshoot_Low_Yield Yes Troubleshoot_Impure Troubleshoot: - Recrystallize again - Consider column chromatography Impure->Troubleshoot_Impure Yes End End Impure->End No Troubleshoot_Low_Yield->Check_Purity Troubleshoot_Impure->Start

Caption: A decision-making diagram for troubleshooting common issues during the recrystallization of this compound.

References

Technical Support Center: 1,2,4-Triazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of 1,2,4-triazole synthesis protocols. Our aim is to equip researchers and production chemists with the necessary information to transition seamlessly from laboratory-scale experiments to pilot and industrial-scale production.

Section 1: Troubleshooting Common Scale-Up Issues

Scaling up the synthesis of 1,2,4-triazoles from the lab bench to a pilot plant or industrial setting often introduces a new set of challenges that can impact yield, purity, and safety. This section provides a structured guide to troubleshooting the most common issues.

Low or Inconsistent Yields

One of the most frequent problems during scale-up is a significant drop in product yield or inconsistency between batches.

Question: My 1,2,4-triazole synthesis yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to lower yields upon scale-up. A systematic approach is crucial to identify and address the root cause.

  • Inadequate Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making efficient heating and cooling more challenging. Hot spots or uneven heating can lead to byproduct formation and decomposition of starting materials or the final product.[1] Classical methods like the Pellizzari reaction often require high temperatures (220-250°C), exacerbating this issue.[2]

    • Solution:

      • Ensure the reactor's heating and cooling system is adequate for the reaction volume and exothermicity.

      • Use a high-boiling, inert solvent to improve heat distribution.

      • Consider a staged heating profile to maintain better control over the reaction temperature.

  • Inefficient Mixing: What appears as vigorous mixing in a small flask may not be sufficient in a large reactor, leading to localized concentration gradients and reduced reaction rates.

    • Solution:

      • Optimize the stirrer design (e.g., impeller type, size, and position) and agitation speed to ensure proper mixing throughout the reactor.

      • For multi-phase reactions, ensure the mixing is sufficient to maintain a homogenous mixture.

  • Purity of Starting Materials: Impurities in starting materials, including water, can have a more pronounced negative effect at a larger scale.[3]

    • Solution:

      • Ensure all reagents and solvents are of high purity and are properly dried before use.

      • Perform quality control checks on all raw materials before charging them into the reactor.

  • Extended Reaction Times: Due to slower heating and potential mass transfer limitations, reactions at scale may require longer times to reach completion. However, prolonged exposure to high temperatures can also lead to degradation.[1]

    • Solution:

      • Monitor the reaction progress closely using in-process controls (e.g., TLC, LC-MS, or HPLC) to determine the optimal reaction time.

      • Consider using microwave-assisted synthesis, which can significantly shorten reaction times and often improve yields.[1][4]

Formation of Impurities and Byproducts

The formation of unexpected byproducts or an increase in the proportion of known impurities is a common hurdle in scaling up 1,2,4-triazole synthesis.

Question: During the scale-up of an Einhorn-Brunner reaction, I'm observing a higher percentage of the undesired regioisomer and other byproducts. How can I mitigate this?

Answer:

The regioselectivity and byproduct profile of the Einhorn-Brunner reaction are sensitive to reaction conditions, which can be more difficult to control at scale.

  • Isomeric Mixture Formation: In the Einhorn-Brunner reaction, the use of unsymmetrical diacylamines can lead to the formation of a mixture of two regioisomeric 1,2,4-triazoles.[5][6] The regioselectivity is primarily governed by the electronic properties of the two acyl groups.[7]

    • Solution:

      • To favor the formation of a single isomer, maximize the electronic difference between the two acyl groups on the imide starting material.[6]

      • Carefully control the reaction temperature, as higher temperatures can sometimes reduce selectivity.

      • If achieving the desired regioselectivity is challenging, consider alternative synthetic routes that offer better control.[6]

  • Formation of 1,3,4-Oxadiazoles: A common side reaction, particularly when using acylhydrazines, is the intramolecular cyclization to form a stable 1,3,4-oxadiazole ring, which competes with the desired triazole formation.[3]

    • Solution:

      • Maintain strict control over reaction conditions, avoiding overly acidic or harsh dehydrating environments.[3]

      • Careful management of temperature and reaction time is crucial to favor the intermolecular reaction leading to the triazole.[3]

  • Purification Challenges: The separation of the desired 1,2,4-triazole from its regioisomer and other byproducts can be difficult due to their similar physical properties.

    • Solution:

      • Column chromatography is a widely used method for separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[3]

      • For challenging separations, High-Performance Liquid Chromatography (HPLC) can be a powerful tool.[2]

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers and drug development professionals may have regarding the scale-up of 1,2,4-triazole synthesis.

Q1: What are the primary safety concerns when scaling up 1,2,4-triazole synthesis?

A1: Safety is paramount during scale-up. Key concerns include:

  • Thermal Runaway: Many 1,2,4-triazole syntheses are exothermic. Poor heat dissipation in large reactors can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.

  • Explosion Hazard: 1,2,4-triazole itself may explode on heating.[8] Finely dispersed particles can also form explosive mixtures in the air.[8]

  • Toxicity and Handling: 1,2,4-triazole and its precursors can be harmful if swallowed, cause serious eye irritation, and are suspected of damaging fertility or the unborn child.[9] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is essential.[8][9]

  • Byproduct Hazards: The reaction may produce toxic fumes, such as nitrogen oxides, ammonia, and hydrogen cyanide, upon decomposition at high temperatures.[8] Reactions should be conducted in well-ventilated areas or in a closed system.[8]

Q2: Are there any specific recommendations for choosing a solvent for large-scale 1,2,4-triazole synthesis?

A2: The choice of solvent is critical for a successful and safe scale-up.

  • High Boiling Point: For reactions requiring high temperatures, such as the Pellizzari reaction, a high-boiling solvent (e.g., nitrobenzene or diphenyl ether) can help maintain a consistent temperature and improve heat transfer.[2]

  • Inertness: The solvent should be inert under the reaction conditions to avoid side reactions.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent. Whenever possible, choose a greener alternative.

  • Work-up and Recovery: The solvent should allow for easy product isolation and, ideally, be recoverable for reuse to improve process economics.

Q3: How can I effectively monitor the progress of a large-scale 1,2,4-triazole synthesis?

A3: In-process controls are crucial for monitoring reaction completion, minimizing byproduct formation, and ensuring batch-to-batch consistency.

  • Chromatographic Methods: Thin Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are preferred.

  • Spectroscopic Methods: In-situ monitoring using techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy can provide real-time information about the reaction progress.

  • Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure is essential for safety and process control.

Section 3: Data Presentation

The following tables summarize typical reaction conditions for common 1,2,4-triazole synthesis methods at a laboratory scale. It is important to note that these are general guidelines, and optimization will be necessary for specific substrates and scales.

Table 1: Typical Laboratory-Scale Conditions for Pellizzari Reaction

ParameterValueReference
Reactants Amide (1.0 eq), Acylhydrazide (1.0 eq)[2]
Solvent Neat or high-boiling solvent (e.g., nitrobenzene)[2]
Temperature 220-250 °C[2]
Reaction Time 2-4 hours[2]
Typical Yield Highly substrate-dependent, often moderate to low[1]

Table 2: Typical Laboratory-Scale Conditions for Einhorn-Brunner Reaction

ParameterValueReference
Reactants Diacylamine (Imide) (1.0 eq), Hydrazine (1.1 eq)[7]
Solvent/Catalyst Glacial Acetic Acid[7]
Temperature Reflux (approx. 110-120 °C)[7]
Reaction Time 2-8 hours[7]
Typical Yield Varies significantly with substrates[5]

Section 4: Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of specific 1,2,4-triazole derivatives. These can serve as a starting point for process development and scale-up.

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes a symmetrical reaction to avoid the formation of isomeric byproducts.[2]

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling solvent (optional, e.g., nitrobenzene)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

  • Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.

  • Triturate the solid product with ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of 1,5-Diphenyl-1,2,4-triazole via Einhorn-Brunner Reaction

Materials:

  • N-formylbenzamide

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol (for washing and recrystallization)

Procedure:

  • Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[10]

  • Heat the mixture to reflux for 4 hours.[10]

  • Upon cooling, the product will crystallize from the solution.

  • Collect the crystals by filtration.

  • Wash the collected crystals with a small amount of cold ethanol and dry.[10]

  • Further purification can be achieved by recrystallization from ethanol.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Section 5: Visualizations

The following diagrams illustrate key workflows and relationships relevant to the scale-up of 1,2,4-triazole synthesis.

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield Observed During Scale-Up check_temp Is Heat Transfer Adequate? start->check_temp check_mixing Is Mixing Efficient? check_temp->check_mixing Yes optimize_heating Optimize Heating Profile and Reactor System check_temp->optimize_heating No check_purity Are Starting Materials Pure and Dry? check_mixing->check_purity Yes optimize_mixing Improve Stirrer Design and Agitation Speed check_mixing->optimize_mixing No check_time Is Reaction Time Optimized? check_purity->check_time Yes purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No optimize_time Monitor with In-Process Controls to Find Optimal Time check_time->optimize_time No end Improved Yield check_time->end Yes optimize_heating->check_mixing optimize_mixing->check_purity purify_reagents->check_time optimize_time->end

Caption: A troubleshooting workflow for addressing low yields during the scale-up of 1,2,4-triazole synthesis.

G cluster_1 General Pellizzari Reaction Pathway and Potential Side Reactions amide Amide intermediate Acyl Amidrazone Intermediate amide->intermediate acylhydrazide Acylhydrazide acylhydrazide->intermediate triazole 3,5-Disubstituted 1,2,4-Triazole (Desired Product) intermediate->triazole Intramolecular Cyclization & Dehydration side_product Isomeric Triazoles (in unsymmetrical reactions) intermediate->side_product Acyl Interchange (Side Reaction) high_temp High Temperature (>200°C) high_temp->intermediate

Caption: The general reaction pathway for the Pellizzari synthesis of 1,2,4-triazoles and a key side reaction.

G cluster_2 Einhorn-Brunner Reaction and Regioselectivity imide Unsymmetrical Diacylamine (Imide) isomer1 Regioisomer 1 (Major Product) imide->isomer1 isomer2 Regioisomer 2 (Minor Product) imide->isomer2 hydrazine Hydrazine hydrazine->isomer1 hydrazine->isomer2 acid_catalyst Acid Catalyst (e.g., Acetic Acid) acid_catalyst->isomer1 acid_catalyst->isomer2 note Regioselectivity is governed by the electronic properties of the acyl groups.

Caption: A diagram illustrating the formation of regioisomers in the Einhorn-Brunner reaction with unsymmetrical imides.

References

Validation & Comparative

Comparative Bioactivity Analysis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of a promising class of heterocyclic compounds.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the bioactivity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and its structurally similar compounds, focusing on their antimicrobial, antifungal, and anticancer properties. The information presented herein is supported by experimental data from various studies to facilitate informed decisions in drug discovery and development.

Structurally Similar Compounds for Comparison

Due to the limited publicly available bioactivity data for the specific compound this compound, this guide focuses on a comparative analysis of its close structural analogs. The selected compounds share the core 4-methyl-4H-1,2,4-triazole moiety or a similar 1,2,4-triazole substitution pattern, providing valuable insights into the structure-activity relationships (SAR) of this chemical class. The primary areas of bioactivity explored are antimicrobial, antifungal, and anticancer effects.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial and antifungal agents. The mechanism of antifungal action for many triazoles involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of the in vitro effectiveness of an antimicrobial agent.

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus nigerReference
4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol derivatives16 - >10020 - >10025 - >10024 - >10032 - >100[2]
5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) derivatives31.3 - 500-31.3 - 50031.3 - 500-[3]
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolActive-InactiveInactiveInactive[4]
Myrtenal-based 4-methyl-1,2,4-triazole-thioethers----Active against various plant pathogens[5]

Note: A lower MIC value indicates greater antimicrobial/antifungal activity.

Anticancer Activity

The 1,2,4-triazole nucleus is also a prominent feature in a number of anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival. The in vitro anticancer activity of these compounds is often assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/Derivative ClassMCF-7 (Breast)HCT-116 (Colon)Caco-2 (Colon)HeLa (Cervical)Reference
4-(1,2,4-Triazol-3-ylsulfanylmethyl) conjugates0.31 - >50Good to moderate4.98 - >50Good to moderate[7]
4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol derivatives---Intermediate activity[8]

Note: A lower IC50 value indicates greater anticancer activity.

Experimental Protocols

A summary of the general experimental methodologies used to obtain the bioactivity data is provided below. For detailed protocols, please refer to the cited literature.

Antimicrobial and Antifungal Susceptibility Testing

A common method for determining the MIC of a compound is the broth microdilution method.

General Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds inoculate Inoculate microplate wells with microbial suspension and test compounds start->inoculate media Prepare microbial inoculum in growth medium media->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate observe Visually or spectrophotometrically assess microbial growth incubate->observe determine Determine MIC (lowest concentration with no visible growth) observe->determine

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: The microbial strains are cultured, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are also included. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vitro Anticancer Activity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

General Workflow for MTT Assay:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed Seed cancer cells in a 96-well plate adhere Allow cells to adhere overnight seed->adhere treat Treat cells with serial dilutions of test compounds adhere->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength solubilize->read

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (typically 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Signaling Pathways

While the direct signaling pathways for this compound are not extensively documented, studies on related triazole derivatives have implicated several pathways in their biological effects, particularly in the context of neuroprotection and anti-inflammatory activity.

Nrf2/HO-1 Pathway in Neuroprotection

Some 1,2,4-triazole derivatives have been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[9] This pathway plays a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Triazole Derivative (induces dissociation) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to HO1 HO-1 Gene ARE->HO1 Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Leads to expression of Antioxidant_Enzymes->ROS Neutralizes

Caption: Activation of the Nrf2/HO-1 pathway by some triazole derivatives.

MAPK/NF-κB Pathway in Anti-inflammatory Activity

Certain triazole compounds have demonstrated anti-inflammatory properties by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the inflammatory response.

MAPK_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Triazole Derivative cluster_nucleus Nucleus Stimulus e.g., LPS, Cytokines MAPK MAPK Cascade (ERK, JNK, p38) Stimulus->MAPK IKK IKK Complex Stimulus->IKK MAPK->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free Releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Inhibition Triazole Derivative Inhibits Inhibition->MAPK Inhibition->IKK Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates Transcription

Caption: Inhibition of MAPK/NF-κB signaling by some triazole derivatives.

References

The Evolving Landscape of 4-Methyl-1,2,4-Triazole Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to 4-methyl-1,2,4-triazole analogs, a versatile scaffold exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their efficacy as enzyme inhibitors and antimicrobial agents. The information is supported by experimental data and detailed methodologies to aid in the design of novel therapeutic agents.

The 1,2,4-triazole ring is a key pharmacophore in numerous clinically approved drugs, and the introduction of a methyl group at the N-4 position has been shown to significantly influence the biological profile of these compounds.[1][2] Modifications at other positions of the triazole core have led to the discovery of potent inhibitors of various enzymes and effective antimicrobial agents.

Comparative Analysis of Biological Activities

The biological evaluation of 4-methyl-1,2,4-triazole analogs has revealed their potential in several therapeutic areas. Below is a summary of their activity as enzyme inhibitors and antimicrobial agents, with quantitative data presented for clear comparison.

Enzyme Inhibition

A series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine derivatives have been synthesized and evaluated for their inhibitory potential against several key enzymes.[1][3][4] The results, summarized in Table 1, highlight the impact of different substituents on the ethanamide moiety on inhibitory activity.

Table 1: Enzyme Inhibitory Activity of 4-Methyl-1,2,4-Triazole Analogs (IC₅₀ in µM) [1]

CompoundSubstituent (R)AChEBChEα-GlucosidaseUreaseLOX
12d 3-Methylphenyl0.73 ± 0.540.017 ± 0.5336.74 ± 1.2419.35 ± 1.28-
12m 4-Methylphenyl-0.038 ± 0.50---
Standard Galantamine0.51 ± 0.013.24 ± 0.11---
Standard Acarbose--38.25 ± 0.12--
Standard Thiourea---21.25 ± 0.15-
Standard Baicalein----22.4 ± 1.3

Data presented as mean ± standard error of the mean. AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase, LOX: Lipoxygenase.

The SAR studies revealed that derivatives with methylphenyl substituents, such as compounds 12d and 12m , exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), respectively.[1] These findings suggest that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in the interaction with the active site of these enzymes.

Antimicrobial Activity

The antimicrobial potential of 4-methyl-1,2,4-triazole analogs has been extensively investigated against a range of bacterial and fungal pathogens.[2][5][6] The minimum inhibitory concentration (MIC) and half-maximal effective concentration (EC₅₀) values for representative compounds are presented in Tables 2 and 3.

Table 2: Antibacterial Activity of 4-Methyl-1,2,4-Triazole Analogs (MIC in µg/mL) [6]

CompoundGram-Positive Bacteria (S. aureus)Gram-Negative Bacteria (E. coli)Gram-Negative Bacteria (P. aeruginosa)
46c 1.563.121.56
47c 3.121.563.12
46g 1.561.563.12
47g 3.123.121.56
Chloramphenicol 3.126.253.12

Compounds with 4-methyl piperidine (46c , 47c ) and trifluoromethyl phenyl piperazine moieties (46g , 47g ) demonstrated excellent activity against all tested bacterial strains, in some cases surpassing the efficacy of the standard drug, chloramphenicol.[6]

Table 3: Antifungal Activity of 1,2,4-Triazole Analogs (EC₅₀ in mg/L) [7]

CompoundS. sclerotiorumP. infestansR. solaniB. cinerea
5a4 1.590.460.2711.39
5b2 0.12---
Difenoconazole 1.320.350.218.86

S. sclerotiorum, P. infestans, R. solani, and B. cinerea are phytopathogenic fungi.

Notably, compound 5b2 displayed exceptional activity against S. sclerotiorum, with an EC₅₀ value significantly lower than the commercial fungicide difenoconazole.[7] Compound 5a4 exhibited broad-spectrum antifungal activity against several phytopathogens.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Enzyme Inhibition Assays[1]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay: The inhibitory activity against AChE (from electric eel) and BChE (from equine serum) was determined using a modified spectrophotometric method. The reaction mixture contained 140 µL of phosphate buffer (100 mM, pH 8.0), 20 µL of the test compound solution, and 20 µL of either AChE or BChE solution. The mixture was incubated at 37 °C for 15 minutes. Subsequently, 20 µL of acetylthiocholine iodide or butyrylthiocholine iodide (0.7 mM) was added as the substrate. The hydrolysis of the substrate was monitored by measuring the absorbance at 412 nm. Galantamine was used as the standard inhibitor.

α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity was evaluated using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The reaction mixture consisted of 20 µL of the test compound, 20 µL of α-glucosidase solution, and 135 µL of phosphate buffer (50 mM, pH 6.8). After a 15-minute pre-incubation at 37 °C, 25 µL of pNPG solution was added to initiate the reaction. The absorbance was measured at 405 nm. Acarbose served as the positive control.

Antimicrobial Susceptibility Testing[2][5]

Minimum Inhibitory Concentration (MIC) Determination: The MIC values for antibacterial and antifungal activities were determined using the broth microdilution method. Serial dilutions of the test compounds were prepared in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Molecular Landscape

To better understand the relationships and processes involved in the study of 4-methyl-1,2,4-triazole analogs, the following diagrams have been generated.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Products A Azinane Analogue C Intermediate Formation (e.g., Mercapto-triazole) A->C B 1,2,4-Triazole Precursor B->C E Final Coupling Reaction C->E D Electrophile Synthesis D->E F 4-Methyl-1,2,4-Triazole Analogs E->F

Caption: General synthetic workflow for 4-methyl-1,2,4-triazole analogs.

SAR_Logic cluster_modifications Structural Modifications cluster_activities Biological Activities Core 4-Methyl-1,2,4-Triazole Core Mod1 Substituents at C3 Core->Mod1 Mod2 Substituents at C5 Core->Mod2 Mod3 Side Chain Variations Core->Mod3 Act1 Enzyme Inhibition (e.g., AChE, BChE) Mod1->Act1 Act2 Antimicrobial Activity (Antibacterial, Antifungal) Mod1->Act2 Mod2->Act1 Mod2->Act2 Mod3->Act1 Mod3->Act2

Caption: Logical relationship of SAR for 4-methyl-1,2,4-triazole analogs.

Triazole_MoA Triazole Triazole Fungicide Triazole->Inhibition Enzyme Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol (Fungal Cell Membrane Component) Enzyme->Ergosterol Blocked Lanosterol Lanosterol Lanosterol->Enzyme Disruption Disruption of Membrane Integrity Ergosterol->Disruption Inhibition->Enzyme Inhibits

Caption: Mechanism of action for triazole-based antifungal agents.

Conclusion

The 4-methyl-1,2,4-triazole scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to compounds with potent and selective biological activities. The provided experimental data and protocols offer a valuable resource for researchers in the field, paving the way for the rational design of next-generation enzyme inhibitors and antimicrobial drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these versatile analogs.

References

Comparative Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential alternative synthetic routes for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a key building block in the development of various pharmaceutical compounds. The routes are compared based on reaction conditions, yields, and reagent selection, with detailed experimental protocols provided for each.

Introduction

This compound is a crucial intermediate in the synthesis of bioactive molecules. Its structural motif is found in compounds investigated for a range of therapeutic applications. The efficient and scalable synthesis of this amine is therefore of significant interest to the medicinal chemistry community. This guide outlines two primary synthetic strategies: the reduction of a nitrile precursor and the reductive amination of an aldehyde precursor.

Comparison of Synthetic Routes

Parameter Route 1: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile Route 2: Reductive Amination of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde
Starting Material 4-methyl-4H-1,2,4-triazole-3-carbonitrile4-methyl-4H-1,2,4-triazole-3-carbaldehyde
Key Transformation Nitrile reductionImine formation and subsequent reduction
Common Reducing Agents Raney Ni, LiAlH₄, Catalytic Hydrogenation (e.g., H₂/Pd-C)Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)
Typical Solvents Ethanol, Tetrahydrofuran (THF)Methanol, Ethanol, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reaction Temperature Varies (room temperature to reflux)Typically room temperature
Reported Yield 58% (over 3 steps, including nitrile formation)[1]High to excellent yields (methodology dependent)
Advantages - Direct conversion of the nitrile to the amine.- Milder reaction conditions are often possible. - Avoids the use of highly reactive hydrides like LiAlH₄.
Disadvantages - Raney Ni can be pyrophoric and requires careful handling. - LiAlH₄ is highly reactive and requires anhydrous conditions.- May require careful control of pH. - Potential for over-alkylation if not optimized.

Synthetic Pathway Diagrams

Synthesis_Routes Alternative Synthetic Routes for this compound cluster_0 Route 1: Nitrile Reduction cluster_1 Route 2: Reductive Amination Nitrile 4-Methyl-4H-1,2,4-triazole-3-carbonitrile Amine1 This compound Nitrile->Amine1 Reduction (e.g., Raney Ni, LiAlH₄, H₂/Pd-C) Aldehyde 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Amine2 This compound Aldehyde->Amine2 Reductive Amination (NH₃, Reducing Agent)

Caption: Overview of the two primary synthetic pathways.

Experimental Protocols

Route 1: Reduction of 4-methyl-4H-1,2,4-triazole-3-carbonitrile

This route focuses on the conversion of the nitrile functional group to a primary amine. A specific example from the literature utilizes Raney Nickel as the reducing agent.

Experimental Workflow (Route 1)

Workflow_Route_1 Start Start with Precursor to Nitrile Step1 Formation of Thiosemicarbazide Intermediate Start->Step1 Step2 Cyclization to form 4-Methyl-4H-1,2,4-triazole-3-thiol Step1->Step2 Step3 Conversion to 4-Methyl-4H-1,2,4-triazole-3-carbonitrile (Hypothetical intermediate step for clarity) Step2->Step3 Step4 Reduction with Raney Ni Step3->Step4 Product Isolate this compound Step4->Product

Caption: Stepwise workflow for the nitrile reduction route.

Protocol based on a similar synthesis[1]:

A multi-step synthesis was employed to obtain a derivative of the target amine. The final reduction step is of primary interest here. While the direct precursor is not explicitly stated as the nitrile in the provided abstract, the use of Raney Nickel strongly suggests the reduction of a nitrogen-containing functional group like a nitrile or an oxime to an amine.

  • Step i-iii (Formation of the Triazole Ring System): The synthesis starts from a precursor which is converted to a thiosemicarbazide intermediate. This is followed by cyclization to form the 4-methyl-1,2,4-triazole ring.

  • Step iv (Reduction): The intermediate from the previous steps is subjected to reduction using Raney Ni in ethanol under reflux for 12 hours. This step is reported to have a 58% yield over the three steps (ii, iii, and iv).

Note: The direct synthesis of 4-methyl-4H-1,2,4-triazole-3-carbonitrile and its subsequent reduction would be a more direct approach.

Route 2: Reductive Amination of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde

This route involves the reaction of the corresponding aldehyde with an amine source, typically ammonia, to form an imine in situ, which is then reduced to the target amine.

Experimental Workflow (Route 2)

Workflow_Route_2 Start Start with 4-Methyl-4H-1,2,4-triazole-3-carbaldehyde Step1 Reaction with Ammonia Source (e.g., NH₄OAc) to form Imine Start->Step1 Step2 In situ Reduction with Reducing Agent (e.g., NaBH(OAc)₃) Step1->Step2 Product Isolate this compound Step2->Product

Caption: Stepwise workflow for the reductive amination route.

General Protocol:

While a specific protocol for this compound via this route was not found in the initial search, a general procedure for reductive amination is as follows:

  • Imine Formation: To a solution of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in a suitable solvent (e.g., methanol or DCE), is added a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization to afford the desired this compound.

Conclusion

Both the nitrile reduction and reductive amination routes offer viable pathways to this compound. The choice of route will likely depend on the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities regarding the handling of specific reagents. The reductive amination pathway may offer milder conditions and is often preferred for its operational simplicity. Further optimization of either route could lead to improved yields and scalability, facilitating the synthesis of this important building block for drug discovery and development.

References

Comparative Guide to the Validation of Analytical Methods for (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantitative determination of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), presenting supporting experimental data from analogous compounds to guide researchers in developing and validating robust analytical methods.

Comparison of Analytical Methods

The choice between HPLC and GC for the analysis of this compound depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly suitable for polar, non-volatile, and thermally labile compounds like this compound.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines to improve volatility and peak shape.[1][2][3]
Detection UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS).[4][5]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][3]
Sensitivity Generally provides good sensitivity, especially when coupled with MS.Can offer very high sensitivity, particularly with an MS detector.[3]
Sample Throughput Can be automated for high throughput analysis.Amenable to automation.

Experimental Protocols

Detailed methodologies for HPLC and GC are provided below. These protocols are based on established methods for similar triazole and amine compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

1. Instrumentation and Conditions:

  • System: HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6] A typical starting point could be a gradient from 5% to 95% organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm) or MS with electrospray ionization (ESI) in positive mode.[7]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a target concentration within the calibration range.

3. Validation Parameters:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Gas Chromatography (GC) Method

Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic performance.

1. Instrumentation and Conditions:

  • System: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector.

  • Temperature Program: An optimized temperature gradient is necessary for good separation. For example, an initial temperature of 100 °C held for 2 minutes, then ramped to 280 °C at 15 °C/min, and held for 5 minutes.

  • Detector Temperature: 300 °C (FID) or as per MS requirements.

2. Derivatization Protocol:

  • React the sample and standard solutions with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or heptafluorobutyric anhydride (HFBA)) to convert the amine to a less polar, more volatile derivative.[3] The reaction is typically carried out at an elevated temperature (e.g., 70 °C) for a specific time.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., pyridine or acetonitrile).

  • Calibration Standards: Prepare calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the same solvent as the standard.

  • Derivatization: Transfer aliquots of the standard and sample solutions to vials, evaporate the solvent, and add the derivatizing agent. Seal the vials and heat as required. After cooling, the samples are ready for injection.

4. Validation Parameters:

The GC method should be validated for the same parameters as the HPLC method to ensure its suitability for the intended purpose.[8]

Data Presentation: Comparison of Expected Performance

The following table summarizes the expected performance characteristics of the proposed HPLC and GC methods based on data from the analysis of similar triazole compounds.[9][10]

ParameterHPLCGC
**Linearity (R²) **≥ 0.999≥ 0.998
Accuracy (Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (RSD) ≤ 2.0%≤ 3.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.15 - 1.5 µg/mL

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the validation of the described analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_system System Suitability cluster_report Reporting prep_std Prepare Standard Solutions linearity Linearity (Calibration Curve) prep_std->linearity precision Precision (Repeat Injections) prep_std->precision lod_loq LOD & LOQ (Signal-to-Noise) prep_std->lod_loq prep_sample Prepare Sample Solutions accuracy Accuracy (Spiked Samples) prep_sample->accuracy prep_sample->precision specificity Specificity (Stress Studies) prep_sample->specificity linearity->accuracy accuracy->precision sst System Suitability Testing (Resolution, Tailing Factor) precision->sst specificity->sst lod_loq->sst report Validation Report sst->report

Caption: Workflow for HPLC Method Validation.

GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_system System Suitability cluster_report Reporting prep_std Prepare Standard Solutions derivatization Derivatization Step prep_std->derivatization prep_sample Prepare Sample Solutions prep_sample->derivatization linearity Linearity (Calibration Curve) derivatization->linearity accuracy Accuracy (Spiked Samples) derivatization->accuracy precision Precision (Repeat Injections) derivatization->precision specificity Specificity (Blank & Stressed Samples) derivatization->specificity lod_loq LOD & LOQ (Signal-to-Noise) derivatization->lod_loq linearity->accuracy accuracy->precision sst System Suitability Testing (Peak Shape, Resolution) precision->sst specificity->sst lod_loq->sst report Validation Report sst->report

References

Comparative Analysis of Cytotoxic Effects: (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific cytotoxic data for the compound (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. Therefore, this guide provides a comparative analysis of the cytotoxic effects of various other 1,2,4-triazole derivatives against established anticancer drugs, Doxorubicin and Cisplatin, to serve as an illustrative guide for researchers, scientists, and drug development professionals.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Triazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents.[1][2] This guide presents a comparative overview of the cytotoxic properties of select 1,2,4-triazole derivatives against two widely used chemotherapeutic agents, Doxorubicin and Cisplatin. The comparison is based on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Furthermore, this guide details the common experimental protocol for assessing cytotoxicity and illustrates the key signaling pathways involved in drug-induced cell death.

Comparative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various 1,2,4-triazole derivatives, Doxorubicin, and Cisplatin against several human cancer cell lines.

Table 1: Cytotoxicity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
(S)-4-(2,4-dichlorophenyl)-5-[1-(6-methoxynaphthalen-2-yl)ethyl]-4H-1,2,4-triazole-3-thione (4b)MDA-MB-231 (Breast)9.89 ± 2.4[3]
1,2,4-Triazole Derivative 17 MCF-7 (Breast)0.31[4]
1,2,4-Triazole Derivative 22 MCF-7 (Breast)0.31[4]
1,2,4-Triazole Derivative 25 MCF-7 (Breast)0.31[4]
1,2,4-Triazole Derivative 17 Caco-2 (Colon)4.98[4]
N-arylated 1,2,4-triazole coupled acetamide (7f)HepG2 (Liver)16.782 µg/mL[5]
N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideIGR39 (Melanoma)EC50: 2–17 µM[6]
N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide (HIT104310526)A549 (Lung)37.74[7]

Table 2: Cytotoxicity of Established Drugs against Common Cancer Cell Lines

DrugCell LineIC50 (µM)Incubation TimeReference
DoxorubicinMCF-7 (Breast)2.50 ± 1.7624 h[8]
DoxorubicinHepG2 (Liver)12.18 ± 1.8924 h[8]
DoxorubicinA549 (Lung)> 2024 h[8]
DoxorubicinHepG2 (Liver)0.62 ± 0.0648 h[9]
DoxorubicinMCF-7 (Breast)8.30648 h[10]
CisplatinA549 (Lung)16.4824 h[11]
CisplatinA549 (Lung)6.14Not Specified[12]
CisplatinMCF-7 (Breast)Varies Greatly48 h / 72 h[13]
CisplatinHepG2 (Liver)Varies Greatly48 h / 72 h[13]

Note: IC50 values can vary significantly between different studies due to variations in experimental conditions such as cell passage number and assay duration.[8][13]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., the triazole derivative or established drug) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathways in Drug-Induced Apoptosis

Cytotoxic drugs often induce apoptosis, or programmed cell death, through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion treatment Treat Cells with Compounds adhesion->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan Incubate (2-4h) for Formazan Formation add_mtt->formazan solubilize Add Solubilizer (DMSO) formazan->solubilize read_plate Read Absorbance solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

A generalized workflow for in vitro cytotoxicity testing using the MTT assay.

intrinsic_pathway stimulus Cellular Stress (e.g., DNA Damage) p53 p53 Activation stimulus->p53 bcl2_family Bax/Bak Activation Bcl-2/Bcl-xL Inhibition p53->bcl2_family mito Mitochondrion bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

The intrinsic (mitochondrial) pathway of apoptosis.

extrinsic_pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation (FADD, pro-Caspase-8) receptor->disc casp8 Caspase-8 Activation disc->casp8 casp3 Caspase-3 Activation (Executioner Caspase) casp8->casp3 bid Bid Cleavage to tBid casp8->bid apoptosis Apoptosis casp3->apoptosis intrinsic Intrinsic Pathway Amplification bid->intrinsic intrinsic->casp3

The extrinsic (death receptor) pathway of apoptosis.

Conclusion

While specific cytotoxic data for this compound remains elusive in the public domain, the broader family of 1,2,4-triazole derivatives demonstrates significant anticancer potential against a range of cancer cell lines. Several derivatives exhibit potent cytotoxicity with IC50 values in the low micromolar and even nanomolar range, comparable to or, in some cases, exceeding the potency of established drugs like Doxorubicin and Cisplatin against specific cell lines.

The established drugs, Doxorubicin and Cisplatin, remain cornerstones of chemotherapy, but their efficacy is often accompanied by significant toxicity and the development of drug resistance. The diverse mechanisms of action of triazole derivatives, which can include inhibition of key enzymes like tubulin and various kinases, offer promising avenues for developing novel therapeutics.[14]

Further research is warranted to synthesize and evaluate the cytotoxic effects of this compound and its analogs to fully elucidate their therapeutic potential. The methodologies and comparative data presented in this guide provide a foundational framework for such future investigations.

References

comparing the efficacy of different catalysts for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Triazole Synthesis

For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition is a cornerstone of modern chemistry, valued for its reliability and versatility in creating stable molecular linkages. The choice of catalyst is a critical decision that dictates the reaction's regioselectivity, efficiency, and applicability. This guide provides an objective comparison of common catalytic systems, supported by experimental data and detailed protocols, to aid in the selection of the optimal catalyst for specific research needs.

The two most prominent catalytic systems are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). CuAAC, the quintessential "click chemistry" reaction, is known for its high yields and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] In contrast, RuAAC provides access to the complementary 1,5-disubstituted regioisomers, which is invaluable when the substitution pattern is crucial for biological activity or material properties.[1][3]

Data Presentation: Comparative Catalyst Performance

The efficacy of a catalyst is measured by several parameters, including reaction yield, time, and the conditions required. The following table summarizes performance data for various catalysts used in triazole synthesis, compiled from different studies. It is important to note that direct comparison should be made with caution, as substrate scope and reaction conditions vary between reports.

Catalyst SystemSubstrates (Azide + Alkyne)SolventTemp. (°C)TimeYield (%)RegioselectivityKey Features & Notes
Copper Catalysts
CuSO₄·5H₂O / Sodium AscorbateBenzyl Azide + Phenylacetylenet-BuOH/H₂ORoom Temp.VariesModerate to Excellent1,4-isomerInexpensive, common in situ generation of Cu(I).[2][4]
CuIBenzyl Azide + Phenyl Propargyl EtherNeatRoom Temp.VariesModerate to Excellent1,4-isomerCommercially available Cu(I) source.[2]
Amberlyst-A-21•CuIVarious Azides + AlkynesTHF50Minutes~99%1,4-isomerSolid-supported, reusable catalyst; simplifies product purification.[5][6]
Fe₃O₄@AG/AP-Cu(I)Various Alkynes + Sodium Azide + Alkyl HalideH₂ORoom Temp.60 min~95%1,4-isomerMagnetic nanocatalyst, reusable for at least six runs, eco-friendly.[7]
Ionic Liquid-Supported Cu(II)Benzyl Halide + NaN₃ + PhenylacetyleneMethanolMicrowaveVaries~95%1,4-isomerHigh yield with microwave assistance.[8]
Ruthenium Catalysts
Cp*RuCl(PPh₃)₂Oleanolic Acid Alkyne + Aromatic AzidesDioxane80 (Microwave)3-6 min84-96%1,5-isomerProvides access to the alternative regioisomer.[3][4]
Other Metal Catalysts
Ag(I)Aryl Diazonium Salts + IsocyanideNot specifiedNot specifiedVaries~88%1,3-disubstituted-1,2,4-triazoleSynthesizes 1,2,4-triazoles.[9]
Zn(OAc)₂Alkyl/Aryl Azides + Terminal/Internal AlkynesH₂ONot specifiedVariesGood1,4- and 1,4,5-substitutedAn alternative to copper for 1,4-disubstituted triazoles.[10]
Metal-Free Systems
Strain-Promoted (SPAAC)Cyclooctyne + AzideBiological conditionsVariesSlower than CuAACVariesN/ACatalyst-free, ideal for bioconjugation in living systems.[11]

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms in catalyzed triazole synthesis.

experimental_workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis & Comparison A Select Substrates (Azide, Alkyne) B Prepare Stock Solutions A->B C1 Catalyst A (e.g., CuSO4/Ascorbate) B->C1 Add Reactants C2 Catalyst B (e.g., CuI) B->C2 Add Reactants C3 Catalyst C (e.g., Ru-based) B->C3 Add Reactants C4 Control (No Catalyst) B->C4 Add Reactants D Monitor Reaction Progress (TLC, LC-MS) C1->D C2->D C3->D C4->D E Isolate & Purify Products D->E F Characterize Products (NMR, MS) E->F G Compare Yield, Time, Regioselectivity F->G

Caption: Workflow for comparing triazole synthesis catalysts.

catalytic_cycles Catalytic Cycles of CuAAC and RuAAC cluster_cu Copper-Catalyzed (CuAAC) -> 1,4-isomer cluster_ru Ruthenium-Catalyzed (RuAAC) -> 1,5-isomer Cu1 Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu1->Cu_Acetylide + Alkyne Cu_Alkyne R-Alkyne Cu_Intermediate Copper-Triazolide Intermediate Cu_Acetylide->Cu_Intermediate + Azide Cu_Azide R'-Azide Cu_Intermediate->Cu1 Releases Cu_Product 1,4-Triazole Cu_Intermediate->Cu_Product Ru1 Cp*Ru(II) Ru_Intermediate Ruthenacycle Intermediate Ru1->Ru_Intermediate + Alkyne + Azide Ru_Alkyne R-Alkyne Ru_Azide R'-Azide Ru_Product 1,5-Triazole Ru_Intermediate->Ru_Product Reductive Elimination Ru_Product->Ru1 Regenerates

References

A Comparative Analysis of the In Vitro and In Vivo Activity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine and Related Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the in vitro and in vivo activity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine is not extensively available in publicly accessible literature, the broader class of 1,2,4-triazole derivatives has been the subject of intensive research, revealing a wide spectrum of biological activities. This guide provides a comparative overview of the performance of various 1,2,4-triazole derivatives, with a primary focus on their well-documented antifungal properties, alongside insights into other potential therapeutic applications such as anticancer activity.

Antifungal Activity of 1,2,4-Triazole Derivatives

The most prominent and widely studied biological activity of 1,2,4-triazole derivatives is their antifungal efficacy.[1][2] These compounds are a cornerstone in the management of fungal infections.[1]

In Vitro Antifungal Activity

The in vitro antifungal activity of triazole derivatives is commonly assessed by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a higher potency of the compound.

Several studies have synthesized novel 1,2,4-triazole derivatives and evaluated their antifungal potential against a range of pathogenic fungi, often comparing them to established antifungal drugs like fluconazole.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Representative 1,2,4-Triazole Derivatives

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Compound 5k 0.1250.1258.0[3]
Compound 6c 0.06250.06254.0[3]
Fluconazole 0.5 - >64.04.0>64.0[3]
Compound 9A16 0.0156-80.0156-80.0156-8[4]
Methylenebis-4H-1,2,4-triazole derivatives 31.3 - 500--[5]

Note: The data presented is a summary from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

In Vivo Antifungal Efficacy

The in vivo efficacy of these compounds is typically evaluated in animal models of systemic fungal infections, most commonly in mice. The primary endpoint is often the survival rate of the infected animals after treatment with the test compound.

Table 2: In Vivo Antifungal Efficacy of Selected 1,2,4-Triazole Derivatives in a Murine Model of Systemic Candidiasis

CompoundDosage (mg/kg)Survival Rate (%)Reference
Compound 6c 0.5Not specified, but effective protection[3]
Compound 6c 1.0Not specified, but effective protection[3]
Compound 6c 2.0Not specified, but effective protection[3]
Compound 9A16 Not specifiedPowerful efficacy[4]
Fluconazole Not specifiedVaries with dosage and infection severity
Mechanism of Antifungal Action

The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth or causing cell death.

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalysis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Triazole_Antifungals 1,2,4-Triazole Derivatives Triazole_Antifungals->Lanosterol_14a_demethylase Inhibition Inhibition isoQC Upregulated isoQC pE_CD47 pE-CD47 Generation isoQC->pE_CD47 CD47_SIRPa CD47-SIRPα Binding ("Don't eat me" signal) pE_CD47->CD47_SIRPa Cancer_Development Cancer Development CD47_SIRPa->Cancer_Development Triazole_Inhibitor 4-(4-methyl-4H-1,2,4-triazol-3-yl) piperidine derivative (Cmpd 27) Triazole_Inhibitor->isoQC Inhibition Inhibition cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution Drug_Dilution->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation Visual_Reading Visual or Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

References

A Comparative Guide to the Cross-Reactivity Profile of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound, (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine. As direct experimental data for this specific molecule is not yet publicly available, this document serves as a template, outlining the essential studies, presenting hypothetical yet plausible data based on the known activities of the 1,2,4-triazole scaffold, and offering detailed experimental protocols.

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including antifungal, anticancer, and anxiolytic effects.[1][2][3] This broad activity underscores the importance of a thorough cross-reactivity assessment to ensure the selectivity and safety of any new therapeutic candidate based on this core structure.[2][4] Compounds containing nitrogen heterocycles are known to interact with a variety of biological targets, making early, comprehensive off-target screening critical to mitigate potential adverse drug reactions.[5][6][7][8][9]

Hypothetical Cross-Reactivity Data Summary

To guide the initial assessment of this compound, we present hypothetical data from a standard in vitro safety pharmacology panel, such as those offered by commercial providers.[10][11][12][13] This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters that are commonly associated with adverse drug events.

For the purpose of this guide, we will assume the primary target of this compound is "Target X," a hypothetical protein kinase.

Table 1: Selectivity Profile against a Panel of Protein Kinases
Target KinaseIC50 (nM)% Inhibition at 1 µM
Target X (Hypothetical Primary Target) 50 95%
PKA>10,000<10%
PKCα8,50015%
CDK2/cyclin A>10,000<5%
VEGFR25,20025%
EGFR>10,000<5%
SRC7,80018%
Table 2: Cross-Reactivity Profile against a Broad Safety Panel
Target ClassTargetAssay TypeKᵢ (nM) or % Inhibition at 10 µM
GPCRs Adenosine A1Radioligand Binding>10,000
Adrenergic α1ARadioligand Binding>10,000
Adrenergic β2Radioligand Binding8,900
Dopamine D2Radioligand Binding>10,000
Serotonin 5-HT2ARadioligand Binding6,500
Muscarinic M1Radioligand Binding>10,000
Cannabinoid CB1Radioligand Binding>10,000
Ion Channels hERGElectrophysiology22%
Nav1.5Electrophysiology<10%
Cav1.2Radioligand Binding>10,000
Enzymes CYP3A4Enzyme Inhibition4,800 (IC50)
PDE4Enzyme Inhibition>10,000
MAO-AEnzyme Inhibition9,200
Transporters SERTRadioligand Binding>10,000
NETRadioligand Binding>10,000

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key assay types.

Protocol 2.1: Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine the affinity of a test compound for a GPCR, using a known radioligand.[14][15][16][17]

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of GPCRs.

Materials:

  • GPCR-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target GPCR (e.g., [³H]-DPCPX for Adenosine A1).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compound in DMSO to the wells of a 96-well plate. For control wells, add 2 µL of DMSO.

  • Reaction Setup: In a separate plate, add 150 µL of the cell membrane preparation (5-20 µg protein/well) to each well.

  • Add Test Compound: Transfer the diluted test compound from the compound plate to the reaction plate.

  • Add Radioligand: Add 50 µL of the specific radioligand at a concentration equal to its Kₔ value to each well.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters four times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter mat, place it in a scintillation vial or bag with scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding. Determine the IC₅₀ value by non-linear regression and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2.2: In Vitro Kinase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of a compound against a protein kinase.[18][19][20][21][22]

Objective: To determine the IC₅₀ value of this compound against a panel of protein kinases.

Materials:

  • Recombinant protein kinase.

  • Specific kinase substrate (peptide or protein).

  • Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP solution.

  • Test Compound: this compound, serially diluted.

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system.

  • White, opaque 96-well or 384-well plates.

  • Plate-reading luminometer.

Procedure:

  • Compound and Enzyme Preparation: Add test compound and kinase enzyme solution to the wells of a white microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

  • Kinase Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Detection of Kinase Activity:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Visualizations

Diagram 1: Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Safety Profiling cluster_2 Phase 3: Risk Assessment Compound Compound Primary_Target_Assay Primary Target Assay (e.g., Kinase X) Compound->Primary_Target_Assay Hit_Identification Hit Identification (Potency & Efficacy) Primary_Target_Assay->Hit_Identification Broad_Panel_Screening Broad Panel Screening (e.g., SafetyScreen44) Hit_Identification->Broad_Panel_Screening Kinase_Panel Kinase Selectivity Panel Hit_Identification->Kinase_Panel Data_Analysis Data Analysis (IC50 / Ki Determination) Broad_Panel_Screening->Data_Analysis Kinase_Panel->Data_Analysis Off_Target_Hits Identification of Off-Target Liabilities Data_Analysis->Off_Target_Hits SAR_Development Structure-Activity Relationship (SAR) Off_Target_Hits->SAR_Development Lead_Optimization Lead Optimization SAR_Development->Lead_Optimization

Caption: Workflow for assessing the cross-reactivity of a new chemical entity.

Diagram 2: Hypothetical Signaling Pathway Modulation

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Compound This compound Target_X Hypothetical Kinase Target X Compound->Target_X Inhibition

References

A Comparative Analysis of the Biological Activities of Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry. Their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, serve as privileged scaffolds in the development of a diverse array of therapeutic agents. The distinct arrangement of nitrogen atoms within the triazole ring profoundly influences the physicochemical properties and, consequently, the biological activities of these isomers. This guide provides a comparative analysis of the anticancer and antifungal activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to inform the strategic design of novel drug candidates.

Core Structural Differences

The fundamental difference between the two isomers lies in the positioning of the nitrogen atoms. In 1,2,3-triazoles, the three nitrogen atoms are adjacent to one another, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This seemingly subtle structural variation significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1] The advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has notably advanced the synthesis of 1,4-disubstituted 1,2,3-triazoles, accelerating research into their therapeutic potential.[1]

Comparative Anticancer Activity

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1]

1,2,3-Triazole Derivatives: A growing body of research highlights the antiproliferative effects of 1,2,3-triazole-containing compounds across various cancer cell lines.[2][3] For instance, certain 1,2,3-triazole derivatives have shown moderate activity against melanoma, colon, and breast cancer cell lines.[2]

1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is also a wellspring of anticancer compounds. Hybrid molecules incorporating a 1,2,4-triazole ring have displayed significant dose-dependent cytotoxicity against breast cancer cells.[4]

Below is a summary of the anticancer activity of representative triazole derivatives from various studies.

Isomer Type Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
1,2,3-TriazolePhosphonate derivativeHT-1080 (Fibrosarcoma)15.13[3]
1,2,3-TriazolePhosphonate derivativeA-549 (Lung Carcinoma)21.25[3]
1,2,3-TriazolePhosphonate derivativeMCF-7 (Breast Adenocarcinoma)18.06[3]
1,2,3-TriazolePhosphonate derivativeMDA-MB-231 (Breast Adenocarcinoma)16.32[3]
1,2,4-TriazoleHybrid with oxime moiety (19c)MCF-7 (Breast Adenocarcinoma)9-16[4]
1,2,4-TriazoleHybrid with oxime moiety (19f)MCF-7 (Breast Adenocarcinoma)9-16[4]
1,2,4-TriazoleHybrid with oxime moiety (19h)HEP-3B (Hepatocellular Carcinoma)4.5-14[4]
1,2,4-TriazoleHybrid with oxime moiety (19l)HEP-3B (Hepatocellular Carcinoma)4.5-14[4]

Comparative Antifungal Activity

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] While the 1,2,4-triazole isomer is more prevalent in clinically used antifungals, 1,2,3-triazole derivatives have also demonstrated notable antifungal properties.

The following table summarizes the minimum inhibitory concentration (MIC) values for various triazole derivatives against different fungal strains.

Isomer Type Compound/Derivative Fungal Strain MIC (µg/mL) Reference
1,2,3-TriazoleContaining 1,2,3-benzotriazine-4-oneCandida albicans0.0156 - 2.0[5]
1,2,3-TriazoleContaining 1,2,3-benzotriazine-4-oneCryptococcus neoformans0.0156 - 2.0[5]
1,2,4-TriazoleThiazolo[4,5-d]pyrimidine hybrid (2a, methyl)Various fungi0.06 - 2.0 (Excellent)[5]
1,2,4-TriazoleThiazolo[4,5-d]pyrimidine hybrid (2b, fluoro)Various fungi0.06 - 2.0 (Excellent)[5]
1,2,4-TriazoleThiazolo[4,5-d]pyrimidine hybrid (2c, chloro)Various fungi0.06 - 2.0 (Excellent)[5]
1,2,4-TriazoleSchiff base derivative (5b, monochloro)Microsporum gypseumSuperior to Ketoconazole[6]
1,2,4-TriazoleSchiff base derivative (5c, 2,4-dichloro)Microsporum gypseumSuperior to Ketoconazole[6]
1,2,4-TriazoleSchiff base derivative (5d, 4-fluoro)Microsporum gypseumSuperior to Ketoconazole[6]

Experimental Protocols

MTT Assay for Cytotoxicity

The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds.

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7] Incubate for 15 minutes at 37°C with shaking.[7]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add triazole compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 1.5h E->F G Add DMSO F->G H Measure absorbance at 492nm G->H I Data Analysis H->I Calculate IC50

Caption: General workflow for determining anticancer activity using the MTT assay.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI Guidelines)

The minimum inhibitory concentration (MIC) of antifungal agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agent Dilutions: Prepare serial twofold dilutions of the triazole compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.

Antifungal_Susceptibility_Workflow A Prepare serial dilutions of triazole compounds in 96-well plate C Inoculate wells with fungal suspension A->C B Prepare standardized fungal inoculum B->C D Incubate plate at 35°C for 24-48h C->D E Visually or spectrophotometrically determine fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals, particularly the 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The triazole nitrogen atom binds to the heme iron in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane Integrity) 14-demethylated intermediates->Ergosterol Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibits CYP51->14-demethylated intermediates

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.

References

Benchmarking (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Against Betahistine for Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a framework for the objective comparison of the novel compound, (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, against the well-characterized inhibitor, Betahistine, for its potential activity as a histamine H3 receptor (H3R) antagonist. This document outlines the necessary experimental data and protocols to facilitate a comprehensive evaluation for researchers, scientists, and drug development professionals.

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters in the central nervous system.[1][2] This regulatory role makes the H3R a significant therapeutic target for a range of neurological disorders, including vestibular disorders, narcolepsy, and cognitive impairment.[3][4][5] H3R antagonists, by blocking the inhibitory action of the receptor, can increase the release of neurotransmitters, leading to enhanced wakefulness and cognitive functions.[3][4][6]

The Benchmark Inhibitor: Betahistine

Betahistine is a histamine analogue that acts as a potent antagonist of the histamine H3 receptor and a weak agonist of the histamine H1 receptor.[7] It is clinically used for the treatment of Ménière's disease and vestibular vertigo.[7][8] Betahistine's mechanism of action is thought to involve the enhancement of histamine turnover in the brain by blocking H3 autoreceptors, which leads to an increase in the release of histamine.[8][9] In vitro studies have characterized its interaction with the H3 receptor, revealing a mixed profile of inverse agonism and partial agonism.[10]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the key in vitro and in vivo pharmacological parameters for Betahistine and provide a template for the data that should be generated for this compound.

Table 1: In Vitro Receptor Binding Affinity

This table presents the binding affinities (Ki) of the compounds for the histamine H3 receptor. Lower Ki values indicate a higher binding affinity.

CompoundH3 Receptor Ki (µM)
Betahistine~1.9 - 6.9[10]
This compoundData to be determined

Table 2: In Vitro Functional Activity

This table summarizes the functional activity of the compounds at the H3 receptor, typically determined through assays measuring the modulation of second messengers like cyclic AMP (cAMP).

CompoundFunctional Assay (IC50/EC50)Assay Type
BetahistineInverse Agonist (cAMP): Nanomolar range; Agonist (cAMP): Micromolar range[10]cAMP formation, Arachidonic acid release[10]
This compoundData to be determinede.g., cAMP accumulation assay

Table 3: In Vivo Efficacy in Animal Models

This table compares the efficacy of the compounds in a relevant animal model for cognitive enhancement, such as the Novel Object Recognition (NOR) test.

CompoundAnimal ModelEffective Dose RangeObserved Effect
BetahistineVarious preclinical modelsED50 of 2 mg/kg (oral, acute) for increasing t-MeHA levels in mouse brain[9]Enhances histamine neuron activity[9][11]
This compounde.g., Rat, NOR testData to be determinede.g., Improvement in discrimination index

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure standardized and reproducible data generation.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.

  • Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the H3 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human or rat H3 receptor (e.g., CHO or HEK293 cells).

    • Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the test compound.

    • Separation: Separate the bound from the unbound radioligand by rapid filtration.

    • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Accumulation Assay

  • Objective: To assess the functional activity of this compound at the H3 receptor (i.e., as an antagonist, inverse agonist, or agonist).

  • Principle: The H3 receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block the effect of an agonist, while an inverse agonist will inhibit the basal activity of the receptor.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the H3 receptor.

    • Treatment: Treat the cells with the test compound alone (to test for agonist or inverse agonist activity) or in the presence of an H3 receptor agonist (e.g., (R)-α-methylhistamine) to test for antagonist activity.

    • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or fluorescence-based).

    • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

In Vivo Assays

1. Novel Object Recognition (NOR) Test

  • Objective: To evaluate the pro-cognitive effects of this compound in a rodent model of learning and memory.

  • Principle: This test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Methodology:

    • Habituation: Individually habituate the animals (e.g., rats) to the testing arena in the absence of any objects.

    • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them freely for a set period. Administer the test compound or vehicle at a specified time before this phase.

    • Testing Phase: After a retention interval, replace one of the familiar objects with a novel object and record the time the animal spends exploring each object.

    • Data Analysis: Calculate a discrimination index (DI), which represents the proportion of time spent exploring the novel object relative to the total exploration time. A higher DI indicates better memory.

Visualizing Key Processes

To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

G Histamine H3 Receptor Signaling Pathway Histamine Histamine H3R Histamine H3 Receptor (H3R) Histamine->H3R Activates Gi_protein Gi Protein H3R->Gi_protein Activates Neurotransmitter_Release Decreased Neurotransmitter Release H3R->Neurotransmitter_Release Leads to AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Antagonist This compound / Betahistine Antagonist->H3R Blocks

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.

G General Workflow for In Vitro Inhibitor Benchmarking cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Test_Compound This compound (Serial Dilutions) Binding_Assay Radioligand Binding Assay (Determine Ki) Test_Compound->Binding_Assay Functional_Assay cAMP Accumulation Assay (Determine IC50/EC50) Test_Compound->Functional_Assay Benchmark_Compound Betahistine (Serial Dilutions) Benchmark_Compound->Binding_Assay Benchmark_Compound->Functional_Assay Data_Analysis Generate Dose-Response Curves Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Potency and Efficacy (Table 1 & 2) Data_Analysis->Comparison

Caption: Workflow for In Vitro Benchmarking of H3R Antagonists.

References

Unveiling the Selectivity of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the quest for highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive assessment of the selectivity of a prominent (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine derivative, TG101348, a potent Janus Kinase 2 (JAK2) inhibitor. Through a comparative analysis with the well-established JAK1/JAK2 inhibitor, Ruxolitinib, this report offers researchers, scientists, and drug development professionals a clear, data-driven overview of TG101348's performance, supported by detailed experimental methodologies.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties. TG101348 emerges from this class as a molecule of significant interest due to its targeted activity against JAK2, a key enzyme in the signaling pathways of several cytokines and growth factors implicated in myeloproliferative neoplasms.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. To quantitatively assess the selectivity of TG101348, its inhibitory activity against a panel of kinases is compared with that of Ruxolitinib. The data, presented in Table 1, showcases the half-maximal inhibitory concentrations (IC50) of both compounds against their primary targets and a selection of off-target kinases.

KinaseTG101348 IC50 (nM)Ruxolitinib IC50 (nM)
JAK2 3 3.3
JAK11602.8
JAK3150428
TYK2110019
c-Met>10,000-
VEGFR2>10,000-

Table 1: Comparative in vitro kinase inhibitory activity of TG101348 and Ruxolitinib. Data is compiled from publicly available sources. A higher IC50 value indicates lower potency.

As the data illustrates, TG101348 exhibits potent and selective inhibition of JAK2, with an IC50 of approximately 3 nM. Its selectivity for JAK2 over other members of the Janus kinase family is noteworthy, particularly when compared to Ruxolitinib, which demonstrates potent inhibition of both JAK1 and JAK2. This differential selectivity profile suggests that TG101348 may offer a more targeted therapeutic approach with a potentially different side-effect profile.

Experimental Methodologies

The determination of kinase inhibitor selectivity relies on robust and reproducible experimental protocols. The following sections detail the methodologies typically employed for generating the type of data presented in this guide.

Biochemical Kinase Assays for IC50 Determination

Biochemical assays are fundamental for determining the potency of an inhibitor against a purified kinase. Radiometric assays are a common and sensitive method for this purpose.

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution.

  • Inhibitor Addition: The test compound (e.g., TG101348) is added at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane that binds the substrate.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

To confirm that an inhibitor interacts with its intended target within a complex cellular environment, target engagement assays are crucial. The NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA) are two powerful techniques for this purpose.

Principle: This assay measures the binding of a compound to a target protein in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Generalized Protocol:

  • Cell Preparation: Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: The fluorescent tracer and varying concentrations of the test compound are added to the cells.

  • Incubation: The mixture is incubated to allow the compounds to enter the cells and reach binding equilibrium with the target kinase.

  • Luminescence Measurement: A substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a plate reader capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated, and the data is plotted against the compound concentration to determine the IC50 value for target engagement in a cellular context.

Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. When cells are heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to heat-induced aggregation.

Generalized Protocol:

  • Cell Treatment: Intact cells or cell lysates are treated with the test compound or a vehicle control.

  • Heat Challenge: The samples are heated to a range of temperatures.

  • Lysis and Separation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, mass spectrometry, or proximity extension assays.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression Nucleus->Gene TG101348 (4-Methyl-4H-1,2,4-triazol-3-yl) methanamine Derivative (TG101348) TG101348->JAK Inhibition

A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of TG101348.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay PurifiedKinase Purified Kinase Reaction_Biochem Kinase Reaction PurifiedKinase->Reaction_Biochem Inhibitor_Biochem Test Compound Inhibitor_Biochem->Reaction_Biochem ATP_Substrate ATP + Substrate ATP_Substrate->Reaction_Biochem Detection_Biochem Detection Reaction_Biochem->Detection_Biochem IC50_Biochem IC50 Determination Detection_Biochem->IC50_Biochem LiveCells Live Cells Measurement Measurement (e.g., BRET, Thermal Shift) LiveCells->Measurement Inhibitor_Cellular Test Compound Inhibitor_Cellular->Measurement AssayReagents Assay Reagents (e.g., Tracer, Substrate) AssayReagents->Measurement TargetEngagement Target Engagement (Cellular IC50) Measurement->TargetEngagement

A generalized workflow for assessing kinase inhibitor selectivity.

Conclusion

The this compound derivative, TG101348, is a potent and selective inhibitor of JAK2. Its distinct selectivity profile, particularly when compared to broader-spectrum inhibitors like Ruxolitinib, highlights the potential for developing more targeted therapies. The experimental methodologies outlined in this guide provide a framework for the rigorous assessment of kinase inhibitor selectivity, a critical step in the development of novel therapeutics. This comparative analysis underscores the importance of the 1,2,4-triazole scaffold in designing next-generation kinase inhibitors with improved precision and potentially enhanced safety profiles.

Comparative Guide to the Synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic protocols for obtaining (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a key building block in the development of novel therapeutics. The reproducibility and efficiency of two primary synthetic routes are evaluated based on available literature, offering insights into methodological choices.

Executive Summary

Two principal synthetic pathways for the target compound have been identified and analyzed.

  • Route A initiates from the commercially available 4H-1,2,4-triazole-3-carbonitrile. This route involves a two-step sequence of N-methylation of the triazole ring followed by the reduction of the nitrile functional group. This pathway is advantageous due to the accessibility of the starting material and the well-established nature of the chemical transformations involved.

  • Route B proposes an alternative pathway commencing with 4-methyl-4H-1,2,4-triazole-3-carbaldehyde. The target methanamine is then synthesized via reductive amination. While conceptually straightforward, the synthesis of the starting aldehyde is a critical preceding step that must be considered.

This guide will delve into the detailed experimental protocols for each route, presenting a comparison of reagents, reaction conditions, and potential yields to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthetic Protocols

ParameterRoute A1: N-Methylation & LiAlH₄ ReductionRoute A2: N-Methylation & Catalytic HydrogenationRoute B: Reductive Amination of Aldehyde
Starting Material 4H-1,2,4-triazole-3-carbonitrile4H-1,2,4-triazole-3-carbonitrile4-methyl-4H-1,2,4-triazole-3-carbaldehyde
Key Intermediates 4-methyl-4H-1,2,4-triazole-3-carbonitrile4-methyl-4H-1,2,4-triazole-3-carbonitrileImine intermediate
N-Methylation Reagents Base (e.g., NaOMe, K₂CO₃), Methylating Agent (e.g., CH₃I)[1][2]Base (e.g., NaOMe, K₂CO₃), Methylating Agent (e.g., CH₃I)[1][2]N/A
Reduction/Amination Lithium aluminum hydride (LiAlH₄) in THF[3][4]H₂ gas, Catalyst (e.g., Raney Ni, Pd/C)[3]Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Ammonia source[5][6]
Reported Yields Yields for individual steps are generally moderate to high.Yields are catalyst and condition dependent.Typically moderate to high yields for reductive amination.
Scalability Use of LiAlH₄ can pose challenges for large-scale synthesis.[3]Generally well-suited for larger scale reactions.Readily scalable.
Safety Considerations LiAlH₄ is highly reactive with water and requires careful handling.[3]H₂ gas is flammable and requires specialized equipment.Cyanoborohydrides are toxic and should be handled with care.

Experimental Protocols

Route A: From 4H-1,2,4-triazole-3-carbonitrile

This route is a two-stage process involving N-methylation followed by nitrile reduction.

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbonitrile (General Protocol)

  • Method 1: Using Sodium Methoxide and Methyl Iodide [2]

    • To a solution of 4H-1,2,4-triazole-3-carbonitrile in anhydrous methanol, add one equivalent of sodium methoxide at 0 °C.

    • After stirring for a short period, add a slight excess (1.1 equivalents) of methyl iodide.

    • Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

  • Method 2: Using Potassium Carbonate and Methyl Iodide [1]

    • Dissolve 4H-1,2,4-triazole-3-carbonitrile in a suitable solvent such as acetonitrile or DMF.

    • Add an excess of potassium carbonate (e.g., 2-3 equivalents).

    • Add a slight excess of methyl iodide (e.g., 1.2 equivalents).

    • Heat the mixture (e.g., to 50 °C) and stir until the reaction is complete.

    • Filter off the inorganic salts and concentrate the filtrate. The product can be isolated and purified by standard methods.

Step 2: Synthesis of this compound

  • Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄) [3][4]

    • Suspend a slight excess of LiAlH₄ in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 4-methyl-4H-1,2,4-triazole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed to ensure complete reduction.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

    • Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine. Purification can be achieved by distillation or chromatography.

  • Method 2: Catalytic Hydrogenation [3]

    • Dissolve 4-methyl-4H-1,2,4-triazole-3-carbonitrile in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C).

    • Pressurize the reaction vessel with hydrogen gas (pressure will vary depending on the catalyst and substrate).

    • Heat and/or agitate the mixture until the uptake of hydrogen ceases.

    • Filter the catalyst from the reaction mixture.

    • Concentrate the filtrate under reduced pressure to yield the desired amine.

Route B: From 4-methyl-4H-1,2,4-triazole-3-carbaldehyde

This route involves a one-pot reductive amination of the corresponding aldehyde.

Step 1 (Prerequisite): Synthesis of 4-methyl-4H-1,2,4-triazole-3-carbaldehyde A detailed, reproducible protocol for this specific aldehyde was not prominently available in the initial literature search. However, general methods for the formylation of azoles or oxidation of corresponding methyl-triazoles could be applicable.

Step 2: Reductive Amination (General Protocol) [5][6]

  • Dissolve 4-methyl-4H-1,2,4-triazole-3-carbaldehyde in a suitable solvent, such as methanol or 1,2-dichloroethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent. For in-situ imine formation and reduction, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Perform an aqueous work-up, adjusting the pH to be basic to ensure the amine is in its free base form.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude amine.

  • Purify the product as necessary.

Mandatory Visualization

Synthesis_Pathways cluster_A Route A cluster_B Route B A_start 4H-1,2,4-triazole-3-carbonitrile A_int 4-methyl-4H-1,2,4-triazole-3-carbonitrile A_start->A_int N-Methylation (CH₃I, Base) A_end This compound A_int->A_end Nitrile Reduction (e.g., LiAlH₄ or H₂/Catalyst) B_start 4-methyl-4H-1,2,4-triazole-3-carbaldehyde B_end This compound B_start->B_end Reductive Amination (NH₃, Reducing Agent)

Caption: Synthetic routes to this compound.

Experimental_Workflow_Route_A cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitrile Reduction (LiAlH₄) s1_dissolve Dissolve Triazole-carbonitrile s1_add_base Add Base (e.g., NaOMe) s1_dissolve->s1_add_base s1_add_meI Add Methyl Iodide s1_add_base->s1_add_meI s1_react React at RT s1_add_meI->s1_react s1_workup Aqueous Work-up & Extraction s1_react->s1_workup s1_purify Purification s1_workup->s1_purify s2_add_nitrile Add Methylated Nitrile solution s1_purify->s2_add_nitrile Intermediate Product s2_prepare_lah Prepare LiAlH₄ suspension in THF s2_prepare_lah->s2_add_nitrile s2_react React (RT or Reflux) s2_add_nitrile->s2_react s2_quench Quench Reaction s2_react->s2_quench s2_filter Filter Aluminum Salts s2_quench->s2_filter s2_extract Concentrate & Purify s2_filter->s2_extract

Caption: Experimental workflow for the synthesis via Route A.

References

Safety Operating Guide

Proper Disposal of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. For a compound like (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a cautious and systematic approach based on established protocols for hazardous materials is required. This involves a multi-step process encompassing waste identification, proper segregation and storage, and ultimately, disposal through a licensed facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE).[4] Based on data from structurally similar compounds, this substance should be treated as potentially hazardous.[4] Always work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[4]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Disposable gloves should be changed frequently and immediately if contaminated.[5][6]
Eye Protection Safety glasses with side shields or chemical safety goggles are mandatory.[5][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[3][6]
Skin and Body Protection A lab coat should be worn at all times.[2] For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or suit may be necessary.[7]
Respiratory Protection If handling procedures are likely to generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[4]

  • Waste Identification and Characterization : Determine if the waste is in solid or liquid form and if it is mixed with any other solvents or reagents.[2] This compound should be considered hazardous waste.

  • Segregation : Keep this compound waste separate from other waste streams to prevent potentially dangerous reactions.[3][4][8] In particular, do not mix it with incompatible materials such as strong oxidizing agents, acids, or caustics.[2][3] It is best practice to collect halogenated and non-halogenated solvent wastes in separate containers.[4]

  • Container Selection and Labeling :

    • Use a designated, compatible, and sealable waste container.[4] The container must be in good condition and properly capped at all times when not in use.[3][9]

    • For liquid waste, ensure the container is designed for liquids.[4] If possible, use the original container, provided it is intact.[4]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components in the waste mixture.[2][3]

  • Storage :

    • Store the sealed waste container in a designated and secure satellite accumulation area.[2]

    • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2][3]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.[2][3]

    • Do not attempt to treat or neutralize this chemical waste in the laboratory, as standardized protocols are not available.[4]

  • Spill Management :

    • In the event of a small spill, avoid generating dust.[2][7]

    • Wear appropriate PPE and contain the spill with absorbent pads or other suitable materials.[3]

    • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly.

  • Empty Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent.[2][8]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[2][8]

    • Once cleaned and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.[2]

Disposal Workflow

G cluster_prep Preparation & Handling cluster_storage_disposal Storage & Final Disposal start Start: Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid/Liquid, Mixtures) ppe->characterize segregate Segregate from Incompatible Waste (e.g., Oxidizers, Acids) characterize->segregate containerize Place in Labeled, Compatible, Sealed Waste Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of (4-Methyl-4H-1,2,4-triazol-3-yl)methanamine, a compound intended for research and development purposes. Given the absence of a specific Safety Data Sheet (SDS) for this novel chemical, the following recommendations are based on the hazardous properties of structurally similar aminotriazole and methyltriazole compounds. Researchers, scientists, and drug development professionals should handle this compound with caution, adhering to the principle of treating unknown substances as potentially hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous compounds such as 4-Amino-4H-1,2,4-triazole, 3-Amino-1,2,4-triazole, and 4-Methyl-4H-1,2,4-triazole-3-thiol, this compound should be presumed to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Potential Hazards Include:

  • Skin irritation and potential for allergic skin reaction.[1][2]

  • Serious eye irritation.[2][3]

  • Harmful if swallowed.[1][4]

  • May cause respiratory irritation if inhaled as dust.[5][6]

  • Some triazole derivatives are suspected of causing cancer or reproductive harm through prolonged or repeated exposure.[1][7]

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eyes Safety glasses with side shields or gogglesEssential to protect against splashes and airborne particles.[2][5]
Respiratory NIOSH-approved respiratorA dust mask (e.g., N95) should be used for handling solids to prevent inhalation of dust.[3][5] For operations that may generate vapors or aerosols, a respirator with an organic vapor cartridge is recommended.
Body Laboratory coatA standard lab coat should be worn to protect against minor spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety. The following steps outline the recommended procedure for handling this compound.

  • Preparation :

    • Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Handle the compound exclusively within a well-ventilated fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust when working with the solid form.[5][6] If the compound is a solid, handle it gently.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[8]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

    • Contaminated work clothing should be laundered separately from other clothing.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a designated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, solvent washes) in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management :

    • Ensure waste containers are made of a material compatible with the chemical.

    • Keep waste containers securely sealed when not in use and store them in a designated secondary containment area.

  • Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Prepare Fume Hood gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood avoid_dust Avoid Dust Generation handle_in_hood->avoid_dust segregate_waste Segregate Hazardous Waste handle_in_hood->segregate_waste keep_closed Keep Containers Closed avoid_dust->keep_closed clean_area Clean Work Area keep_closed->clean_area wash_hands Wash Hands Thoroughly clean_area->wash_hands launder_clothing Launder Contaminated Clothing wash_hands->launder_clothing manage_containers Manage Waste Containers segregate_waste->manage_containers dispose_waste Dispose via EHS manage_containers->dispose_waste

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.